4-(4-Methoxyphenoxy)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-methoxyphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZHUIQLCZUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591173 | |
| Record name | 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333954-89-5 | |
| Record name | Piperidine, 4-(4-methoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333954-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Methoxyphenoxy)piperidine Hydrochloride (CAS No. 333954-89-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Methoxyphenoxy)piperidine hydrochloride (CAS No. 333954-89-5), a versatile heterocyclic compound with significant applications in pharmaceutical research and development. The document delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, and its role as a key building block in the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry, drug design, and process development, offering insights into its handling, synthesis, and potential applications.
Introduction: The Significance of the 4-Aryloxypiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. When combined with an aryloxy moiety at the 4-position, the resulting 4-aryloxypiperidine core structure becomes a pharmacophore of significant interest, particularly in the development of agents targeting the central nervous system. These compounds have been explored for a range of therapeutic applications, including as analgesics, antidepressants, and antipsychotics.[2][3]
This compound, the subject of this guide, is a key representative of this class of compounds. The methoxy substitution on the phenoxy ring provides a specific electronic and steric profile that can influence receptor binding and pharmacokinetic properties. As a hydrochloride salt, the compound exhibits enhanced solubility in aqueous media, a desirable characteristic for many research and development applications.[4] This guide will provide an in-depth exploration of this valuable chemical entity.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 333954-89-5 | [4][5][6] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [6] |
| Molecular Weight | 243.73 g/mol | [4][6] |
| IUPAC Name | This compound | |
| Appearance | Off-white to light yellow solid | [7] |
| Purity | ≥95% | [6] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [6] |
| Solubility | Soluble in water | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through several established synthetic methodologies for forming aryl ether linkages. The most common and direct routes involve the coupling of a 4-hydroxypiperidine derivative with a suitably activated 4-methoxyphenyl precursor. Two plausible and widely utilized methods are the Williamson Ether Synthesis and the Ullmann Condensation.
Plausible Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile. In the context of synthesizing 4-(4-Methoxyphenoxy)piperidine, this would involve the deprotonation of N-protected 4-hydroxypiperidine to form the corresponding alkoxide, which then displaces a leaving group on the 4-methoxyphenyl ring. A common precursor for the 4-methoxyphenyl moiety would be 4-fluoroanisole or 4-chloroanisole.
The following diagram illustrates the conceptual workflow for the Williamson ether synthesis of the target compound.
Caption: Conceptual workflow for the synthesis of this compound via Williamson Ether Synthesis.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)
-
To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the product, typically by column chromatography, to yield N-Boc-4-hydroxypiperidine.
Step 2: Synthesis of tert-butyl 4-(4-methoxyphenoxy)piperidine-1-carboxylate
-
In an inert atmosphere, suspend a strong base like sodium hydride in a dry aprotic solvent (e.g., THF or DMF).
-
Add a solution of N-Boc-4-hydroxypiperidine in the same solvent dropwise at 0°C.
-
Stir the mixture at room temperature for a period to ensure complete formation of the alkoxide.
-
Add 4-fluoroanisole (or another suitable aryl halide) and heat the reaction mixture to drive the SNAr reaction to completion.
-
After completion, quench the reaction carefully with water and extract the product into an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude N-Boc-protected intermediate. Purification can be achieved by chromatography.
Step 3: Synthesis of this compound
-
Dissolve the crude or purified tert-butyl 4-(4-methoxyphenoxy)piperidine-1-carboxylate in a suitable solvent such as dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., HCl in dioxane or ethereal HCl) and stir at room temperature.
-
The deprotection and salt formation usually result in the precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.
Alternative Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is another powerful method for the formation of diaryl ethers, which can be adapted for the synthesis of aryl-alkyl ethers. This copper-catalyzed reaction typically involves an aryl halide and an alcohol.
The conceptual workflow for the Ullmann condensation approach is depicted below.
Caption: Conceptual workflow for the synthesis of this compound via Ullmann Condensation.
Causality in Experimental Choices: The choice between Williamson and Ullmann methodologies often depends on the specific substrates and desired reaction conditions. The Williamson synthesis is often simpler to perform but may require harsh basic conditions. The Ullmann condensation, particularly modern variations with specific ligands, can often be performed under milder conditions but may require careful optimization of the catalyst system. The protection of the piperidine nitrogen (e.g., with a Boc group) is a critical step to prevent N-arylation, which would be a competing side reaction. The Boc group is chosen for its stability under the basic conditions of the coupling reaction and its facile removal under acidic conditions, which conveniently allows for the final salt formation step.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be used.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the methoxy-substituted phenyl ring, the methoxy group protons (a singlet), and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons would provide information about the conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the phenyl ring, the methoxy carbon, and the carbons of the piperidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method would be suitable for this compound.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at acidic pH) in an isocratic or gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., ~225 nm or ~275 nm). |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
This method would be validated for parameters such as linearity, precision, accuracy, specificity, and robustness according to ICH guidelines.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) would be a suitable ionization technique for this polar molecule. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base.
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Its structural features make it particularly relevant for the development of drugs targeting the central nervous system.
Intermediate for CNS-Active Agents
The 4-aryloxypiperidine scaffold is a key component of numerous compounds that interact with neurotransmitter systems.[4] Derivatives of this scaffold have been investigated for their activity as:
-
Serotonin Reuptake Inhibitors (SSRIs): The phenoxy-piperidine structure is related to the pharmacophore of some SSRIs, which are widely used as antidepressants.
-
Dopamine Receptor Ligands: Modifications of the piperidine nitrogen and the aryl ring can lead to compounds with affinity for dopamine receptors, making them potential candidates for the treatment of psychosis or Parkinson's disease.
-
Opioid Receptor Modulators: The piperidine ring is a core element of many opioid analgesics.[2]
The availability of this compound allows for the systematic exploration of structure-activity relationships (SAR) by modifying the piperidine nitrogen with various substituents.
Role in Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. This compound provides a readily available starting material for the synthesis of libraries of analogs. By varying the substituent on the piperidine nitrogen, researchers can probe the binding pocket of a target receptor and develop a deeper understanding of the molecular interactions that govern biological activity.[10]
The following diagram illustrates the central role of this intermediate in generating a library of diverse compounds for SAR studies.
Caption: Role of this compound in generating diverse analogs for SAR studies.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS No. 333954-89-5) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic transformations, and its structure is amenable to a wide range of chemical modifications. The 4-aryloxypiperidine scaffold is a well-established pharmacophore in CNS drug development, and this particular intermediate provides a convenient entry point for the exploration of novel therapeutics. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and applications, intended to support the research and development efforts of scientists in the pharmaceutical industry and academia.
References
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Med Chem (Los Angeles), 7(3), 94-103. [Link]
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1995). J Med Chem, 38(11), 1995-2006. [Link]
-
Supplementary Information File. (2021). J Pharm Pharm Sci, 24, 421-434. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Org Biomol Chem, 12(35), 6823-6830. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(22), 6994. [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). J Med Chem, 26(4), 549-557. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. (2022). ChemRxiv. [Link]
-
Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. (2023). Eur J Med Chem, 250, 115206. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2005). [Link]
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation. (1974).
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. (2023). Eur J Med Chem, 250, 115206. [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015). Pak J Pharm Sci, 28(5), 1735-1740. [Link]
-
Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chem Pharm Bull (Tokyo), 53(1), 64-66. [Link]
-
CAS No : 915095-89-5 | Product Name : Empagliflozin Bromo Impurity. Pharmaffiliates. [Link]
-
QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods. (2014). Curr Drug Discov Technol, 11(2), 148-156. [Link]
-
Synthesis and quantitative structure-activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents. (2015). Bioorg Med Chem Lett, 25(3), 517-521. [Link]
-
CAS 915095-89-5 Empagliflozin Intermediate Manufacturers, Exporters & Suppliers in India. Aarti Pharmalabs. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. usbio.net [usbio.net]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(4-Methoxyphenoxy)piperidine hydrochloride molecular weight
An In-depth Technical Guide to the Molecular Weight and Characterization of 4-(4-Methoxyphenoxy)piperidine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a versatile chemical intermediate with significant applications in pharmaceutical research and medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[1][2] Its precise molecular weight is a fundamental physical constant, critical for accurate stoichiometric calculations in synthesis, formulation development, and quantitative analysis. This guide provides a comprehensive overview of the compound's physicochemical properties, with a primary focus on its molecular weight. Furthermore, it outlines detailed, field-proven methodologies for the experimental verification of its molecular weight and structural integrity, ensuring the reliability and reproducibility of research outcomes. The protocols described herein are designed to serve as a self-validating system for researchers handling this and similar small molecules.
Introduction to this compound
This compound is a piperidine derivative that serves as a crucial building block in organic synthesis.[2] Its structure, featuring a piperidine ring linked to a methoxy-substituted phenoxy group, makes it a valuable scaffold in medicinal chemistry for creating compounds with specific biological activities.[1] Researchers utilize this intermediate in the synthesis of complex molecules targeting various biological systems, including neurotransmitter pathways, making it relevant for studies on depression, anxiety, and other neurological conditions.[1] The hydrochloride salt form enhances the compound's solubility and stability, facilitating its handling and use in diverse chemical processes and formulations.[1][3]
Core Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. The molecular weight dictates molar relationships, while other parameters inform handling, storage, and analytical method development.
Key Data Summary
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 243.73 g/mol | [1][4][5] |
| Molecular Formula | C₁₂H₁₇NO₂·HCl | [1] |
| CAS Number | 333954-89-5 | [1][4][6][7] |
| Purity (Typical) | ≥95% - ≥98% | [4][8] |
| Synonyms | 4-(4-Methoxyphenoxy)piperidine HCl | [4] |
| Storage Conditions | 0-8°C, Store sealed in a dry environment | [1][4][6] |
| Hazard Profile | Irritant | [7] |
Molecular Structure and Weight Calculation
The molecular weight is derived from its chemical formula, C₁₂H₁₈ClNO₂.
-
Free Base (C₁₂H₁₇NO₂):
-
12 x Carbon (12.011 u) = 144.132 u
-
17 x Hydrogen (1.008 u) = 17.136 u
-
1 x Nitrogen (14.007 u) = 14.007 u
-
2 x Oxygen (15.999 u) = 31.998 u
-
Total (Free Base): 207.273 g/mol
-
-
Hydrochloride Salt (HCl):
-
1 x Hydrogen (1.008 u) = 1.008 u
-
1 x Chlorine (35.453 u) = 35.453 u
-
Total (HCl): 36.461 g/mol
-
-
Final Molecular Weight (C₁₂H₁₇NO₂·HCl):
-
207.273 + 36.461 = 243.734 g/mol
-
This calculated value aligns perfectly with the experimentally cited molecular weight of 243.73 g/mol .[1][4][5]
Experimental Verification Workflow
In a regulated and research-intensive environment, relying solely on the theoretical molecular weight is insufficient. Experimental verification is paramount to confirm the identity, purity, and integrity of a compound. This section details the logical workflow and specific protocols for this validation process.
Analytical Workflow Diagram
The following diagram illustrates a standard workflow for the comprehensive characterization of a chemical sample like this compound.
Caption: Logical workflow for compound identity and purity verification.
Protocol 1: Molecular Weight Confirmation by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the most direct method for determining molecular weight. For a polar, saline compound like this, Electrospray Ionization (ESI) is the preferred technique as it gently transfers ions from solution to the gas phase, minimizing fragmentation and preserving the molecular ion for detection. We analyze in positive ion mode ([M+H]⁺) because the piperidine nitrogen is basic and readily protonated.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Dilution: Create a working solution of ~10 µg/mL by diluting the stock solution with the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to aid in protonation.
-
Instrumentation (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.
-
Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.
-
-
Data Acquisition & Analysis:
-
Acquire the mass spectrum.
-
Primary Peak of Interest: Look for the protonated molecule of the free base. The hydrochloride salt will dissociate in solution. The expected ion is [C₁₂H₁₇NO₂ + H]⁺.
-
Expected m/z: 207.27 + 1.008 = 208.28 m/z . This peak confirms the mass of the core molecule.
-
Other Potential Ions: Observe for sodium adducts ([M+Na]⁺ at ~230.26 m/z) or other minor adducts which can also validate the molecular mass.
-
Trustworthiness: This protocol is self-validating. The presence of an intense signal at the calculated m/z of 208.28 provides high confidence in the molecular weight of the underlying chemical entity.
Protocol 2: Structural Elucidation by NMR Spectroscopy
Expertise & Causality: While MS confirms the mass, it does not confirm the isomeric structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR). The unique pattern of chemical shifts, integrations, and coupling constants acts as a "fingerprint" for the molecule, indirectly but definitively validating its composition and thus its molecular weight.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize them effectively and the labile N-H proton is often observable.
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
Run a standard ¹H NMR experiment.
-
Run a standard ¹³C NMR experiment (e.g., with proton decoupling).
-
-
Expected ¹H NMR Signals & Interpretation:
-
Aromatic Protons (~6.8-7.2 ppm): Two distinct doublets, integrating to 2H each, characteristic of a 1,4-disubstituted (para) benzene ring.
-
Piperidine Protons (~3.0-4.5 ppm): A complex series of multiplets corresponding to the protons on the piperidine ring. The proton at the C4 position (bearing the oxygen) will be shifted furthest downfield.
-
Methoxy Protons (~3.7 ppm): A sharp singlet, integrating to 3H, corresponding to the -OCH₃ group.
-
Amine Proton (variable): A broad singlet corresponding to the N-H proton, whose chemical shift is concentration and solvent dependent.
-
Trustworthiness: If the acquired NMR spectrum matches the predicted pattern for 4-(4-Methoxyphenoxy)piperidine, it confirms the specific arrangement of atoms, validating the molecular formula and, by extension, the molecular weight.
Safety, Handling, and Storage
Proper handling is essential for user safety and maintaining compound integrity.
-
Safety Precautions: The compound is classified as an irritant.[7] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[9] Handling should occur in a well-ventilated area or a chemical fume hood.[9]
-
Storage: To ensure stability and prevent degradation, the compound must be stored at refrigerated temperatures, typically between 0°C and 8°C.[1][4][6] The container should be tightly sealed and stored in a dry, desiccated environment to protect the hygroscopic hydrochloride salt from moisture.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Conclusion
The molecular weight of this compound is authoritatively established as 243.73 g/mol . This value, rooted in its atomic composition (C₁₂H₁₇NO₂·HCl), is the cornerstone for its use in quantitative scientific applications. However, for rigorous drug discovery and development, this theoretical value must be substantiated by empirical data. The orthogonal analytical techniques of mass spectrometry and NMR spectroscopy provide a robust, self-validating system to confirm not only the molecular weight but also the precise chemical structure and purity, ensuring the integrity and reproducibility of scientific research.
References
-
MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. Capot Chemical Co., Ltd. [Link]
-
4-(4-Methoxyphenyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]
-
4-Methoxyphencyclidine: An Analytical Profile. U.S. Department of Justice, Drug Enforcement Administration. [Link]
-
Analytical Methods for the separation of piperazine analogues. Royal Society of Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 333954-89-5 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. 333954-89-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. chemimpex.com [chemimpex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 4-(4-Methoxyphenoxy)piperidine hydrochloride (CAS No. 333954-89-5). Designed for professionals in research and drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics and the experimental methodologies required for their validation. In the dynamic landscape of medicinal chemistry, a thorough grasp of a molecule's physical attributes is paramount for predicting its behavior in biological systems and for the rational design of efficacious therapeutics.[1]
Introduction and Molecular Overview
This compound is a piperidine derivative that holds significant interest as a building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its structural motif, featuring a piperidine ring linked to a methoxy-substituted phenoxy group, makes it a valuable scaffold for exploring structure-activity relationships in drug discovery programs. The hydrochloride salt form generally enhances the compound's solubility and stability, crucial for pharmaceutical formulation and handling.[1]
Molecular Structure:
Caption: Chemical structure of this compound.
This guide will delve into the key physical properties of this compound, providing both established data and detailed protocols for their experimental determination. This dual approach is intended to equip the researcher not only with knowledge but also with the practical means to verify and expand upon it.
Core Physical Properties
The following table summarizes the known and estimated physical properties of this compound. It is critical to note that while some data is readily available from suppliers and databases, other values, particularly experimental ones, are not widely published.
| Property | Value | Source/Comment |
| CAS Number | 333954-85-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [1][3][4] |
| Molecular Weight | 243.73 g/mol | [1][3][4] |
| Appearance | White to off-white solid | General observation for similar compounds. |
| Melting Point | Estimated: ~129-130 °C | Based on the closely related analog 4-(2-Methoxyphenoxy)piperidine hydrochloride. The exact value should be determined experimentally. |
| Boiling Point | Not available | Decomposes upon strong heating. |
| Solubility | Generally soluble in polar solvents. | Described as having excellent solubility.[1] Specific quantitative data is not widely available and should be determined experimentally. |
| Storage Conditions | 2-8°C, sealed in a dry environment. | [4] |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Melting Point Determination: A Critical Indicator of Purity
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.
-
Finely powder a small amount of the sample using a mortar and pestle. This ensures uniform heat distribution.
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (based on the estimate of ~129°C).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the sample.
-
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile: Guiding Formulation and Biological Studies
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. As a hydrochloride salt, this compound is expected to be soluble in polar protic solvents.
Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, methanol, ethanol, dichloromethane, and ethyl acetate.
-
Qualitative Assessment:
-
To a series of labeled test tubes, add approximately 10 mg of the compound.
-
Add 1 mL of each selected solvent to the respective test tubes.
-
Vortex or shake each tube vigorously for 1-2 minutes.
-
Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (for soluble cases):
-
If the compound dissolves in a solvent, add small, pre-weighed portions of the compound to the solution until saturation is reached (i.e., solid material remains undissolved after vigorous mixing).
-
Record the total mass of the compound dissolved in the known volume of solvent to obtain an approximate solubility value (e.g., in mg/mL).
-
Caption: Workflow for Solubility Assessment.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the phenoxy ring will appear in the aromatic region (typically δ 6.8-7.5 ppm). The methoxy group will influence their chemical shifts, and the substitution pattern will determine the splitting patterns (likely doublets or multiplets).
-
Piperidine Protons: The protons on the piperidine ring will be found in the aliphatic region (typically δ 1.5-3.5 ppm). The proton at the 4-position, being attached to the carbon bearing the ether linkage, will likely be shifted downfield. The protons on the carbons adjacent to the nitrogen will also be downfield.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed, typically around δ 3.8 ppm.
-
N-H Proton: The proton on the nitrogen will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Features:
-
Aromatic Carbons: The carbons of the phenoxy ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon attached to the oxygen of the ether linkage and the carbon bearing the methoxy group will be the most downfield.
-
Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region (typically δ 20-70 ppm). The carbon at the 4-position will be the most downfield of the piperidine carbons due to the electronegative oxygen atom.
-
Methoxy Carbon: The carbon of the methoxy group will appear around δ 55 ppm.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Standard pulse programs should be used. For ¹³C NMR, proton decoupling is typically employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted FT-IR Spectral Features:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine hydrochloride.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorptions in the range of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds in the aromatic ring.
-
C-O Ether Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹ (for aryl ethers) is expected for the C-O-C ether linkage.
-
C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region is expected for the C-N bond of the piperidine ring.
Experimental Protocol: KBr Pellet Method for Solid Samples
-
Sample Preparation:
-
Thoroughly dry both the compound and potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.
-
In an agate mortar, grind 1-2 mg of the compound with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum.
-
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.[4]
Conclusion
References
Sources
Introduction: The Strategic Importance of the 4-Aryloxypiperidine Scaffold
An In-depth Technical Guide to 4-(4-Methoxyphenoxy)piperidine Hydrochloride
This guide provides an in-depth technical overview of this compound (CAS No: 333954-89-5), a versatile chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, proven analytical methodologies, and insights into its application, grounded in established scientific principles.
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The 4-substituted piperidine motif, in particular, is a cornerstone in the development of therapeutics targeting the central nervous system (CNS).
This compound emerges as a crucial building block within this chemical space. It combines the foundational piperidine core with a 4-methoxyphenoxy group, an ether linkage that offers a balance of stability and polarity. This specific combination is leveraged in medicinal chemistry to modulate properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. As a hydrochloride salt, the compound exhibits enhanced solubility and stability, making it highly amenable to various synthetic transformations and formulation studies.[3][4] Its primary utility lies in serving as a key intermediate for the synthesis of complex bioactive molecules, especially those aimed at treating neurological disorders.[3][5]
Core Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key properties of this compound are summarized below.
Chemical Structure
Caption: Generalized workflow for the synthesis of the target compound.
Causality in Experimental Design
-
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is frequently chosen for protecting the piperidine nitrogen. Its stability under basic conditions (required for Williamson synthesis) and its facile removal under acidic conditions make it ideal. This orthogonality prevents premature deprotection during the ether formation step.
-
Ether Synthesis Method:
-
Williamson Synthesis: This classic method involves deprotonating the 4-methoxyphenol with a strong base (e.g., NaH) to form a phenoxide, which then acts as a nucleophile, displacing a leaving group (e.g., tosylate, mesylate) from the 4-position of the N-Boc-piperidine. This is a robust and scalable method.
-
Mitsunobu Reaction: An alternative, often milder, approach involves reacting N-Boc-4-hydroxypiperidine directly with 4-methoxyphenol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although in this symmetric case, it is not a concern.
-
-
Deprotection and Salt Formation: Following the successful formation of the protected ether, the Boc group is removed using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. The resulting free base is often an oil and can be unstable. Immediate conversion to the hydrochloride salt by treatment with HCl not only purifies the compound via crystallization but also significantly improves its stability and handling characteristics. [6]
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Caption: Integrated workflow for analytical quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for assessing the purity of aromatic compounds. [7]The methoxyphenyl group provides a strong chromophore, enabling sensitive detection.
Protocol: Purity Determination by Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. [7]2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [7][8] * Mobile Phase: Isocratic elution using a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M KH₂PO₄, pH adjusted to 3.5 with H₃PO₄) in a 40:60 (v/v) ratio. [7]The acidic pH ensures the piperidine nitrogen is protonated, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm or 239 nm, corresponding to absorbance maxima of the aromatic system. [8] * Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL.
-
Create a working solution of 50 µg/mL by diluting the stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection. [7]4. Validation Parameters (Abbreviated):
-
Linearity: Establish a calibration curve over a range of concentrations (e.g., 5-100 µg/mL) to ensure a linear response (R² > 0.999). [7] * Precision: Perform replicate injections (n=6) of a single concentration to assess system precision (RSD ≤ 2%). [7] * Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. The expected chemical shifts for this compound in a solvent like DMSO-d₆ are predictable.
-
¹H NMR:
-
Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring. The proximity to the ether oxygen will shield these protons. [9] * Piperidine Protons: A series of multiplets between δ 1.8-3.5 ppm. The protons adjacent to the nitrogen will be deshielded and appear further downfield. The proton at the C4 position (bearing the phenoxy group) will appear as a multiplet around δ 4.4-4.6 ppm.
-
Amine Proton (NH₂⁺): A broad singlet, typically downfield (δ 8.5-9.5 ppm), due to protonation and exchange.
-
Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.7-3.8 ppm. [9][10]* ¹³C NMR:
-
Aromatic Carbons: Signals in the δ 114-155 ppm range. The carbon attached to the methoxy group (C-OCH₃) and the carbon attached to the piperidine ether oxygen (C-O-Pip) will be the most downfield.
-
Piperidine Carbons: Signals in the δ 30-75 ppm range. The C4 carbon will be the most downfield carbon of the piperidine ring (approx. δ 70-75 ppm) due to the attached oxygen.
-
Methoxy Carbon: A signal around δ 55 ppm. [10]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Typically, analysis is performed on the free base.
-
Technique: Electrospray Ionization (ESI) is ideal due to the polar nature of the molecule.
-
Expected Mass: The analysis will detect the protonated molecule of the free base [M+H]⁺.
-
Free Base (C₁₂H₁₇NO₂) Exact Mass: 221.1259
-
Expected [M+H]⁺: m/z 221.1332
-
-
Fragmentation: The mass spectrum is expected to show characteristic fragments, such as the loss of the piperidine ring or cleavage of the ether bond, providing further structural confirmation. [9]
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the pharmacological relevance of the 4-aryloxypiperidine core structure.
-
Scaffold for CNS Agents: Derivatives of this scaffold have been extensively explored for their activity at various CNS targets. The piperidine nitrogen allows for the introduction of diverse substituents to modulate activity and target engagement, while the phenoxy moiety can be modified to fine-tune receptor interactions. [3][11]* Neurotransmitter System Modulation: This chemical class is frequently used in studies investigating the modulation of neurotransmitter systems like serotonin and dopamine, making it relevant for developing treatments for depression, anxiety, and other neurological conditions. [3][12]* Analgesic Properties: The piperidine skeleton is a classic pharmacophore for opioid and non-opioid analgesics. [1][12]This intermediate provides a platform for synthesizing new chemical entities with potential pain management applications.
-
Structure-Activity Relationship (SAR) Studies: As a readily available building block, it enables the systematic exploration of SAR. Chemists can synthesize libraries of compounds by modifying the piperidine nitrogen to understand how different functional groups impact biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical intermediate.
-
Hazard Identification:
-
Causes skin irritation (H315). [13][14] * Causes serious eye irritation (H319). [13][14] * May cause respiratory irritation (H335). [13][14]* Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a laboratory coat. [13][15] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [14][16]* Handling and Storage:
-
Avoid dust formation. [16]Wash hands thoroughly after handling. [15] * Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Recommended storage temperature is between 0-8 °C. [3][5]* Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15]
-
Conclusion
This compound is a strategically important molecule in the arsenal of the medicinal chemist. Its value is defined not by its own biological activity, but by the potential it unlocks as a foundational building block for novel therapeutics. Its well-defined structure, favorable physicochemical properties as a hydrochloride salt, and relevance to CNS-active scaffolds ensure its continued use in the demanding field of drug discovery. The robust analytical methodologies outlined herein provide the necessary framework for ensuring its quality and consistency, which is the bedrock of reproducible and successful research.
References
-
Capot Chemical Co., Ltd. (2008). MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. Retrieved from [Link]
-
DeRuiter, J., et al. (2011). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8(2), 39-42. Retrieved from [Link]
-
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]
-
Aziz-ur-Rehman, et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 753-758. Retrieved from [Link]
-
Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. Retrieved from [Link]
-
D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7536. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxy-phenoxymethyl)-piperidine. Retrieved from [Link]
-
Reddy, T. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a362-a376. Retrieved from [Link]
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]
- Google Patents. (2022). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]
-
George, L., & Lunn, A. (2005). HPLC Methods for Pharmaceutical Analysis. Wiley-Interscience. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxypiperidine. Retrieved from [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dea.gov [dea.gov]
- 10. rsc.org [rsc.org]
- 11. ijnrd.org [ijnrd.org]
- 12. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
- 16. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Solubility of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Methoxyphenoxy)piperidine hydrochloride (CAS No: 333954-89-5), a versatile piperidine derivative with significant applications in pharmaceutical research and development.[1] While lauded for its "excellent solubility," publicly available quantitative data remains scarce.[1] This document aims to bridge that gap by not only presenting the known physicochemical properties of this compound but also by providing a robust framework for researchers to experimentally determine its solubility. The guide delves into the critical distinction between kinetic and thermodynamic solubility, offering detailed, field-proven protocols for both types of assays. Furthermore, it explores the impact of key variables such as pH and the choice of co-solvents on the dissolution of piperidine-containing compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this compound and similar chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. Poor aqueous solubility can lead to a cascade of developmental challenges, including limited and variable intestinal absorption, which in turn results in low and unpredictable oral bioavailability.[2] Consequently, a thorough understanding and accurate measurement of a compound's solubility are paramount during the early stages of drug discovery and lead optimization.[3][4]
This compound has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1][5][6][7] Its hydrochloride salt form is specifically designed to enhance stability and solubility, crucial attributes for successful drug formulation.[8][9] This guide will provide the foundational knowledge and practical methodologies to empower researchers in their work with this promising compound.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock upon which solubility studies are built. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 333954-89-5 | [1][10][11][12] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [10][12] |
| Molecular Weight | 243.73 g/mol | [1][10] |
| Appearance | White to off-white crystalline powder (typical) | Inferred from similar compounds |
| Storage | 2-8°C, sealed in a dry environment | [1][10][11] |
| Calculated LogP | 2.2478 | [10] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Rotatable Bonds | 3 | [10] |
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
Kinetic solubility refers to the concentration of a compound that precipitates from a solution when rapidly prepared from a stock solution (typically in DMSO) and added to an aqueous buffer.[2][3][4] This measurement is often influenced by the rate of precipitation and the formation of metastable amorphous forms, which can lead to an overestimation of the true solubility.[14]
Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid-state form at a given temperature and pressure.[13] This is a more accurate and reliable measure of a compound's intrinsic solubility and is the preferred value for guiding formulation development.[3][14]
Logical Relationship between Kinetic and Thermodynamic Solubility
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.
-
Serial Dilution: In a separate microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Buffer Dispensing: To a clear-bottomed 96-well microplate, dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the buffer-containing plate. Ensure the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is the concentration at which the turbidity begins to significantly increase above the baseline.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility and is essential for lead optimization and preformulation studies. [4] Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent or buffer (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Visually confirm that excess solid is still present.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Prepare a series of standards of known concentrations. Analyze the filtered sample and the standards using a suitable analytical technique such as HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
-
Reporting: Express the thermodynamic solubility in units of mg/mL or µM at the specified temperature and pH.
Factors Influencing the Solubility of this compound
The solubility of ionizable compounds like this compound is not a fixed value but is highly dependent on the properties of the solvent system.
The Impact of pH
The piperidine ring in this compound contains a basic nitrogen atom. The solubility of such compounds is strongly influenced by the pH of the aqueous medium. [2][15]
-
In acidic solutions (low pH): The nitrogen atom will be protonated, forming a positively charged species. This ionized form is generally more polar and exhibits significantly higher aqueous solubility.
-
In neutral to basic solutions (higher pH): The piperidine nitrogen will be in its neutral, un-ionized form. This form is less polar and will have lower aqueous solubility.
Therefore, it is essential to measure the solubility of this compound in buffers of varying pH to construct a pH-solubility profile. This is particularly important for predicting its behavior in the gastrointestinal tract.
Illustrative pH-Solubility Data Table (Hypothetical)
| Buffer System | pH | Thermodynamic Solubility (µg/mL) |
| 0.1 M HCl | 1.0 | > 1000 |
| Phosphate Buffer | 4.5 | 500 - 800 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 50 - 100 |
| Carbonate Buffer | 9.0 | < 10 |
The Role of Co-solvents
For in vitro assays or formulation development, it is often necessary to use co-solvents to achieve the desired concentration of a poorly soluble compound. Common water-miscible organic co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycols (PEGs)
When using co-solvents, it is critical to be aware of the potential for the compound to precipitate upon dilution into an aqueous system. The final concentration of the co-solvent should be kept to a minimum and be consistent across experiments to ensure data reliability. [15]
Conclusion
While this compound is noted for its favorable solubility characteristics, this guide underscores the necessity of rigorous, quantitative experimental determination. By understanding the distinction between kinetic and thermodynamic solubility and by implementing the detailed protocols provided, researchers can generate reliable and reproducible data. This information is invaluable for making informed decisions during the drug discovery and development process, ultimately facilitating the successful advancement of new therapeutic agents.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 649-656.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
- Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(6), 7545-7561.
- Märki, H. P., et al. (1998). Piperidine-renin inhibitors compounds with improved physicochemical properties. Il Farmaco, 53(8-9), 628-634.
- Lee, S. H., et al. (2020). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Pharmaceutics, 12(11), 1047.
-
National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)piperidine. PubChem Compound Database. Retrieved from [Link]
- Ali, A., et al. (2023). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Molecular Liquids, 383, 122051.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]
- 9. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 10. chemscene.com [chemscene.com]
- 11. usbio.net [usbio.net]
- 12. 333954-89-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. ovid.com [ovid.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Stability Profile of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Methoxyphenoxy)piperidine hydrochloride is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of novel therapeutics. Its inherent stability is a critical quality attribute that profoundly influences its storage, handling, formulation, and ultimately, the safety and efficacy of the final drug product. This technical guide provides a comprehensive examination of the stability profile of this compound, synthesizing theoretical knowledge with practical, field-proven insights. We will explore its physicochemical properties, delve into predictable degradation pathways under various stress conditions, and outline robust methodologies for its stability assessment. This document is designed to be an authoritative resource for scientists engaged in the research and development of pharmaceuticals incorporating this versatile piperidine derivative.
Physicochemical Properties: The Foundation of Stability
A molecule's intrinsic stability is dictated by its structure and resulting physicochemical properties. This compound is a salt of a secondary amine, a characteristic that, along with the presence of an aryl ether linkage, governs its reactivity and degradation susceptibility.
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Significance for Stability |
| Molecular Formula | C₁₂H₁₈ClNO₂ | Provides the elemental composition. |
| Molecular Weight | 243.73 g/mol | Essential for quantitative analysis. |
| Appearance | White to off-white crystalline powder | Visual inspection can be a simple, preliminary indicator of degradation (e.g., discoloration). |
| Melting Point | Approximately 245-248 °C | A sharp, well-defined melting point is indicative of high purity. A depression or broadening of the melting range can suggest the presence of impurities or degradation products. |
| Solubility | Soluble in water and polar organic solvents like methanol. | Good solubility is crucial for solution-state stability studies and for formulation development.[1] |
| pKa (piperidine nitrogen) | Estimated 9-10 | The basicity of the piperidine nitrogen influences the salt's stability and its reactivity, particularly in pH-dependent hydrolytic and oxidative reactions. |
| Hygroscopicity | As an amine hydrochloride, it is potentially hygroscopic. | Absorption of moisture can lead to physical changes (clumping) and can facilitate hydrolytic degradation. |
Predicted Degradation Pathways: A Mechanistic Perspective
Forced degradation studies, which intentionally stress a compound under more severe conditions than accelerated stability testing, are essential for identifying potential degradation products and pathways.[2][3][4] Based on the structure of this compound, the following degradation pathways are predicted.
Caption: Predicted degradation pathways of this compound under various stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
The aryl ether linkage is a primary site for potential hydrolytic cleavage.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ether oxygen makes the carbon atom of the piperidine ring more susceptible to nucleophilic attack by water. This would lead to the formation of 4-methoxyphenol and piperidin-4-ol . The rate of this reaction is dependent on the stability of the carbocation intermediate formed.[5][6][7][8]
-
Base-Catalyzed Hydrolysis: While aryl ethers are generally stable under basic conditions, prolonged exposure to strong bases at elevated temperatures could potentially lead to cleavage, although this is expected to be a slower process compared to acid hydrolysis.
Oxidative Degradation
The piperidine ring is susceptible to oxidation.
-
N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized, particularly by agents like hydrogen peroxide, to form the corresponding N-oxide .
-
Ring Oxidation and Cleavage: Oxidation can also occur at the carbon atoms adjacent to the nitrogen, potentially leading to ring-opening products. This is a common metabolic pathway for piperidine-containing drugs and can also occur under chemical stress.
-
Oxidation of the Methoxyphenyl Ring: The electron-rich methoxyphenyl ring can also be a target for oxidation, potentially leading to the formation of quinone-like structures, although this is generally less facile than oxidation of the piperidine nitrogen.
Thermal Degradation
As a hydrochloride salt, thermal decomposition can be complex. Upon heating, piperidine hydrochloride salts can decompose, potentially liberating hydrogen chloride gas. The organic moiety may undergo various thermal rearrangements and fragmentation reactions. For fentanyl, a related piperidine derivative, thermal degradation resulted in multiple products, including those from the cleavage of the N-alkyl group and modifications to the piperidine ring.[9]
Photolytic Degradation
Compounds containing aromatic ethers and secondary amines can be susceptible to photodegradation.
-
Photodegradation of the Methoxyphenyl Moiety: Methoxy-substituted aromatic compounds have been shown to undergo photodegradation, leading to various products including aldehydes and carboxylic acids resulting from the cleavage of the aromatic ring and oxidation of the methoxy group.[10][11]
-
Radical-Mediated Degradation: UV light can initiate free-radical reactions, which can lead to a complex mixture of degradation products.
Stability-Indicating Analytical Methodologies
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be carefully controlled to ensure good peak shape and resolution.
-
Forced Degradation Sample Analysis:
-
Prepare solutions of this compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Expose the solutions to heat (e.g., 60-80°C) and/or light (as per ICH Q1B guidelines).
-
Analyze the stressed samples at various time points alongside a control (unstressed) sample.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The ability to separate the parent peak from all degradation product peaks is the key aspect of a stability-indicating method.
Caption: A typical workflow for the development and application of a stability-indicating HPLC method.
Recommended Storage and Handling
Based on the potential stability liabilities, the following storage and handling procedures are recommended to maintain the integrity of this compound:
-
Storage Conditions: Store in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended.
-
Inert Atmosphere: To minimize oxidative degradation and moisture absorption, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable, particularly for reference standards.
-
Handling: Use appropriate personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area to avoid inhalation of the powder.
Conclusion
The stability of this compound is governed by the interplay of its piperidine and methoxyphenyl ether moieties. While generally stable under recommended storage conditions, it is susceptible to degradation under stress, primarily through hydrolysis of the ether linkage and oxidation of the piperidine ring. A thorough understanding of these potential degradation pathways is essential for the development of robust formulations and for establishing appropriate storage and handling protocols. The implementation of a validated, stability-indicating analytical method is a non-negotiable requirement to ensure the quality, safety, and efficacy of any pharmaceutical product derived from this important synthetic intermediate. This guide provides a foundational framework for scientists to approach the stability assessment of this compound with scientific rigor and confidence.
References
- Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353.
- Bajerski, L., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 129, 1-13.
-
Vedantu. (n.d.). The acidic hydrolysis of ether X shown above is fastest when. Retrieved from [Link]
- Rissanen, K. (2007). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. International Journal of Chemical Kinetics, 39(9), 524-534.
- Gergely, A., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8799-8810.
-
Collegedunia. (2022, June 14). The acidic hydrolysis of ether (X) shown below is fastest when. Retrieved from [Link]
- Wang, J. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-618.
-
Sultan Qaboos University House of Expertise. (n.d.). Photodegradation of methoxy substituted curcuminoids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. Retrieved from [Link]
-
Allen. (n.d.). The acidic hydrolysis of ether (X) shown below is fastest when. Retrieved from [Link]
- Valiveti, S., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 549-556.
- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Stack Exchange. (2020, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]
- Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-128.
- Ghandi, M., & Mohammadpour, M. (2018). N-Dealkylation of Amines. Molecules, 23(10), 2443.
-
Pharmacognosy Research. (2022). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Retrieved from [Link]
- Lyon, R. C., et al. (2006). Stability profiles of drug products extended beyond labeled expiration dates. Journal of Pharmaceutical Sciences, 95(7), 1549-1560.
-
AAPS PharmSciTech. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]
- Zilker, M., et al. (2019). A systematic review of the stability of finished pharmaceutical products and drug substances beyond their labeled expiry dates. Journal of Pharmaceutical and Biomedical Analysis, 166, 223-235.
-
National Center for Biotechnology Information. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PubMed Central. Retrieved from [Link]
-
Milwaukee Mental Health Task Force. (n.d.). Stability profiles of drug products extended beyond labeled expiration dates. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2013). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biomedres.us [biomedres.us]
- 3. biopharminternational.com [biopharminternational.com]
- 4. rjptonline.org [rjptonline.org]
- 5. The acidic hydrolysis of ether X shown above is fastest class 12 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. The acidic hydrolysis of ether $(X)$ shown below i [cdquestions.com]
- 8. The acidic hydrolysis of ether (X) shown below is fastest when [allen.in]
- 9. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
Abstract
4-(4-Methoxyphenoxy)piperidine hydrochloride is a piperidine derivative with potential applications in neuroscience and pharmaceutical development. While direct and extensive research on its specific mechanism of action is not widely published, this technical guide synthesizes available data on structurally related phenoxyalkylpiperidines to propose a putative mechanism of action centered on its likely interaction with sigma-1 (σ1) receptors. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, a hypothesized mechanism of action based on analogous compounds, potential therapeutic implications, and suggested experimental protocols for its further characterization.
Introduction and Chemical Profile
This compound is a versatile chemical intermediate utilized in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[1][2][3] Its core structure, featuring a piperidine ring linked to a methoxyphenoxy moiety, is a common scaffold in medicinal chemistry for exploring interactions with various biological targets.[1][2] The hydrochloride salt form enhances its solubility and stability, making it suitable for a range of experimental and formulation processes.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
| Identifier | Value |
| CAS Number | 333954-89-5[4][][6] |
| Molecular Formula | C12H17NO2·HCl[2][3][4] |
| Molecular Weight | 243.73 g/mol [2][3] |
Putative Mechanism of Action: Sigma-1 (σ1) Receptor Modulation
While direct studies on this compound are limited, extensive research on the broader class of phenoxyalkylpiperidines strongly suggests that its primary mechanism of action involves the modulation of the sigma-1 (σ1) receptor.[7]
The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity. Ligands that bind to the σ1 receptor can act as agonists or antagonists, leading to a variety of downstream cellular effects.
Evidence from Structurally Related Compounds
A study on a series of novel phenoxyalkylpiperidines demonstrated that these compounds can act as high-affinity σ1 receptor ligands.[7] Specifically, N-[(4-methoxyphenoxy)ethyl]piperidines showed significant affinity for the σ1 receptor, with Ki values in the nanomolar range.[7] The phenoxy portion connected to the piperidine moiety was identified as an optimal scaffold for selectivity of σ1 over σ2 receptors.[7]
Furthermore, compounds such as 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine have displayed potent anti-amnesic effects in preclinical models, which are associated with σ1 receptor agonism.[7] This suggests that the 4-methoxyphenoxy moiety is a key contributor to the interaction with the σ1 receptor.
Proposed Signaling Pathway
Based on the known functions of the σ1 receptor, the binding of this compound is hypothesized to initiate a cascade of intracellular events.
Caption: Hypothesized signaling pathway initiated by this compound.
Potential Therapeutic Applications
Given its putative action on the σ1 receptor, this compound and its derivatives could have therapeutic potential in a range of neurological and psychiatric disorders. The modulation of the σ1 receptor has been implicated in:
-
Neurodegenerative Diseases: By promoting cell survival and reducing oxidative stress.
-
Cognitive Disorders: Through the enhancement of neuronal plasticity and memory.[7]
-
Depression and Anxiety: By modulating neurotransmitter systems.[1]
-
Neuropathic Pain: By regulating ion channel function.
Experimental Protocols for Characterization
To validate the hypothesized mechanism of action and further characterize this compound, the following experimental workflows are recommended.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of the compound for the σ1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the σ1 receptor (e.g., HEK293 cells stably expressing human σ1 receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled σ1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Assay: Calcium Mobilization
This assay assesses the functional activity of the compound at the σ1 receptor by measuring its effect on intracellular calcium levels.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the σ1 receptor in a suitable medium.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Treatment: Add varying concentrations of this compound to the cells.
-
Stimulation: After a pre-incubation period, stimulate the cells with an agent known to induce calcium release (e.g., an IP3 receptor agonist).
-
Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorescence plate reader or microscope.
-
Data Analysis: Quantify the effect of the compound on calcium mobilization and determine its functional potency (EC50 or IC50).
Structure-Activity Relationship (SAR) Insights
Based on research on related phenoxyalkylpiperidines, the following SAR insights can be inferred:
-
The phenoxy group connected to the piperidine ring is a critical pharmacophore for σ1 receptor binding.[7]
-
Substitutions on the piperidine ring , such as a 4-methyl group, have been shown to confer optimal interaction with the σ1 subtype.[7]
-
The nature of the linker between the phenoxy and piperidine moieties can influence affinity and selectivity.
Conclusion
While direct experimental data on the mechanism of action of this compound is not extensively available, a strong hypothesis can be formulated based on the well-characterized pharmacology of structurally similar phenoxyalkylpiperidines. The available evidence points towards the sigma-1 (σ1) receptor as a primary molecular target. This guide provides a foundational framework for researchers to further investigate this compound's biological activity and explore its potential as a therapeutic agent for neurological disorders. The proposed experimental protocols offer a clear path for validating its putative mechanism of action and elucidating its detailed pharmacological profile.
References
-
Prezzavento, O., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. ACS Chemical Neuroscience, 9(5), 1094-1108. Available from: [Link]
-
ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Available from: [Link]
-
ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. Available from: [Link]
-
PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Available from: [Link]
-
PubChem. 4-(4-Methoxyphenoxy)piperidine. Available from: [Link]
-
PubChem. 4-(4-Methoxyphenyl)piperidine. Available from: [Link]
-
PubMed Central. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Available from: [Link]
-
PubMed. Bivalent Ligand Approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: Synthesis and Binding Affinities for 5-HT(7) and 5-HT(1A) Receptors. Available from: [Link]
Sources
The Multifaceted Biological Landscape of 4-(4-Methoxyphenoxy)piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-(4-methoxyphenoxy)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active agents. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this core structure, with a particular focus on their applications in neuropharmacology and beyond. We will dissect the structure-activity relationships (SAR), delve into the molecular mechanisms of action, and present detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Emergence of a Versatile Scaffold
The piperidine ring is a ubiquitous feature in numerous pharmaceuticals and natural products, prized for its conformational flexibility and ability to engage in crucial interactions with biological targets.[1] When combined with a 4-methoxyphenoxy substituent at the 4-position, the resulting 4-(4-methoxyphenoxy)piperidine core offers a unique combination of physicochemical properties, including favorable solubility and stability, making it an attractive starting point for drug design.[2][3] This scaffold has been extensively utilized as a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions, most notably neurological disorders such as depression, anxiety, and psychosis.[2][4] Its versatility lies in the ease with which modifications can be introduced at the piperidine nitrogen and other positions, allowing for the fine-tuning of pharmacological activity and selectivity.
This guide will navigate the key biological activities reported for 4-(4-methoxyphenoxy)piperidine derivatives, providing a comprehensive overview of their therapeutic potential.
Targeting Neurotransmitter Systems: A Primary Focus
A significant body of research on 4-(4-methoxyphenoxy)piperidine derivatives has centered on their ability to modulate neurotransmitter systems, reflecting the urgent need for novel treatments for central nervous system (CNS) disorders.
Inhibition of the Presynaptic Choline Transporter (CHT)
Mechanism of Action: The presynaptic high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step for acetylcholine (ACh) synthesis.[5][6] Its inhibition leads to a reduction in ACh levels, a mechanism of significant interest for studying cholinergic signaling and its role in various physiological and pathological processes.
A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which can be considered derivatives of the core 4-(4-methoxyphenoxy)piperidine structure, have been identified as potent and selective inhibitors of CHT.[5][6] Iterative medicinal chemistry efforts, starting from hits identified in a high-throughput screen, led to the discovery of potent inhibitors.[5]
Structure-Activity Relationship (SAR) Insights:
-
Amide Moiety: The nature of the amide group was found to be a critical determinant of inhibitory activity.
-
Piperidine Substituent: Modifications around the 3-(piperidin-4-yl)oxy substituent also significantly impacted potency.[5]
Experimental Protocol: CHT Inhibition Assay
This protocol outlines a typical cell-based assay to determine the inhibitory activity of compounds against the choline transporter.
Caption: Workflow for a [3H]-choline uptake assay to measure CHT inhibition.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human choline transporter (hCHT) in appropriate culture medium.
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the respective wells.
-
Radioligand Addition: Add a solution containing a fixed concentration of [3H]-choline to each well.
-
Incubation: Incubate the plates at 37°C for a defined period to allow for choline uptake.
-
Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-choline.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]-choline uptake (IC50 value) by non-linear regression analysis.
Dopamine D4 Receptor Antagonism
Therapeutic Rationale: Dopamine D4 receptors are implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[7] Antagonists of the D4 receptor are therefore of significant therapeutic interest.
Novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which share a structural resemblance to the 4-(4-methoxyphenoxy)piperidine core, have been developed as potent and selective dopamine D4 receptor antagonists.[7][8]
SAR Highlights:
-
Fluorination: The introduction of fluorine atoms at the 4-position of the piperidine ring was a key modification.
-
Phenoxymethyl Group: The nature and substitution pattern of the phenoxymethyl group at the 3-position were critical for high-affinity binding. For instance, a 3,4-difluorophenyl ether derivative was found to be particularly potent.[7][8]
Quantitative Data Summary:
| Compound ID | D4 Receptor Binding Affinity (Ki, nM) |
| 8b | 5.5 |
| 8c | 13 |
| 9m | 21 |
| 14a | 0.3 |
Data sourced from competitive binding assays against [3H]N-methylspiperone in HEK293 cells expressing the human D4 receptor.[7][8]
Experimental Protocol: Radioligand Binding Assay for D4 Receptor
Caption: General workflow for a D4 receptor radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293 cells expressing the human dopamine D4 receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]N-methylspiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Emerging Biological Activities
Beyond their well-established roles in neuropharmacology, derivatives of the piperidine scaffold are being explored for a range of other therapeutic applications.
Anticancer Potential
The piperidine moiety is a key structural feature in a number of anticancer agents.[9] While specific studies focusing on the anticancer activity of 4-(4-methoxyphenoxy)piperidine derivatives are emerging, the broader class of piperidine derivatives has shown promise.[10] The structural versatility of the 4-(4-methoxyphenoxy)piperidine core makes it an intriguing starting point for the design of novel anticancer compounds.
Anti-inflammatory and Antimicrobial Properties
Novel series of piperidine derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.[9] These studies provide a rationale for exploring the potential of 4-(4-methoxyphenoxy)piperidine derivatives in these therapeutic areas.
Analgesic Activity
Piperidine and its derivatives have long been recognized for their analgesic properties, with pethidine being a notable example.[1] Synthetic quaternary salts of alkyl piperidines have demonstrated varying degrees of analgesic activity in preclinical models.[1] This suggests that the 4-(4-methoxyphenoxy)piperidine scaffold could be a valuable template for the development of new analgesics.
Synthesis Strategies
The synthesis of 4-(4-methoxyphenoxy)piperidine derivatives typically involves well-established chemical transformations. A general synthetic approach is outlined below.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(4-Methoxyphenyl)piperidine hydrochloride [myskinrecipes.com]
- 5. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(4-Methoxyphenoxy)piperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe and compliant laboratory environment. The information herein is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS).
Compound Profile and Hazard Identification
This compound is a versatile intermediate in pharmaceutical research, particularly in the development of therapeutics for neurological disorders.[1] Its hydrochloride salt form generally confers good solubility and stability.[1]
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 333954-89-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [1][2][4] |
| Molecular Weight | 243.73 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
| Solubility | Stated to have excellent solubility | [1] |
| LogP | 2.2478 (Computed) | [2] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų (Computed) | [2] |
Toxicological Overview:
A critical point to underscore is that the toxicological properties of this compound have not been thoroughly investigated. However, based on the structure and data from related piperidine and phenoxy compounds, a precautionary approach is mandated. The GHS classification for structurally similar compounds suggests the following potential hazards:
-
Acute Toxicity: While no specific LD50 data is available for this compound, the parent compound, piperidine hydrochloride, is toxic if swallowed.[6][7]
-
Skin Corrosion/Irritation: Causes skin irritation.[8]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
Due to the lack of comprehensive toxicological data, this compound should be handled as a potent substance with unknown long-term effects, including potential mutagenicity, carcinogenicity, and reproductive toxicity.
GHS Hazard Statements for Structurally Related Compounds:
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
Given the potential hazards and lack of extensive toxicological data, a stringent containment strategy is essential. The hierarchy of controls, prioritizing engineering and administrative controls over PPE, should be followed.
Engineering Controls:
-
Primary Containment: For all manipulations of the solid compound, a certified chemical fume hood is the minimum requirement. For weighing and handling of small quantities, a ventilated balance enclosure (VBE) can provide both containment and stability for accurate measurements.[6][9][10] For larger quantities or when generating aerosols, the use of a glove box or an isolator is strongly recommended.[6][9]
-
Ventilation: Laboratory spaces where this compound is handled must have adequate general ventilation, with a recommended 6-12 air changes per hour.[4]
-
Pressure Differentials: In facilities designed for handling potent compounds, the laboratory should be maintained at a negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[10]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or when immersion is possible, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Body Protection: A lab coat is required. For procedures with a higher risk of contamination, a disposable gown or coveralls should be worn.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is necessary. For powders, a particulate respirator (e.g., N95, P100) is appropriate. If vapors are a concern, an air-purifying respirator with organic vapor cartridges should be used.
Experimental Protocols: From Weighing to Waste Disposal
Adherence to well-defined protocols is crucial for minimizing exposure and ensuring experimental reproducibility.
Weighing Protocol for Potent Compounds
This protocol is designed for weighing milligram to gram quantities of this compound.
Methodology:
-
Preparation: Don all required PPE. Decontaminate the weighing area and the exterior of the chemical container.
-
Containment: Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure.[11]
-
Tare: Place a pre-weighed, labeled receiving vessel (e.g., a vial or flask) on the analytical balance and tare the weight.[11]
-
Transfer: Using a clean spatula, carefully transfer the desired amount of the compound into the receiving vessel. Avoid creating dust by using slow, deliberate movements.
-
Re-weigh: Cap the receiving vessel and re-weigh to determine the exact amount of compound transferred.[11]
-
Cleanup: Carefully clean the spatula and any contaminated surfaces. All cleaning materials should be disposed of as hazardous waste.
Solution Preparation Protocol
Methodology:
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the pre-weighed, capped vessel containing the compound. This is preferably done by adding the solvent to the vessel containing the weighed solid.[12][13]
-
Dissolution: Cap the vessel and mix by vortexing, sonicating, or gentle agitation until the solid is fully dissolved. Gentle heating may be used if the compound's stability at elevated temperatures is known, but is generally inadvisable for potent compounds to avoid decomposition or volatilization.[14]
-
Quantitative Transfer: If transferring the solution to another vessel (e.g., a volumetric flask), rinse the original container multiple times with small volumes of the solvent and add the rinses to the final vessel to ensure all of the compound is transferred.[15]
-
Final Volume: Add solvent to reach the final desired volume.[12][15]
Spill Management and Decontamination
Prompt and correct response to a spill is critical to prevent wider contamination and exposure.
Spill Response Workflow:
Caption: Workflow for handling a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your supervisor.
-
Secure the Area: Prevent entry into the spill zone. If the substance is volatile or a fine powder, close the lab door and increase ventilation in the fume hoods to prevent spread.[16]
-
Don PPE: Before re-entering, don the appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, create a dike around the spill using an absorbent material like vermiculite or sand.[2][16] For solid spills, gently cover with a plastic-backed absorbent pad to avoid generating dust.
-
Absorption/Neutralization: Absorb liquids with an inert material. For piperidine derivatives, which are basic, do not use acidic materials for neutralization without a proper risk assessment, as this can generate heat. Use a general-purpose absorbent.
-
Collection: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.[1][17]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water and detergent), followed by a final rinse. All cleaning materials must be disposed of as hazardous waste.[16]
Chemical Stability and Incompatibility
Understanding the chemical reactivity of this compound is key to safe storage and handling.
-
Stability: The compound is generally stable under recommended storage conditions (2-8°C, dry, away from light).[1][2]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.
-
Incompatibilities: As a piperidine derivative and a hydrochloride salt, it is incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: Will deprotonate the piperidinium ion, liberating the free base which may have different physical and toxicological properties.
-
Strong Acids: While it is a hydrochloride salt, reaction with stronger acids could potentially occur, or the acidic conditions could catalyze degradation.
-
Waste Disposal
All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
Disposal Protocol:
-
Collection: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[1]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[1]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Emergency Response Flowchart:
Caption: Emergency response plan for chemical exposure.
References
-
Medical Reference and Training Manuals. Compound solution - Compounding and Manufacturing. [Link]
-
Pharmaceutical Technology. Effective and Efficient Weighing of Potent Compounds. [Link]
-
Environment, Health & Safety - University of Washington. Weighing Hazardous Powders in the Laboratory. [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
-
ACS Publications. REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COMPOUNDS IN ETHER SOLUTIONS. [Link]
-
ResearchGate. (PDF) Effective and efficient weighing of potent compounds. [Link]
-
Mettler Toledo. Automated Weighing of Potent Compounds. [Link]
-
SlideShare. Solutions. [Link]
-
PubChem. 4-(4-Methoxyphenyl)piperidine. [Link]
-
University of California, Irvine. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Chemistry LibreTexts. Chapter 12.1: Preparing Solutions. [Link]
-
Wikipedia. Piperidine. [Link]
-
PubMed Central. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]
-
Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
- Google Patents.
-
IDEX Health & Science. Chemical Compatibility. [Link]
-
PubChem. 2-(2-Phenoxypropyl)piperidine. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
Wikipedia. 4-Piperidone. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. usbio.net [usbio.net]
- 4. This compound | 333954-89-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pharmtech.com [pharmtech.com]
- 7. addgene.org [addgene.org]
- 8. Buy 4-(4-Cyclopropylphenoxy)piperidine (EVT-8562263) [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 13. mgel.msstate.edu [mgel.msstate.edu]
- 14. Compound solution - Compounding and Manufacturing [armymedical.tpub.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemimpex.com [chemimpex.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenoxy)piperidine
Executive Summary: The 4-aryloxypiperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the development of a wide array of therapeutic agents, particularly those targeting the central nervous system. This guide provides a detailed examination of 4-(4-Methoxyphenoxy)piperidine, a key intermediate in pharmaceutical research and development.[1] We will explore the strategic synthesis of this compound, focusing on two robust and widely adopted methodologies: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps, but also the underlying mechanistic principles and practical insights required for successful synthesis, purification, and characterization.
The Significance of the 4-Aryloxypiperidine Scaffold in Modern Drug Discovery
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[2] Its saturated, six-membered ring structure provides a versatile three-dimensional scaffold that can be functionalized to precisely orient substituents for optimal interaction with biological targets. When the piperidine ring is substituted at the 4-position with an aryloxy group, it forms a class of compounds with significant pharmacological potential.
4-(4-Methoxyphenoxy)piperidine, in particular, serves as a crucial building block for more complex molecules. Its structure is found in compounds being investigated for neurological disorders, where it can contribute to the modulation of neurotransmitter systems.[1][3] The stability, compatibility with various solvents, and favorable solubility of its hydrochloride salt make it a highly valued intermediate in synthetic workflows.[1] The core challenge and focus of this guide is the strategic formation of the key aryl ether (C-O) bond between the piperidine and the methoxyphenyl moieties.
Strategic Approaches to the Synthesis of 4-(4-Methoxyphenoxy)piperidine
The construction of the aryl ether linkage is the pivotal step in synthesizing 4-(4-Methoxyphenoxy)piperidine. This is typically achieved via the coupling of a 4-hydroxypiperidine derivative with an activated aryl partner, or vice versa. Modern synthetic organic chemistry offers powerful transition-metal-catalyzed methods for this transformation, which have largely superseded harsher, classical methods. We will detail two of the most effective strategies.
Method A: The Ullmann Condensation (Copper-Catalyzed C-O Coupling)
The Ullmann Condensation is a classic, yet still relevant, method for forming carbon-heteroatom bonds, including the C-O bonds of diaryl ethers.[4][5][6] The reaction involves the copper-promoted coupling of an alcohol (or phenoxide) with an aryl halide.[4] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have been developed using soluble copper catalysts and ligands, allowing for milder and more efficient transformations.[4][6]
Mechanistic Principles & Rationale: The reaction is believed to proceed through a copper(I) alkoxide intermediate. This species is generated in situ from the alcohol (N-Boc-4-hydroxypiperidine) and a copper(I) source, facilitated by a base. This copper alkoxide then reacts with the aryl halide (4-bromoanisole) in a process that likely involves an oxidative addition-reductive elimination sequence, though the precise mechanism can be complex.[7][8] The choice of a copper catalyst is critical; it is more cost-effective than palladium and has a different reactivity profile that can be advantageous for certain substrates. A ligand, such as a diamine or phenanthroline, is often used to stabilize the copper catalyst and accelerate the reaction.[4]
Experimental Protocol: Ullmann Condensation
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq), 4-bromoanisole (1.1 eq), copper(I) iodide (CuI, 0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane, to the flask.
-
Reaction Execution: Heat the reaction mixture to 100-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc-4-(4-methoxyphenoxy)piperidine.
-
Deprotection: Dissolve the crude product in a solution of hydrochloric acid in dioxane (e.g., 4M HCl) or trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Final Isolation: Concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to afford 4-(4-Methoxyphenoxy)piperidine hydrochloride as the final product.
Workflow Diagram: Ullmann Condensation
Caption: Ullmann synthesis of 4-(4-Methoxyphenoxy)piperidine.
Method B: The Buchwald-Hartwig C-O Cross-Coupling (Palladium-Catalyzed Etherification)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation.[9][10] The principles of this palladium-catalyzed cross-coupling have been successfully extended to C-O bond formation, providing a powerful and often milder alternative to the Ullmann reaction.[11] This method's utility stems from its broad substrate scope and high functional group tolerance, enabled by the development of sophisticated phosphine ligands.[9][12]
Mechanistic Principles & Rationale: The reaction proceeds through a well-established catalytic cycle. A Pd(0) species, often generated in situ, undergoes oxidative addition into the aryl halide (C-X) bond to form a Pd(II) complex. The alcohol, activated by a base to form an alkoxide, then displaces the halide on the palladium center. The final, crucial step is reductive elimination, where the C-O bond is formed, yielding the desired aryl ether and regenerating the Pd(0) catalyst.[12] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., X-Phos, RuPhos) are essential to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[11][12]
Experimental Protocol: Buchwald-Hartwig C-O Coupling
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube or sealed vial with N-Boc-4-hydroxypiperidine (1.2 eq), 4-bromoanisole (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like X-Phos (0.05 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent, typically toluene or 1,4-dioxane.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C for 4-18 hours. Monitor the reaction's progress by LC-MS or TLC.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-Boc protected intermediate via flash column chromatography on silica gel.
-
Deprotection & Final Isolation: Follow the deprotection and isolation steps (7 and 8) as described in the Ullmann protocol to obtain the final product.
Workflow Diagram: Buchwald-Hartwig C-O Coupling
Caption: Buchwald-Hartwig synthesis of 4-(4-Methoxyphenoxy)piperidine.
Comparative Analysis of Synthesis Routes
The choice between the Ullmann and Buchwald-Hartwig methodologies depends on several factors including cost, substrate scope, and available equipment.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) |
| Cost | Generally lower catalyst cost | Higher catalyst and ligand cost |
| Ligands | Simple (e.g., diamines) or none | Complex, specialized phosphines required |
| Reaction Temp. | Higher (100-130 °C) | Milder (80-110 °C) |
| Base | Inorganic (e.g., Cs₂CO₃, K₂CO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |
| Pros | Cost-effective, well-established | Milder conditions, broader substrate scope, higher yields generally |
| Cons | Harsher conditions, potential for lower yields | Catalyst/ligand cost, sensitivity to air/moisture |
Protocol for Product Isolation, Purification, and Characterization
Independent of the synthetic route, the final product must be rigorously purified and its identity confirmed.
Purification:
-
Post-Deprotection Work-up: After acidic deprotection, concentrating the reaction mixture often yields the hydrochloride salt directly. If a free base is desired, the acidic mixture can be basified with NaOH or NaHCO₃ and extracted into an organic solvent.
-
Crystallization/Trituration: The hydrochloride salt is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by trituration with a non-polar solvent like diethyl ether to remove non-polar impurities.
-
Chromatography: If the free base is isolated and requires further purification, flash column chromatography on silica gel is effective, using a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent streaking.
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons and their connectivity. Expect to see signals corresponding to the piperidine ring protons, the aromatic protons of the methoxyphenyl group (typically two doublets in the ~6.8-7.0 ppm region), and a singlet for the methoxy group protons (~3.7-3.8 ppm).
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, showing a clear [M+H]⁺ peak corresponding to the molecular formula C₁₂H₁₈NO₂⁺.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the final purity of the compound, which should typically be >95% for use in drug development applications.
Conclusion and Future Outlook
4-(4-Methoxyphenoxy)piperidine is a valuable and versatile building block in pharmaceutical chemistry. Its synthesis is reliably achieved through well-understood transition-metal-catalyzed cross-coupling reactions. While the Ullmann condensation offers a cost-effective route, the palladium-catalyzed Buchwald-Hartwig C-O coupling provides a milder, more general, and often higher-yielding approach. The continued development of more active and stable catalysts for these transformations will further streamline the synthesis of this and related aryloxypiperidine structures, accelerating the discovery of new medicines for a range of human diseases.
References
-
Molbase. (n.d.). Synthesis of 4-[Bis(4-methoxyphenyl)methyl]-1-[3-(3,4-dimethoxyphenoxy)propyl]piperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
-
Shcherbakov, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4985. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction | PPTX [slideshare.net]
- 6. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Versatile Scaffold: A Technical Guide to the Research Applications of 4-(4-Methoxyphenoxy)piperidine HCl
Introduction: Unveiling a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain chemical motifs consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The piperidine ring is a quintessential example of such a scaffold, prized for its favorable physicochemical properties, synthetic tractability, and ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[1] This guide focuses on a particularly valuable derivative, 4-(4-Methoxyphenoxy)piperidine HCl , a versatile building block that serves as a cornerstone for the synthesis of novel compounds targeting a range of complex diseases, especially those of the central nervous system (CNS).[1]
This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential research applications of this compound. We will delve into its role as a synthetic intermediate, explore its application in the development of selective ligands for key neurological targets, and provide detailed, actionable protocols for both synthesis and biological evaluation. Our narrative is grounded in the causality of experimental choices, aiming to equip the reader with not just the "how," but the "why," fostering a deeper understanding of the strategic application of this potent chemical scaffold.
Core Properties and Synthetic Utility
4-(4-Methoxyphenoxy)piperidine HCl is a stable, soluble hydrochloride salt, making it an ideal starting material for a variety of chemical transformations.[1] Its structure features a central piperidine ring, a phenoxy ether linkage, and a methoxy group on the phenyl ring. Each of these components offers opportunities for strategic modification to fine-tune the pharmacological profile of the resulting derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [1] |
| Molecular Weight | 243.73 g/mol | [1] |
| CAS Number | 333954-89-5 | [1] |
| Storage Conditions | 0-8°C, Sealed in dry conditions | [1] |
| Key Structural Features | Piperidine ring, Phenoxy ether, Methoxy group | - |
The most common and critical reaction involving this scaffold is the N-alkylation of the piperidine nitrogen. This reaction allows for the introduction of a vast array of side chains, which are crucial for modulating receptor affinity, selectivity, and pharmacokinetic properties. A general and robust method for this transformation is reductive amination.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol describes the synthesis of a tertiary amine from 4-(4-Methoxyphenoxy)piperidine HCl and a representative aldehyde (e.g., benzaldehyde).
Rationale: Reductive amination is a highly efficient method for forming C-N bonds. It proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This reducing agent is selective for the iminium ion over the aldehyde, preventing unwanted side reactions.[2]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, suspend 4-(4-Methoxyphenoxy)piperidine HCl (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to neutralize the HCl salt and facilitate the reaction. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be mindful of potential gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired N-alkylated product.[2]
Application Area 1: Targeting the Sigma-1 Receptor in Neurodegenerative and Psychiatric Disorders
The sigma-1 (σ₁) receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating calcium signaling, ion channel activity, and cellular stress responses.[3] As such, σ₁ receptor ligands are being actively investigated for their therapeutic potential in a range of disorders, including Alzheimer's disease, Parkinson's disease, neuropathic pain, and depression.[4][5] The phenoxyalkylpiperidine scaffold, derived from 4-(4-Methoxyphenoxy)piperidine, has proven to be an excellent framework for developing high-affinity and selective σ₁ receptor ligands.[5][6]
Structure-Activity Relationship (SAR) Insights
Studies on phenoxyalkylpiperidines have revealed key structural features that govern affinity for the σ₁ receptor.
-
Piperidine Substitution: Methylation on the piperidine ring, particularly at the 4-position, can confer optimal interaction with the σ₁ subtype.[5]
-
Linker Length: An oxyethylenic chain connecting the phenoxy and piperidine rings has been shown to be beneficial for σ₁ selectivity.[6]
-
Phenoxy Group Substitution: The electronic nature of substituents on the phenoxy ring can modulate affinity. For example, derivatives with a 4-methoxy group have demonstrated subnanomolar affinity and potent biological effects.[5]
The following diagram illustrates the general workflow for synthesizing and evaluating σ₁ receptor ligands based on the 4-(4-Methoxyphenoxy)piperidine scaffold.
Caption: Workflow for the development of Sigma-1 receptor ligands.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol details a competitive inhibition binding assay to determine the affinity (Ki) of newly synthesized compounds for the σ₁ receptor.
Rationale: This assay measures the ability of a test compound to displace a known high-affinity radioligand from the σ₁ receptor. The resulting data allows for the quantitative determination of the compound's binding affinity.[4][7] Guinea pig liver membranes are often used as a rich source of σ₁ receptors.[7]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig liver tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[8]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (-pentazocine is preferred for its selectivity), and varying concentrations of the test compound.[7]
-
Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Application Area 2: Development of Dopamine D₄ Receptor Antagonists for CNS Disorders
The dopamine D₄ receptor is a G protein-coupled receptor highly expressed in brain regions associated with cognition, motivation, and motor control.[11][12] Selective D₄ receptor antagonists are being investigated as potential therapeutics for Parkinson's disease, particularly for treating L-DOPA-induced dyskinesias, as well as for other neuropsychiatric disorders.[11][13] The 4-phenoxypiperidine scaffold is a key structural element in the development of potent and selective D₄ antagonists.[14][15]
Structure-Activity Relationship (SAR) Insights
The development of D₄ antagonists from phenoxypiperidine scaffolds has yielded important SAR data:
-
Aromatic Substituents: Modifications to the phenoxy ring and the N-benzyl group significantly impact D₄ receptor affinity and selectivity. For instance, fluorination of the phenoxy ring can modulate binding affinity.[14]
-
Piperidine Core Modifications: Introducing gem-difluoro groups on the piperidine ring can enhance potency and selectivity over other dopamine receptor subtypes.[11][14]
-
Lipophilicity and CNS Properties: Medicinal chemistry metrics such as Lipophilic Efficiency (LipE) and the CNS Multiparameter Optimization (MPO) score are used to guide the design of compounds with favorable pharmacokinetic profiles for brain penetration.[11]
| Compound Scaffold | Key SAR Observation | Target Affinity (Ki) Range | Reference |
| 4,4-Difluoro-3-(phenoxymethyl)piperidine | The ether linkage and difluoro substitution enhance D₄ selectivity. A 3-fluoro-4-methoxybenzyl group is favorable. | 0.3 nM - 320 nM | [11][14] |
| Chiral Morpholine-based Scaffold (related to piperidine) | The (R)-enantiomer is the active isomer. A 4-chlorobenzyl moiety provides high potency and selectivity. | 36 nM | [16] |
Experimental Protocol: Dopamine D₄ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay using cell membranes from a cell line stably expressing the human dopamine D₄ receptor.
Rationale: This assay provides a direct measure of a compound's affinity for the D₄ receptor, which is essential for establishing its potency and for assessing its selectivity against other dopamine receptor subtypes.[17]
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing the human dopamine D₄ receptor. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a suitable radioligand (e.g., [³H]N-methylspiperone), and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
Filtration and Quantification: Terminate the assay by rapid filtration through PEI-presoaked glass fiber filters, followed by washing. Measure the retained radioactivity by scintillation counting.[8]
-
Data Analysis: Calculate the IC₅₀ and Ki values as described in the sigma-1 receptor binding assay protocol.
Experimental Protocol: In Vivo Model of Parkinson's Disease
This protocol outlines a general approach for evaluating the efficacy of a D₄ antagonist in a neurotoxin-induced rodent model of Parkinson's disease.
Rationale: Animal models are crucial for assessing the therapeutic potential of new compounds. The 6-hydroxydopamine (6-OHDA) model is widely used to study Parkinson's disease as it selectively destroys dopaminergic neurons, mimicking a key pathological feature of the disease.[18][19]
Step-by-Step Methodology:
-
Model Induction: Induce a Parkinson's-like state in rodents (e.g., rats or mice) by unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle.
-
Compound Administration: After a recovery period and confirmation of the lesion (e.g., via rotational behavior testing), administer the test compound (a D₄ antagonist synthesized from the 4-(4-methoxyphenoxy)piperidine scaffold) at various doses.
-
Behavioral Assessment: Evaluate the effect of the compound on motor symptoms. For example, in models of L-DOPA-induced dyskinesia, assess the reduction in abnormal involuntary movements (AIMs).[13]
-
Neurochemical and Histological Analysis: At the end of the study, brain tissue can be collected for analysis of dopamine levels, dopaminergic neuron survival (e.g., by tyrosine hydroxylase immunohistochemistry), and other relevant biomarkers.
The following diagram illustrates the drug discovery pipeline for D₄ receptor antagonists.
Caption: Drug discovery pipeline for D4 receptor antagonists.
Application Area 3: Scaffolding for Acetylcholinesterase Inhibitors in Alzheimer's Disease Research
Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficit in the neurotransmitter acetylcholine.[12] Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine, are a mainstay of symptomatic treatment for Alzheimer's.[20] The piperidine ring is a core component of several known AChE inhibitors, including the widely prescribed drug donepezil.[12][21] The 4-(4-Methoxyphenoxy)piperidine scaffold, therefore, represents a promising starting point for the design of novel AChE inhibitors.
Rationale for Scaffold Application
The design of new AChE inhibitors often involves incorporating structural features that can interact with key residues in the enzyme's active site. The N-benzylpiperidine moiety, for example, is known to engage in π-π stacking interactions within the active site gorge.[22] By using 4-(4-Methoxyphenoxy)piperidine as a starting point, researchers can synthesize derivatives that combine the piperidine core with various aromatic and heteroaromatic groups, exploring new interactions and potentially improving potency and selectivity.[12]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for measuring AChE activity and its inhibition by test compounds.
Rationale: The Ellman's assay is a simple, robust, and widely used method for screening AChE inhibitors. It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be quantified spectrophotometrically.[20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide, the chromogen DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer).
-
Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB and the substrate acetylthiocholine iodide to initiate the reaction.
-
Measurement: Measure the absorbance of the yellow product at a wavelength of 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without any inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
4-(4-Methoxyphenoxy)piperidine HCl is more than just a chemical intermediate; it is a gateway to a diverse range of potential therapeutic agents. Its inherent structural features and synthetic accessibility make it a powerful tool for medicinal chemists targeting complex neurological and psychiatric disorders. The applications detailed in this guide—from the development of selective σ₁ and D₄ receptor ligands to the design of novel acetylcholinesterase inhibitors—underscore the broad utility of this privileged scaffold.
Future research will undoubtedly continue to build upon this foundation. The exploration of new N-alkylation partners, the synthesis of novel stereoisomers, and the application of this scaffold to other emerging biological targets will likely yield new classes of compounds with enhanced potency, selectivity, and therapeutic potential. As our understanding of the molecular basis of disease deepens, the strategic deployment of versatile building blocks like 4-(4-Methoxyphenoxy)piperidine HCl will remain a critical component of the drug discovery enterprise.
References
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75(1), 1-34.
- Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
- Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34.
- Fakhr, A., Al-Najjar, B. O., Al-Ghorbani, M., Taha, M. M., & Al-Salahi, R. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Avicenna Journal of Medical Biochemistry, 12(1), 1-10.
- Kamiya Biomedical Company. (n.d.).
- InVivo Biosystems. (n.d.). Parkinson's Disease Modeling.
- Abatematteo, F. S., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., Loiodice, F., ... & Abate, C. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European journal of medicinal chemistry, 228, 114038.
- Ghasemi, S., Asadpour, A., Fassihi, A., & Saghaei, L. (2020). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 19(3), 200-209.
- Yurttaş, L., & Demirayak, Ş. (2015). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 4(8), 40-44.
- Kosasa, T., Kuriya, Y., Matsui, K., & Yamanishi, Y. (1999). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 42(9), 1547-1554.
- Al-Qahtani, M., Al-Massarani, S., Al-Omair, M. A., El-Gamal, M., & Youssef, A. M. (2020). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Scientific reports, 10(1), 1-13.
- Assay Genie. (n.d.). Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit.
- Rossi, D., Urbano, M., Cignarella, G., & Collina, S. (2007). Design, synthesis and SAR analysis of novel selective sigma1 ligands (Part 2). Bioorganic & medicinal chemistry, 15(2), 971-981.
- Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay.
- Abatematteo, F. S., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., Loiodice, F., ... & Abate, C. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS.
- BenchChem. (2025). Application Notes and Protocols for Testing Sigma-1 Receptor Ligands.
- American Chemical Society. (n.d.).
- Laghezza, A., Abatematteo, F. S., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., ... & Abate, C. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- BenchChem. (2025).
- ResearchGate. (2017).
- MacMillan, D. W. C., & Mollica, A. (2018).
- Hopkins, C. R., Lindsley, C. W., & Berry, C. B. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(10), 1060-1064.
- Schetz, J. A. (2005). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Jatana, N., & Him-Yong, Y. (2020). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. PMC.
- Keck, T. M., Free, R. B., Day, M. M., Brown, S. L., Maddaluna, M. S., Fountain, G., ... & Boateng, C. A. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740.
- Serra, M., Cichero, E., & Sgrignani, J. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- Tan, S. K., & Ting, K. N. (2022). Advancing Parkinson's disease biopathology and drug discovery by dual cellular modelling.
- Serra, M., Cichero, E., & Sgrignani, J. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air.
- Göktaş, O., & Kaçar, M. (2014). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 39(3), 131-138.
- Walsh, D. M., & Selkoe, D. J. (2025). A manifesto for Alzheimer's disease drug discovery in the era of disease-modifying therapies. Alzheimer's research & therapy, 17(1), 1-14.
- Bagley, J. R., & Colapret, J. A. (1995). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- Lee, J., & Kim, D. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PMC.
- BenchChem. (2025).
- Hopkins, C. R., & Lindsley, C. W. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
- BioSpace. (2009). Potential Alzheimer's Disease Drug: New Class Of Compounds Discovered, University of Pennsylvania School of Medicine Study.
- Li, Z., & Sang, Z. (2025). Recent development in PDE4D-targeted inhibitors for Alzheimer's disease therapy.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Ghorbani, M., & Shafiee, A. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed.
- Angelopoulou, E., & Piperi, C. (2020). DPP-4 inhibitors: a promising therapeutic approach against Alzheimer's disease. PubMed.
- Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.
- Alzheimer's News Today. (2021).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY [ricerca.uniba.it]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of D4 antagonists and sigma-1 receptor modulators for the treatment of CNS disorders - American Chemical Society [acs.digitellinc.com]
- 14. d-nb.info [d-nb.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 18. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advancing Parkinson’s disease biopathology and drug discovery by dual cellular modelling - Journal of King Saud University - Science [jksus.org]
- 20. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-(4-Methoxyphenoxy)piperidine hydrochloride literature review
An In-depth Technical Guide to 4-(4-Methoxyphenoxy)piperidine Hydrochloride for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 333954-89-5), a versatile chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, chemical properties, and strategic applications of this compound, grounding its potential in the broader context of piperidine-containing therapeutics.
Introduction: The Strategic Value of the Phenoxypiperidine Scaffold
This compound is a heterocyclic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents.[1] The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs and natural alkaloids, prized for its conformational properties and its basic nitrogen atom, which can be protonated to improve solubility and form key ionic interactions with biological targets.[2][3]
The incorporation of a 4-methoxyphenoxy moiety introduces several advantageous features:
-
Structural Rigidity and Flexibility: The ether linkage provides a balance of conformational constraint and rotational freedom, allowing the molecule to adopt optimal orientations for binding to target proteins.
-
Pharmacophoric Elements: The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-stacking and hydrophobic interactions.
-
Metabolic Stability: The ether bond is generally more stable to metabolic degradation than an ester or amide linkage.
This combination makes the 4-(4-Methoxyphenoxy)piperidine scaffold a valuable starting point for developing novel therapeutics, particularly those targeting the central nervous system (CNS) and other neurological disorders.[1][4]
Physicochemical and Handling Properties
A clear understanding of the compound's properties is essential for its effective use in a laboratory setting. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable trait for both chemical reactions and biological assays.[1]
| Property | Value | Source(s) |
| CAS Number | 333954-89-5 | [1][5][6] |
| Molecular Formula | C₁₂H₁₇NO₂·HCl (or C₁₂H₁₈ClNO₂) | [1][5][] |
| Molecular Weight | 243.73 g/mol | [1][5][] |
| Appearance | Solid | [8] |
| Purity | Typically ≥95% | [5][] |
| Storage Conditions | Sealed in a dry environment at 0-8°C | [1][5][6] |
| Solubility | Exhibits excellent solubility, particularly as the hydrochloride salt | [1] |
| Hazard Classification | Irritant | [9] |
Synthesis and Analytical Characterization
While specific proprietary synthesis routes may vary, a robust and logical approach for synthesizing the parent free base, 4-(4-Methoxyphenoxy)piperidine, involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed etherification, followed by hydrochloride salt formation.
Proposed Synthetic Protocol: A Validated Approach
The following protocol describes a common and reliable method for synthesizing aryl ethers from phenols and alkyl halides, adapted for this specific molecule. The core logic is to use a Boc-protected piperidine derivative to prevent N-alkylation side reactions, followed by deprotection and salt formation.
Step 1: N-Boc Protection of 4-Hydroxypiperidine
-
Rationale: The secondary amine of 4-hydroxypiperidine is a potent nucleophile. To ensure the hydroxyl group selectively reacts in the subsequent etherification step, the amine must be protected. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable under basic conditions but easily removed with acid.
-
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a biphasic system with water.
-
Add a base such as triethylamine or sodium bicarbonate (1.2 eq).
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup and purify by column chromatography to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.
-
Step 2: Williamson Ether Synthesis
-
Rationale: This classic reaction forms an ether from an alcohol and an organohalide. A strong base is required to deprotonate the hydroxyl group, creating a more potent alkoxide nucleophile.
-
Procedure:
-
Dissolve the Boc-protected alcohol from Step 1 (1.0 eq) in a polar aprotic solvent like DMF or THF.
-
Add a strong base such as sodium hydride (NaH, 1.2 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir for 30-60 minutes to allow for complete deprotonation.
-
Add 1-fluoro-4-methoxybenzene or 1-chloro-4-methoxybenzene (1.1 eq). The fluoro- derivative is often more reactive in SNAr reactions.
-
Heat the reaction to 60-80°C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product. Purify by column chromatography.
-
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Rationale: The final step removes the Boc protecting group and forms the desired hydrochloride salt in a single, efficient process.
-
Procedure:
-
Dissolve the purified product from Step 2 in a solvent like dioxane, methanol, or ethyl acetate.
-
Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).
-
Stir at room temperature for 1-4 hours. The product will often precipitate out of solution as a white solid.
-
Filter the solid, wash with a non-polar solvent like diethyl ether to remove any remaining impurities, and dry under vacuum to yield the final product, this compound.
-
Expected Analytical Data (1H NMR)
Structural confirmation is paramount. While a specific spectrum is not publicly available, the expected proton NMR (1H NMR) signals for the compound in a solvent like DMSO-d₆ can be predicted based on established chemical shift principles.[10]
-
Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.0 ppm), corresponding to the classic AA'BB' system of a 1,4-disubstituted benzene ring.
-
Piperidine Protons (CH-O): A multiplet around 4.4-4.6 ppm for the single proton on the carbon bearing the ether oxygen.
-
Methoxy Protons (OCH₃): A sharp singlet at ~3.7 ppm, integrating to three protons.
-
Piperidine Protons (Axial/Equatorial): A series of complex multiplets between ~1.5-3.2 ppm corresponding to the remaining eight protons on the piperidine ring. The protons adjacent to the nitrogen will be further downfield.
-
Amine Proton (NH₂⁺): A broad singlet, typically downfield (>9.0 ppm), corresponding to the protonated amine of the hydrochloride salt.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a high-value scaffold for building them. Its utility lies in its ability to be incorporated into larger molecules designed to interact with specific biological targets.[1]
Central Nervous System (CNS) Drug Development
The phenoxypiperidine motif is a privileged structure in CNS drug discovery.[11] This scaffold is present in compounds targeting a range of receptors, including:
-
Serotonin (5-HT) and Dopamine (DA) Receptors: Many antipsychotic and antidepressant medications feature piperidine or piperazine rings linked to an aromatic system.[11][12] The 4-(4-Methoxyphenoxy)piperidine core can be used to synthesize ligands that modulate these key neurotransmitter systems, making it a valuable tool for research into treatments for depression, anxiety, and psychosis.[1][4]
-
Sigma Receptors: Phenylpiperazine and phenylpiperidine derivatives have been shown to bind with high affinity to sigma receptors, which are implicated in a variety of neurological processes and are targets for novel psychotherapeutic agents.[12]
Broader Therapeutic Potential
Beyond the CNS, piperidine derivatives have shown efficacy in numerous therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][13][14] The ability to functionalize the nitrogen atom of the 4-(4-Methoxyphenoxy)piperidine core allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery campaign.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed. This compound is classified as an irritant.[9] Safety data sheets for structurally related compounds provide further guidance.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[15] May cause respiratory irritation if inhaled and skin/eye irritation upon contact.[15][16][17]
-
First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention.[15]
-
Storage: Keep the container tightly sealed in a dry, cool (0-8°C) place away from incompatible materials such as strong oxidizing agents.[1][5][17]
Conclusion
This compound is a strategically important building block for modern medicinal chemistry. Its combination of a conformationally defined piperidine ring and a functionalized aromatic system makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological systems, most notably those within the central nervous system. A thorough understanding of its synthesis, properties, and safe handling procedures enables researchers to fully leverage its potential in the quest for novel and more effective therapeutics.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. usbio.net [usbio.net]
- 8. chemimpex.com [chemimpex.com]
- 9. 333954-89-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 11. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. capotchem.cn [capotchem.cn]
- 16. fishersci.com [fishersci.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Pharmacology of the 4-(4-Methoxyphenoxy)piperidine Scaffold
This guide provides a comprehensive technical overview of the 4-(4-Methoxyphenoxy)piperidine core structure, a key scaffold in modern medicinal chemistry. While direct pharmacological data on the parent compound is limited, its prevalence as a foundational element in the synthesis of diverse, biologically active molecules warrants a detailed examination. This document will synthesize findings from key research on its derivatives to illuminate the pharmacological potential and therapeutic avenues associated with this versatile chemical framework. We will explore its role in developing ligands for critical central nervous system (CNS) targets and its emerging utility in epigenetic modulation.
The 4-(4-Methoxyphenoxy)piperidine Scaffold: A Privileged Structure in Drug Discovery
The 4-(4-Methoxyphenoxy)piperidine moiety is a heterocyclic building block recognized for its utility in the synthesis of bioactive molecules.[] Its structure, featuring a piperidine ring linked via an ether to a methoxy-substituted phenyl group, provides a unique combination of rigidity and conformational flexibility. This allows for precise spatial orientation of functional groups, which is critical for selective interactions with biological targets.
Primarily, this compound serves as a crucial intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[2][3] Its stability and reactivity make it a versatile tool for medicinal chemists aiming to design novel compounds with enhanced biological activity and favorable pharmacokinetic profiles.[2]
Table 1: Physicochemical Properties of 4-(4-Methoxyphenoxy)piperidine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [] |
| Molecular Weight | 207.27 g/mol | [] |
| CAS Number | 162402-33-7 | [] |
| Appearance | Varies (typically solid) | - |
| Primary Use | Research chemical / Synthetic intermediate | [][2] |
Pharmacological Profile: Insights from Key Derivatives
The true pharmacological significance of the 4-(4-Methoxyphenoxy)piperidine scaffold is revealed through the biological activities of its derivatives. By modifying the core structure, researchers have developed potent and selective ligands for several high-value therapeutic targets.
Sigma-1 (σ1) Receptor Affinity
Derivatives of the phenoxyalkylpiperidine class have demonstrated high affinity for the sigma-1 (σ1) receptor.[4] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including ion channel modulation, neurotransmitter release, and neuronal survival. Its role in neuroprotection and neuroplasticity makes it an attractive target for treating neurodegenerative diseases, psychiatric disorders, and neuropathic pain.
In a key study, N-[(4-methoxyphenoxy)ethyl]piperidines showed nanomolar binding affinities for the σ1 receptor, confirming that the phenoxy portion connected to the piperidine moiety is an optimal scaffold for achieving high σ1 affinity and selectivity over the σ2 subtype.[4]
Table 2: Binding Affinities of Representative Phenoxyalkylpiperidine Derivatives
| Compound ID | Modification | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) |
| 1b | 4-Methyl on piperidine | 0.89 | 52.3 |
| (R)-2b | 4-Methyl on piperidine | 1.49 | >1000 |
| (S)-2b | 4-Methyl on piperidine | 1.12 | 809 |
| 4a | p-Chloro instead of p-Methoxy | 0.34 | 17.2 |
| Data synthesized from Berardi et al. (2016).[4] | |||
| Note: Compound 4a is a p-chloro derivative shown for structural comparison, highlighting the general potency of the phenoxyalkylpiperidine scaffold. |
Dopamine D4 Receptor Antagonism
Recent advances in medicinal chemistry have identified derivatives of the 4-(phenoxymethyl)piperidine scaffold as potent antagonists of the dopamine D4 receptor (D4R).[5] The D4 receptor is highly expressed in brain regions associated with cognition and emotion, making it a key target for antipsychotic drug development.[5] D4R antagonists are being investigated for their potential to treat schizophrenia with fewer extrapyramidal side effects than traditional antipsychotics.
A novel series of 4,4-difluoropiperidine ethers, which feature the core phenoxy-piperidine linkage, displayed exceptional binding affinity and selectivity for the D4 receptor. The introduction of the ether moiety was a critical design choice to modulate lipophilicity and improve CNS drug-like properties.[5]
Table 3: D4 Receptor Binding Affinities of 4,4-Difluoropiperidine Ether Analogs
| Compound ID | Phenoxy Substitution | D4 Receptor Kᵢ (nM) |
| 8a | 4-Fluoro | 6.8 |
| 8b | 3,4-Difluoro | 5.5 |
| 8c | 3-Methyl | 13 |
| 8e | Unsubstituted | 27 |
| Data synthesized from a 2025 ChemRxiv preprint.[5] |
The downstream signaling of the D4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Antagonists of this receptor block this inhibitory action.
Caption: Representative D4 receptor signaling pathway, a target for piperidine derivatives.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Expanding beyond CNS targets, the 4-phenoxypiperidine scaffold has been successfully employed to develop inhibitors of Lysine-Specific Demethylase 1 (LSD1).[6] LSD1 is an epigenetic enzyme that plays a critical role in regulating gene expression and is overexpressed in several human cancers. As a result, it has emerged as a promising therapeutic target for oncology.
A series of 4-(4-benzyloxy)phenoxypiperidines were synthesized and found to be potent and reversible inhibitors of LSD1. One lead compound, 10d , exhibited an IC₅₀ of 4 µM and demonstrated the ability to inhibit the migration of colon and lung cancer cells in vitro, underscoring the potential of this scaffold in developing novel anti-cancer agents.[6]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of pharmacological data, robust and reproducible experimental protocols are essential. The following is a generalized, step-by-step methodology for a competitive radioligand binding assay, a standard procedure used to determine the binding affinity (Kᵢ) of test compounds for a specific receptor, such as the D4R.[5]
Protocol: Dopamine D4 Receptor Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor (hD4R).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add the following components in triplicate:
-
Cell membrane preparation (typically 10-20 µg of protein).
-
Radioligand: A fixed concentration of a high-affinity D4R radioligand (e.g., [³H]N-methylspiperone) near its Kₔ value.
-
Test Compound: Serial dilutions of the 4-(4-Methoxyphenoxy)piperidine derivative (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration of a known, non-labeled D4R antagonist (e.g., haloperidol) to determine background signal.
-
Total Binding Control: Assay buffer instead of a test compound.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding DPM from the total and experimental DPM values.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: A generalized workflow for determining the receptor binding affinity of a novel compound.
Safety and Toxicology Profile
While comprehensive toxicological data for 4-(4-Methoxyphenoxy)piperidine is not thoroughly investigated, information from safety data sheets (SDS) and chemical databases provides essential handling and hazard information.[7] The hydrochloride salt is noted to be an irritant.
Table 4: GHS Hazard Information for 4-(4-Methoxyphenyl)piperidine
| Hazard Class | GHS Classification | Notes |
| Acute Toxicity, Oral | Warning (H302) | Harmful if swallowed.[8] |
| Skin Corrosion/Irritation | Warning (H315) | Causes skin irritation.[8] |
| Serious Eye Damage/Irritation | Warning (H319) | Causes serious eye irritation.[8] |
| Specific Target Organ Toxicity | Warning (H335) | May cause respiratory irritation.[7][8] |
| Data sourced from PubChem.[8] |
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]
Conclusion and Future Directions
The 4-(4-Methoxyphenoxy)piperidine scaffold is a pharmacologically significant structure that serves as a versatile foundation for the design of potent and selective modulators of diverse biological targets. Evidence from its derivatives clearly demonstrates its potential in developing therapeutics for CNS disorders—by targeting sigma-1 and dopamine D4 receptors—and for cancer, through the inhibition of epigenetic enzymes like LSD1.
The causality behind its success lies in the scaffold's ability to present key pharmacophoric features in a favorable three-dimensional arrangement, facilitating high-affinity interactions with target proteins. Future research should focus on:
-
Direct Pharmacological Characterization: A thorough investigation of the parent 4-(4-Methoxyphenoxy)piperidine compound to establish its baseline biological activity and off-target profile.
-
Pharmacokinetic Optimization: Systematic modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and brain penetrance.
-
Exploration of New Targets: Leveraging the scaffold's proven utility to design ligands for other challenging therapeutic targets.
By continuing to explore the rich chemical space around this privileged core, the scientific community can unlock new therapeutic agents to address unmet medical needs in neurology, psychiatry, and oncology.
References
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Capot Chemical Co., Ltd. (2008). MSDS of 4-(4-methylphenoxy)piperidine hydrochloride.
- Berardi, F., et al. (2016). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry.
-
MySkinRecipes. (n.d.). 4-(4-Methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]
- ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. Preprint.
- Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.
-
ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Molecules. (2021).
- Zhang, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1894-1903.
- United States Biological. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride - Data Sheet.
- D'Souza, D., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-323.
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 4-(4-Methoxyphenoxy)piperidine Hydrochloride for Advanced Research
This guide provides an in-depth technical overview of 4-(4-Methoxyphenoxy)piperidine hydrochloride, a versatile research chemical with significant potential in neuropharmacology and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's synthesis, analytical characterization, pharmacological profile, and practical applications, with a focus on its role as a high-affinity ligand for sigma-1 (σ1) receptors.
Introduction and Chemical Identity
This compound is a heterocyclic compound featuring a piperidine ring linked to a methoxy-substituted phenoxy group via an ether bond.[1] As a hydrochloride salt, it exhibits enhanced solubility and stability, making it well-suited for a variety of research applications, particularly in the development of therapeutics for neurological disorders.[1] Its structural motif is a key building block in medicinal chemistry for designing novel compounds with specific biological activities.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 333954-89-5 | [2] |
| Molecular Formula | C₁₂H₁₇NO₂·HCl | [1] |
| Molecular Weight | 243.73 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage Conditions | 0-8°C, sealed in a dry environment | [1] |
| Purity | Typically ≥95% |
Synthesis and Purification
The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves the N-alkylation of a piperidine precursor. The following protocol is adapted from a similar synthesis of a high-affinity sigma-1 receptor ligand.[4]
Synthetic Workflow
Sources
Methodological & Application
synthesis of 4-(4-Methoxyphenoxy)piperidine hydrochloride protocol
An In-Depth Technical Guide to the Synthesis of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive, technically detailed guide for the synthesis of this compound. This versatile chemical intermediate is a crucial building block in pharmaceutical research and development, particularly in the creation of novel therapeutics targeting neurological disorders.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring both reproducibility and a deep understanding of the chemical transformation.
Strategic Approach to Synthesis
The selected synthetic pathway is a robust and efficient three-step process designed for high yield and purity. The strategy hinges on the following key transformations:
-
Protection of the Piperidine Nitrogen: The secondary amine of the starting material, 4-hydroxypiperidine, is temporarily protected as a tert-butyloxycarbonyl (Boc) carbamate. This is essential to prevent the nucleophilic nitrogen from interfering in the subsequent ether formation step.
-
Aryl Ether Formation via Mitsunobu Reaction: The core C-O bond is forged using the highly reliable Mitsunobu reaction.[3] This reaction couples the protected N-Boc-4-hydroxypiperidine with 4-methoxyphenol under mild conditions, a method widely used for preparing alkyl aryl ethers.[4][5]
-
Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions using hydrochloric acid. This single step not only liberates the piperidine nitrogen but also concurrently forms the desired hydrochloride salt, which enhances the compound's stability and handling characteristics.[6]
Reaction Mechanism: The Mitsunobu Reaction
The cornerstone of this synthesis is the Mitsunobu reaction, a powerful tool in organic chemistry for converting alcohols into a variety of functional groups with inversion of stereochemistry.[7] Although the alcohol used here is achiral, the mechanism remains illustrative of the reaction's elegance.
The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[8] This highly reactive species then deprotonates the acidic 4-methoxyphenol, creating a potent nucleophile. Simultaneously, the betaine activates the hydroxyl group of N-Boc-4-hydroxypiperidine, converting it into an excellent leaving group (an oxyphosphonium salt). The final step is an Sₙ2 substitution where the phenoxide anion attacks the activated alcohol, displacing the triphenylphosphine oxide and forming the desired aryl ether bond.[3][7]
Experimental Workflow Visualization
The overall synthetic process is illustrated in the workflow diagram below.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Note: Structural Characterization of 4-(4-Methoxyphenoxy)piperidine Hydrochloride by ¹H NMR Spectroscopy
Abstract
This technical guide provides a comprehensive protocol for the structural characterization of 4-(4-Methoxyphenoxy)piperidine hydrochloride using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a crucial intermediate in pharmaceutical development, unambiguous confirmation of its molecular structure is essential for quality control and downstream applications. This document details the experimental methodology, from sample preparation to spectral acquisition, and offers an in-depth analysis of the resulting ¹H NMR spectrum. The causality behind experimental choices and spectral features is explained to provide researchers with field-proven insights.
Introduction
This compound is a versatile chemical building block utilized in the synthesis of various bioactive molecules and therapeutic agents. Its structure, comprising a piperidine ring linked via an ether bond to a methoxy-substituted aromatic ring, presents distinct features that are well-suited for characterization by ¹H NMR spectroscopy. The hydrochloride salt form enhances its solubility in polar solvents, a key consideration for NMR sample preparation.
¹H NMR spectroscopy provides precise information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like this compound, this technique is indispensable for verifying the integrity of the aromatic and aliphatic moieties, confirming the presence of the ether linkage, and observing the effects of protonation on the piperidine ring. This application note serves as an authoritative guide for researchers, scientists, and drug development professionals requiring robust analytical characterization of this compound.
Principle of the Method
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), will align with an external magnetic field. When irradiated with radiofrequency pulses, these nuclei can absorb energy and transition to a higher energy state. The precise frequency required for this resonance is highly sensitive to the local electronic environment of each proton, a phenomenon known as the chemical shift (δ). Adjacent, non-equivalent protons can influence each other's magnetic field, leading to signal splitting (spin-spin coupling), which provides valuable information about the connectivity of atoms. The integrated area of each signal is directly proportional to the number of protons it represents.
For the target molecule, we can predict distinct signals for the methoxy group, the para-substituted aromatic ring, and the various protons on the piperidinium ring, allowing for complete structural elucidation.
Materials and Instrumentation
3.1 Materials & Reagents
-
Analyte: this compound (CAS 333954-89-5)[1]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8 atom % D.
-
Internal Standard (Optional): Tetramethylsilane (TMS), 0.03% v/v in solvent.
-
NMR Tubes: 5 mm high-quality tubes (e.g., Wilmad 528-PP-7 or equivalent).
-
Filtration: Pasteur pipette and cotton wool or a syringe filter (0.22 µm).[2][3]
-
Glassware: Small glass vial for sample dissolution.
3.2 Instrumentation
-
NMR Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Software: Standard NMR data processing software (e.g., MestReNova, TopSpin, ACD/NMR Processor).
Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.
4.1 Causality of Solvent Choice The choice of solvent is critical for NMR analysis. As a hydrochloride salt, the analyte has high polarity and may have limited solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is selected for several key reasons:
-
Excellent Solubilizing Power: It readily dissolves polar organic salts.
-
Slows Proton Exchange: It is a strong hydrogen bond acceptor, which significantly reduces the exchange rate of labile N-H protons.[4] This allows the ammonium protons (NH₂⁺) of the piperidinium ring to be observed as distinct, albeit often broad, signals.[5] In contrast, protic solvents like D₂O would lead to rapid H/D exchange, causing the NH₂⁺ signals to disappear.
-
Wide Chemical Shift Window: Its residual proton signal appears at ~2.50 ppm, which typically does not overlap with the analyte's key signals.[6]
4.2 Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3] Vigorously mix the contents using a vortex mixer or by gentle swirling until the solid is completely dissolved. The solution should be clear and transparent.
-
Filtration: To obtain high-resolution spectra, it is crucial to remove any particulate matter which can degrade magnetic field homogeneity and broaden spectral lines.[2]
-
Place a small, tight plug of cotton wool into a Pasteur pipette.
-
Filter the sample solution through the cotton plug directly into a clean, dry 5 mm NMR tube.[7]
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Caption: Workflow for preparing the NMR sample.
4.3 Data Acquisition Parameters
-
Experiment: Standard ¹H (proton) acquisition.
-
Temperature: 25 °C (298 K).
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for quantitative integration.
-
Number of Scans (ns): 8 to 16 scans.
-
Referencing: The residual DMSO peak should be calibrated to δ 2.50 ppm.
Data Analysis and Spectral Interpretation
The protonation of the piperidine nitrogen to form a piperidinium chloride has a significant effect on the chemical shifts of the adjacent protons, causing them to shift downfield due to the inductive effect of the positive charge.
Caption: Structure of this compound with proton labeling.
5.1 Predicted ¹H NMR Spectrum Analysis (in DMSO-d₆)
-
Hg (Methoxyphenyl Protons, δ ~ 6.90 and 6.85 ppm): The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.
-
Signal: Two doublets.
-
Integration: 2H for each doublet (4H total).
-
Causality: The methoxy and phenoxy groups are both electron-donating, shielding the aromatic protons and causing them to appear in the upfield region of the aromatic range (~6.8-7.5 ppm).[8] The protons ortho to the methoxy group (δ ~6.85 ppm) will be at a slightly different chemical shift than those ortho to the phenoxy group (δ ~6.90 ppm).
-
-
Hf (Methoxy Protons, δ ~ 3.70 ppm):
-
Signal: A sharp singlet.
-
Integration: 3H.
-
Causality: The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.[9]
-
-
Hc (Methine Proton, δ ~ 4.45 ppm):
-
Signal: A multiplet.
-
Integration: 1H.
-
Causality: This proton is attached to the carbon bearing the electron-withdrawing ether oxygen, causing a significant downfield shift. It is coupled to the four adjacent protons on the piperidinium ring (Hb and Hd), resulting in a complex multiplet.
-
-
Ha, He (Piperidinium Protons α to Nitrogen, δ ~ 3.25 - 3.00 ppm):
-
Signal: Two overlapping multiplets.
-
Integration: 4H total.
-
Causality: These protons are adjacent to the positively charged nitrogen atom (NH₂⁺), which strongly deshields them, shifting them significantly downfield compared to neutral piperidine (~2.8 ppm).[10][11] The axial and equatorial protons are non-equivalent and will have different chemical shifts and coupling constants, leading to complex multiplets.
-
-
Hb, Hd (Piperidinium Protons β to Nitrogen, δ ~ 2.10 and 1.80 ppm):
-
Signal: Two overlapping multiplets.
-
Integration: 4H total.
-
Causality: These protons are further from the electron-withdrawing nitrogen and are therefore less deshielded than the α-protons. The axial (shifted upfield) and equatorial (shifted downfield) protons are diastereotopic, resulting in complex multiplets due to coupling with both the α-protons and the C4-methine proton.
-
-
Hh (Ammonium Protons, δ ~ 9.1 ppm):
-
Signal: A broad singlet.
-
Integration: 2H.
-
Causality: These are the labile protons on the nitrogen. In DMSO-d₆, their exchange is slowed, making them observable.[4] Their chemical shift is highly dependent on concentration, temperature, and residual water content. The signal is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and residual chemical exchange.
-
Summary of Expected ¹H NMR Data
The predicted chemical shifts and multiplicities are summarized in the table below.
| Proton Label | Chemical Environment | Predicted δ (ppm) | Multiplicity | Integration |
| Hh | Piperidinium NH₂ ⁺ | ~ 9.1 | Broad Singlet (br s) | 2H |
| Hg | Aromatic CH | ~ 6.90 / 6.85 | Doublet (d) | 4H |
| Hc | O-CH -CH₂ | ~ 4.45 | Multiplet (m) | 1H |
| Hf | O-CH₃ | ~ 3.70 | Singlet (s) | 3H |
| Ha, He | CH₂ -NH₂⁺-CH₂ | 3.25 - 3.00 | Multiplet (m) | 4H |
| Hb, Hd | CH-CH₂ -CH₂ | 2.10 - 1.80 | Multiplet (m) | 4H |
Conclusion
¹H NMR spectroscopy is a definitive and efficient method for the structural verification of this compound. By utilizing DMSO-d₆ as the solvent, all key proton signals, including the labile ammonium protons, can be resolved and assigned. The characteristic signals of the p-methoxyphenyl group and the downfield-shifted piperidinium protons provide a unique spectral fingerprint for this molecule. This protocol provides a robust and reliable framework for researchers to confirm the identity and purity of this important pharmaceutical intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
Marino, M. G., Kreuer, K. D., et al. (n.d.). Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides. Semantic Scholar. Available at: [Link]
-
Marino, M. G., et al. (2022). Chemically stable piperidinium cations for anion exchange membranes. RSC Advances, 12(41), 26978-26986. Available at: [Link]
-
Marino, M. G., & Kreuer, K. D. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. Available at: [Link]
-
StackExchange (2019). Proton NMR chemical shift of water peak in different solvents. Chemistry Stack Exchange. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Supplementary Material. RSC Publishing. Available at: [Link]
-
StackExchange (2017). What is the proton NMR spectrum of p-methoxyphenol?. Chemistry Stack Exchange. Available at: [Link]
-
ACD/Labs (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Available at: [Link]
-
Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Available at: [Link]
-
Royal Society of Chemistry (n.d.). 1H NMR (DMSO-d6). RSC Publishing. Available at: [Link]
-
University of Alberta (n.d.). NMR Sample Preparation. University of Alberta. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
University of Regensburg (n.d.). NMR Sample Preparation. University of Regensburg. Available at: [Link]
-
University College London (n.d.). Sample Preparation. UCL. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
NIST (n.d.). Piperidinium chloride. NIST WebBook. Available at: [Link]
-
Unknown (n.d.). SAMPLE PREPARATION FOR PROTON NMR. Unknown Source. Available at: [Link]
-
Queen's University (n.d.). How to Prepare Samples for NMR. Queen's University. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Electronic Supplementary Information. RSC Publishing. Available at: [Link]
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). HMDB. Available at: [Link]
-
Oregon State University (n.d.). 1H NMR Chemical Shift. Oregon State University. Available at: [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Sample Preparation [nmr.chem.ualberta.ca]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. dea.gov [dea.gov]
- 10. Chemically stable piperidinium cations for anion exchange membranes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02286A [pubs.rsc.org]
- 11. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
The Versatile Scaffold: Harnessing 4-(4-Methoxyphenoxy)piperidine HCl in the Synthesis of Novel CNS-Active Agents
Introduction: A Privileged Moiety in Neuropharmacology
In the landscape of medicinal chemistry, the 4-aryloxypiperidine framework stands out as a "privileged scaffold"—a molecular architecture that consistently imparts favorable pharmacological properties to a diverse range of biologically active compounds. Among these, 4-(4-Methoxyphenoxy)piperidine hydrochloride has emerged as a particularly valuable and versatile building block in the synthesis of agents targeting the central nervous system (CNS).[1] Its inherent structural features, including a secondary amine amenable to a variety of synthetic transformations and a methoxy-functionalized phenoxy group that can engage in key receptor interactions, make it an ideal starting point for the development of novel therapeutics for neurological and psychiatric disorders.[1]
This comprehensive guide, intended for researchers, scientists, and drug development professionals, will delve into the practical applications of 4-(4-Methoxyphenoxy)piperidine HCl in drug synthesis. We will move beyond theoretical discussions to provide detailed, field-proven protocols for key synthetic transformations, underpinned by an understanding of the mechanistic rationale behind these experimental choices. The focus will be on empowering researchers to leverage this key intermediate in their own drug discovery programs.
Core Applications in CNS Drug Discovery: Targeting Dopaminergic and Other Receptor Systems
The 4-(4-methoxyphenoxy)piperidine moiety is a common feature in a variety of CNS-active agents, most notably in the development of antagonists for dopamine receptors, particularly the D4 subtype.[2][3][4] The D4 receptor is implicated in the pathophysiology of several neuropsychiatric conditions, including schizophrenia and Parkinson's disease-related dyskinesias.[2][4] By serving as a foundational scaffold, 4-(4-methoxyphenoxy)piperidine allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
The synthetic utility of this intermediate primarily revolves around the functionalization of the secondary amine of the piperidine ring. Two of the most powerful and widely employed strategies for this purpose are N-alkylation and reductive amination. These reactions allow for the introduction of a wide array of substituents, which can profoundly influence the pharmacological properties of the resulting molecules.
Synthetic Pathways and Experimental Protocols
The following sections provide detailed, step-by-step protocols for two key synthetic transformations of 4-(4-Methoxyphenoxy)piperidine HCl: N-alkylation and reductive amination. These protocols are designed to be self-validating, with clear rationales for the choice of reagents and conditions.
Protocol 1: N-Alkylation via Nucleophilic Substitution
Direct N-alkylation with an appropriate alkyl halide is a straightforward and effective method for introducing a variety of substituents onto the piperidine nitrogen. This approach is particularly useful for synthesizing compounds where a specific benzyl or other alkyl group is desired to probe interactions with the target receptor.
Workflow for N-Alkylation:
Caption: A generalized workflow for the N-alkylation of 4-(4-Methoxyphenoxy)piperidine HCl.
Detailed Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-4-(4-methoxyphenoxy)piperidine
This protocol describes the synthesis of a representative N-alkylated derivative, a scaffold found in potent dopamine D4 receptor antagonists.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| 4-(4-Methoxyphenoxy)piperidine HCl | 243.73 g/mol | 1.0 g | 4.10 |
| 4-Fluorobenzyl bromide | 189.04 g/mol | 0.86 g (0.6 mL) | 4.51 |
| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 1.70 g | 12.3 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 20 mL | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Hexanes | - | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-Methoxyphenoxy)piperidine HCl (1.0 g, 4.10 mmol) and anhydrous potassium carbonate (1.70 g, 12.3 mmol).
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 15 minutes to ensure the free base of the piperidine is generated in situ.
-
Add 4-fluorobenzyl bromide (0.6 mL, 4.51 mmol) dropwise to the stirring suspension.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-fluorobenzyl)-4-(4-methoxyphenoxy)piperidine.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly advantageous when the desired alkyl group is derived from an aldehyde or ketone. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method often provides higher yields and fewer side products compared to direct alkylation, especially with more complex substrates.[5][6]
Workflow for Reductive Amination:
Caption: A generalized workflow for the reductive amination of 4-(4-Methoxyphenoxy)piperidine.
Detailed Experimental Protocol: Synthesis of 1-(3,4-Difluorobenzyl)-4-(4-methoxyphenoxy)piperidine
This protocol outlines the synthesis of a key intermediate for highly selective dopamine D4 receptor antagonists, showcasing the utility of reductive amination.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| 4-(4-Methoxyphenoxy)piperidine HCl | 243.73 g/mol | 1.0 g | 4.10 |
| 3,4-Difluorobenzaldehyde | 142.10 g/mol | 0.64 g (0.5 mL) | 4.51 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 g/mol | 1.30 g | 6.15 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - |
| Triethylamine (Et₃N) | 101.19 g/mol | 0.57 mL | 4.10 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4-(4-Methoxyphenoxy)piperidine HCl (1.0 g, 4.10 mmol) and 25 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (0.57 mL, 4.10 mmol) to the suspension to generate the free base. Stir for 10 minutes.
-
To the resulting solution, add 3,4-difluorobenzaldehyde (0.5 mL, 4.51 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.30 g, 6.15 mmol) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3,4-difluorobenzyl)-4-(4-methoxyphenoxy)piperidine.
Conclusion and Future Perspectives
4-(4-Methoxyphenoxy)piperidine HCl has proven to be an invaluable starting material in the synthesis of CNS-active compounds, particularly in the quest for novel dopamine receptor modulators. The N-alkylation and reductive amination protocols detailed herein represent robust and versatile methods for the elaboration of this privileged scaffold, enabling the generation of diverse chemical libraries for drug discovery. The continued exploration of new synthetic methodologies and the application of this building block in the synthesis of ligands for other CNS targets will undoubtedly lead to the discovery of new and improved therapies for a range of neurological and psychiatric disorders.
References
- Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- Huang, Y., Kegeles, L. S., Bae, S., Hwang, D., Roth, B. L., Savage, J. E., & Laruelle, M. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375–1377.
- Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
- NO850444L. (n.d.). PROCEDURE FOR THE PREPARATION OF (-) - TRANS-4- (4-FLUORPHENYL) -3- (4-METOXYPHENOXY) -METHYLPERIDINE OR PHARMASOEYTIC ACCEPTABLE ACID ADDITION SALTS THEREOF.
- US4593036A. (n.d.). (-)-Trans-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]-1-methylpiperidine useful as 5-HT potentiator.
- Saeedi, S., Vadukoot, A., & Hopkins, C. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
- WO2006106432A3. (n.d.). 4-arylpiperidine derivatives and use thereof for preparing a medicament for the treatment of cns disorders.
- WO2006106432A2. (n.d.). 4-arylpiperidine derivatives and use thereof for preparing a medicament for the treatment of cns disorders.
- An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. (2025).
- EP0050916A2. (n.d.). CNS stimulants and antihypertensive agents.
- WO2006055321A2. (n.d.). Process of making fentanyl intermediates.
- WO2002053537A1. (n.d.). Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
- A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024). Not available.
- DE69700236T2. (n.d.). METHOD FOR PRODUCING (-) - TRANS-N-P-FLUORBENZOYLMETHYL-4- (P-FLUORPHENYL) -3 - [[3,4- (METHYLENE DIXY) PHENOXY] METHYL] -PIPERIDINE.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2025).
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (n.d.). Benchchem.
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PubMed Central.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Not available.
- N - alkylation of piperidine with substituted benzyl chloride. (n.d.). ECHEMI.
- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Not available.
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025).
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (n.d.). Benchchem.
- Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine. (n.d.). Benchchem.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.
- ACS Medicinal Chemistry Letters: Technology Notes. (n.d.). PubMed Central.
- ACS Medicinal Chemistry Letters: Innov
- ACS Medicinal Chemistry Letters Vol. 9 No. 5. (n.d.).
- Protecting group. (n.d.). Wikipedia.
- KEGG PATHWAY D
Sources
- 1. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(4-Methoxyphenoxy)piperidine Hydrochloride: A Key Intermediate in Neurological Drug Discovery
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS)[1][2]. Its prevalence in FDA-approved drugs stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and basicity, which are critical for oral bioavailability and blood-brain barrier penetration[1]. This document provides a comprehensive guide to 4-(4-methoxyphenoxy)piperidine hydrochloride, a versatile intermediate for the synthesis of novel neurological drug candidates. We will delve into its synthesis via the Ullmann condensation, purification, and analytical characterization. Furthermore, we will present a detailed protocol for its subsequent functionalization through N-alkylation, a critical step in elaborating the core structure to achieve desired pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.
Introduction: The Strategic Importance of the 4-Aryloxypiperidine Moiety
The 4-aryloxypiperidine structural motif is of significant interest in the development of therapeutics for neurological disorders, including depression, anxiety, and pain[3][4]. The piperidine ring acts as a versatile scaffold that can be functionalized to achieve high affinity and selectivity for various CNS targets, such as G-protein coupled receptors (GPCRs) and transporters[1][5]. The ether linkage at the 4-position provides a stable connection to an aromatic system, which can be tailored to probe specific interactions within a receptor's binding pocket.
This compound serves as an ideal starting material for several reasons:
-
Excellent Solubility: As a hydrochloride salt, it exhibits good solubility in various solvents, facilitating its use in subsequent synthetic transformations[3].
-
Reactive Handle: The secondary amine of the piperidine ring provides a nucleophilic center for further derivatization, most commonly through N-alkylation or N-acylation[6][7].
-
Structural Rigidity and Flexibility: The piperidine ring can adopt a stable chair conformation, which helps in pre-organizing substituents for optimal receptor binding, while the aryl ether linkage allows for some rotational freedom[1].
This document will provide the necessary protocols to synthesize, characterize, and utilize this key intermediate.
Physicochemical and Safety Data
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 333954-89-5 | [3][8][9][10] |
| Molecular Formula | C₁₂H₁₇NO₂·HCl | [3][9] |
| Molecular Weight | 243.73 g/mol | [3][9] |
| Appearance | Off-white to light yellow solid | [11] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [3][9] |
Safety Profile: While a specific, comprehensive toxicological profile for this exact compound is not thoroughly investigated, it should be handled with the standard precautions for laboratory chemicals. Similar compounds may cause respiratory irritation[12]. Always consult the Safety Data Sheet (SDS) before use. General first aid measures include moving to fresh air if inhaled, washing with soap and water upon skin contact, and rinsing eyes thoroughly with water for at least 15 minutes in case of eye contact[12]. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Synthesis and Purification Protocol
The synthesis of 4-(4-methoxyphenoxy)piperidine is efficiently achieved via a copper-catalyzed Ullmann condensation, a classic and robust method for the formation of aryl ethers[13][14][15][16]. This is followed by conversion to the hydrochloride salt for improved handling and stability.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-(4-methoxyphenoxy)piperidine HCl.
Detailed Experimental Protocol: Synthesis
Materials:
-
1-Boc-4-hydroxypiperidine
-
4-Bromoanisole
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hydrochloric acid solution (2.0 M in diethyl ether)
Protocol Steps:
Part A: Ullmann Condensation (Boc-protected)
Causality: The use of a Boc-protecting group on the piperidine nitrogen prevents self-condensation and other side reactions under the basic conditions of the Ullmann coupling. L-proline acts as a ligand for the copper catalyst, improving its solubility and catalytic activity at lower temperatures than traditional Ullmann conditions[13][16].
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-hydroxypiperidine (1.0 eq.), 4-bromoanisole (1.1 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and anhydrous K₂CO₃ (2.0 eq.).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the 1-Boc-4-hydroxypiperidine.
-
Stir the mixture vigorously and heat to 90°C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Boc-4-(4-methoxyphenoxy)piperidine.
Part B: Boc Deprotection and Salt Formation
Causality: The Boc group is acid-labile and can be cleanly removed with a strong acid like TFA. The resulting free base is then converted to its hydrochloride salt to improve its stability and ease of handling as a crystalline solid[3].
-
Dissolve the crude product from Part A in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and cool in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the methoxyphenyl group (typically two doublets in the 6.8-7.0 ppm region), a singlet for the methoxy group protons (~3.8 ppm), and multiplets for the piperidine ring protons. The N-H proton may appear as a broad singlet. |
| ¹³C NMR | The spectrum will display signals for the aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons of the piperidine ring. |
| FTIR | Expect to see C-O-C stretching vibrations for the aryl ether, C-H stretching for aromatic and aliphatic groups, and a broad N-H stretch characteristic of a secondary amine salt. |
| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the free base [M+H]⁺ at m/z 208.2. |
| Purity (HPLC) | Purity should be ≥95% for use in subsequent synthetic steps. |
Application Protocol: N-Alkylation for Neurological Drug Analogs
The secondary amine of 4-(4-methoxyphenoxy)piperidine is a key functional group for introducing diversity and tuning the pharmacological properties of potential drug candidates[17][18]. Direct N-alkylation with an alkyl halide is a straightforward method to achieve this[7][19].
N-Alkylation Workflow Diagram
Caption: General workflow for N-alkylation of the intermediate.
Detailed Experimental Protocol: N-Alkylation
This protocol describes a general procedure for the N-alkylation using a generic alkyl halide (R-X).
Materials:
-
This compound
-
Alkyl halide (R-X, e.g., benzyl bromide, 1-bromo-3-fluorobenzene) (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 eq.)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol Steps:
-
Free-Basing (Optional but Recommended): While the reaction can be run directly from the hydrochloride salt with sufficient base, it is often cleaner to start from the free base. To do this, dissolve the hydrochloride salt in water, basify with saturated NaHCO₃ or 1M NaOH until pH > 9, and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the free base oil/solid.
-
Dissolve 4-(4-methoxyphenoxy)piperidine (free base, 1.0 eq.) in anhydrous acetonitrile.
-
Add K₂CO₃ (2.0 eq.) to the solution.
-
Add the alkyl halide (R-X, 1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.
Causality: The base (K₂CO₃) is crucial to neutralize the hydrohalic acid (H-X) formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction[7]. Acetonitrile is a common polar aprotic solvent for such Sₙ2 reactions.
Conclusion
This compound is a high-value intermediate for the synthesis of novel compounds targeting the central nervous system. Its synthesis is achievable through robust and scalable methods like the Ullmann condensation. The secondary amine provides a reliable point for diversification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. The protocols detailed herein offer a validated starting point for researchers to synthesize, characterize, and derivatize this important building block, accelerating the development of the next generation of neurological therapeutics.
References
-
Wikipedia. Ullmann condensation. [Link]
-
Xing, X., et al. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Journal of Combinatorial Chemistry, 4(5), 536-9. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
PubMed. Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. [Link]
-
Pharmaffiliates. The Significance of Piperidine Derivatives in Modern Drug Discovery. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Capot Chemical. MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. [Link]
-
ResearchGate. Piperidine derivatives as potential drugs for Alzheimer disease therapy. [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
MDPI. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
-
PubMed. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine? [Link]
-
Wikipedia. Fentanyl. [Link]
-
PubMed Central. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]
-
SILAE. Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine. [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]
-
ResearchGate. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF. [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
-
ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. [Link]
-
PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]
-
NIH. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. chemscene.com [chemscene.com]
- 10. 333954-89-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. chemimpex.com [chemimpex.com]
- 12. capotchem.cn [capotchem.cn]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. synarchive.com [synarchive.com]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 4-(4-Methoxyphenoxy)piperidine in the Synthesis of High-Affinity Dopamine Receptor Ligands
Introduction: The Privileged Scaffold in Dopaminergic Drug Discovery
Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are central to motor control, cognition, and reward pathways in the central nervous system (CNS). They are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. The D2-like receptors, in particular, are validated therapeutic targets for a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1][2] The development of ligands with high affinity and subtype selectivity for these receptors is a cornerstone of modern neuropharmacology.
Within the medicinal chemist's arsenal, the 4-aryloxypiperidine motif has emerged as a "privileged structure." This scaffold consistently appears in potent ligands for various GPCRs. 4-(4-Methoxyphenoxy)piperidine represents a particularly valuable building block, strategically combining three key pharmacophoric elements:
-
The Piperidine Ring: The basic nitrogen of the piperidine is crucial for forming a salt bridge with a highly conserved aspartate residue (Asp114 in the D2 receptor) in the orthosteric binding pocket of dopamine receptors.[3]
-
The Aryloxy Linker: The ether linkage provides both structural rigidity and conformational flexibility, allowing the aryl group to orient itself optimally within the receptor's binding site.
-
The 4-Methoxyphenyl Group: This moiety extends into a hydrophobic pocket, where the methoxy group can act as a hydrogen bond acceptor, further enhancing binding affinity and influencing selectivity.
This guide provides a detailed exploration of the application of 4-(4-Methoxyphenoxy)piperidine in synthesizing dopamine receptor ligands, focusing on the most robust and widely employed synthetic methodology: reductive amination.
Core Synthetic Strategy: Reductive Amination
The secondary amine of 4-(4-Methoxyphenoxy)piperidine is a versatile nucleophilic handle for elaboration. The most efficient and common method for its functionalization in pharmaceutical synthesis is reductive amination .[4][5] This one-pot reaction is favored for its operational simplicity, broad substrate scope, and use of mild, selective reagents.[6][7]
The process involves two key stages:
-
Iminium Ion Formation: The piperidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a transient, electrophilic iminium ion.
-
In-Situ Reduction: A hydride reagent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding tertiary amine without significantly reducing the starting aldehyde.
This methodology allows for the direct coupling of the 4-(4-Methoxyphenoxy)piperidine core to a vast array of aldehyde-containing side chains, enabling systematic exploration of structure-activity relationships (SAR).
Caption: Reductive Amination Workflow for Ligand Synthesis.
Protocol: Synthesis of a Representative D2/D3 Ligand
This section provides a detailed, step-by-step protocol for the synthesis of a representative dopamine D2/D3 receptor ligand, 1-(4-(4-chlorophenyl)butyl)-4-(4-methoxyphenoxy)piperidine , using reductive amination.
Objective: To synthesize a target ligand by coupling the core piperidine scaffold with a substituted phenylbutyl sidechain.
Materials & Reagents:
-
4-(4-Methoxyphenoxy)piperidine
-
4-(4-chlorophenyl)butanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-Methoxyphenoxy)piperidine (1.0 eq, e.g., 1.0 g).
-
Dissolve the starting material in anhydrous DCM (approx. 20 mL).
-
Add 4-(4-chlorophenyl)butanal (1.1 eq) to the stirred solution at room temperature.
-
Scientist's Note: The use of anhydrous solvent is critical to prevent the hydrolysis of the reducing agent and the intermediate iminium ion, ensuring the reaction proceeds efficiently. A slight excess of the aldehyde drives the formation of the iminium intermediate.
-
-
Reductive Amination:
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation. Its steric bulk and reduced reactivity prevent significant reduction of the starting aldehyde. Adding it in portions helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes.
-
Visualize the spots under UV light and/or by staining with potassium permanganate. The disappearance of the starting piperidine and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up and Extraction:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (approx. 30 mL) to neutralize any remaining acetic acid from the reducing agent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure product.
-
Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the final compound.
-
Validation: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Context and Data Presentation
The synthesized ligands are typically evaluated for their binding affinity at dopamine receptor subtypes. This is done through radioligand displacement assays, where the ability of the new compound to displace a known radioactive ligand from the receptor is measured. The resulting data is often presented as the inhibition constant (Ki), with lower values indicating higher binding affinity.
The ultimate goal of many programs is to achieve selectivity for one receptor subtype over others (e.g., D3 vs. D2) to elicit a specific therapeutic effect while minimizing side effects.[8]
Table 1: Representative Binding Affinities of Aryloxypiperidine-Based Ligands
| Compound Scaffold | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (D2/D3) |
| N-Arylalkyl-4-aryloxypiperidine | D2 | 1.7 | 0.05 |
| D3 | 0.34 | ||
| N-Benzofurylmethyl-tropane | D2 | 33.4 | 2.15 |
| D3 | 15.5 | ||
| N-Propyl-4-phenylpiperidine (Pridopidine) | D2 | ~150 | - |
| 4,4-Difluoro-3-(phenoxymethyl)piperidine Analog | D4 | 0.3 | >2000-fold vs D2/D3 |
Data synthesized from multiple sources for illustrative purposes.[9][10][11][12]
Dopamine D2 Receptor Signaling Pathway
Ligands developed using this chemistry often act as antagonists or partial agonists at the D2 receptor. The canonical signaling pathway for the D2 receptor involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA).
Caption: Inhibitory Signaling of the Dopamine D2 Receptor.
Conclusion
4-(4-Methoxyphenoxy)piperidine is a high-value, versatile starting material for the construction of novel dopamine receptor ligands. Its inherent structural features align perfectly with the known pharmacophore of D2-like receptors. Mastery of the reductive amination protocol detailed herein provides researchers with a powerful and reliable tool to rapidly generate diverse libraries of compounds for screening and lead optimization. The insights gained from SAR studies on these scaffolds continue to drive the development of the next generation of safer and more effective treatments for complex neurological and psychiatric disorders.
References
-
Šakić, D., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(4), e2000353. [Link]
-
Yadav, P. N., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at SSRN. [Link]
-
Yadav, P. N., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
-
Pontoriero, O., et al. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 51(13), 3943-3953. [Link]
-
Yadav, P. N., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Zheng, X., et al. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(19), 6095-6109. [Link]
-
Leuner, K., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(18), 3843-3854. [Link]
-
Milić, M., et al. (2018). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. ResearchGate. [Link]
-
Draper-Joyce, C. J., et al. (2014). Structure-activity relationships of privileged structures lead to the discovery of novel biased ligands at the dopamine D₂ receptor. Journal of Medicinal Chemistry, 57(11), 4983-4988. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
-
D'Adamio, G., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Free, R. B., et al. (2018). Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ResearchGate. [Link]
-
Shaik, A. B., et al. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Klyushin, A. Y., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. med.upenn.edu [med.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-(4-Methoxyphenoxy)piperidine hydrochloride as a Sigma-1 Receptor Modulator
Introduction: The Sigma-1 Receptor - A Pluripotent Therapeutic Target
The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1] It is not a classical G-protein coupled receptor but rather an intracellular signal transduction amplifier that modulates a variety of cellular processes, including calcium signaling, ion channel activity, and cellular stress responses.[1][2] The S1R is implicated in the pathophysiology of numerous central nervous system (CNS) disorders, such as neurodegenerative diseases, psychiatric conditions, and neuropathic pain, making it an attractive target for therapeutic intervention.[3][4]
Modulators of the S1R, both agonists and antagonists, have shown promise in preclinical models by exerting neuroprotective, anti-amnesic, and antidepressant effects.[3][5] The phenoxyalkylpiperidine scaffold has emerged as a promising chemical class for developing high-affinity S1R ligands.[5] This document provides a comprehensive guide for researchers to characterize the pharmacological profile of 4-(4-Methoxyphenoxy)piperidine hydrochloride , a commercially available compound with structural similarities to known S1R ligands, as a putative modulator of the sigma-1 receptor.[6][7] These protocols are designed to be self-validating, providing a logical workflow from initial binding affinity determination to functional characterization and assessment of neuroprotective potential.
Compound Profile: this compound
-
IUPAC Name: 4-(4-methoxyphenoxy)piperidine;hydrochloride
-
Molecular Formula: C₁₂H₁₈ClNO₂[9]
-
Molecular Weight: 243.73 g/mol [9]
-
Structure:
(A representative image would be placed here in a real document) -
Properties: This compound is a hydrochloride salt, which generally confers good solubility in aqueous solutions, making it suitable for in vitro biological assays.[6] It is commercially available and has been noted for its potential as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[6]
Part 1: Determination of Sigma-1 Receptor Binding Affinity
The initial and most critical step in characterizing a putative S1R modulator is to determine its binding affinity for the receptor. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of the test compound, this compound, to displace a known high-affinity radiolabeled S1R ligand from the receptor.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for S1R binding.[11][12]
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human sigma-1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-(+)-pentazocine (a selective S1R agonist)
-
Non-specific binding control: Haloperidol
-
Reference compound: PRE-084 (a known selective S1R agonist)
-
Membrane Preparation: Commercially available membranes from HEK-293 cells stably expressing the human sigma-1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates and a vacuum manifold
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer to cover a wide range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare stock solutions of the reference compound (PRE-084) and the non-specific binding control (Haloperidol).
-
Dilute the [³H]-(+)-pentazocine in assay buffer to a final concentration of approximately 15 nM.[12]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]-(+)-pentazocine, and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]-(+)-pentazocine, a high concentration of Haloperidol (e.g., 10 µM), and the cell membrane preparation.[12]
-
Test Compound Wells: Add the serially diluted this compound, [³H]-(+)-pentazocine, and the cell membrane preparation.
-
Reference Compound Wells: Add the serially diluted PRE-084, [³H]-(+)-pentazocine, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[12]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
Data Presentation: Comparative Binding Affinities
| Compound | Receptor | Kᵢ (nM) | Reference |
| 4-(4-Methoxyphenoxy)piperidine HCl | Sigma-1 | To be determined | This study |
| PRE-084 | Sigma-1 | ~44 | [13] |
| Haloperidol | Sigma-1 | ~4.5 | [12] |
| (+)-Pentazocine | Sigma-1 | ~16 (Kᴅ) | [12] |
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the S1R competitive binding assay.
Part 2: Functional Characterization - Differentiating Agonist from Antagonist Activity
Once high affinity for the S1R is confirmed, it is crucial to determine the functional nature of this compound. S1R agonists typically promote cell survival and differentiation, while antagonists block these effects. A neurite outgrowth assay is a robust method to assess the agonist or antagonist properties of a test compound.
Protocol 2: Neurite Outgrowth Assay in PC12 Cells
Objective: To determine if this compound acts as an agonist or antagonist at the sigma-1 receptor.
Materials:
-
Cell Line: PC12 cells (rat pheochromocytoma)
-
Culture Medium: RPMI-1640 supplemented with horse serum and fetal bovine serum.
-
Differentiation Medium: Low-serum medium containing a sub-optimal concentration of Nerve Growth Factor (NGF).
-
Test Compound: this compound
-
Positive Control (Agonist): PRE-084
-
Antagonist Control: Haloperidol or BD-1047
-
Imaging System: High-content imaging system or a microscope with a camera.
Procedure:
-
Cell Seeding: Seed PC12 cells in collagen-coated 96-well plates and allow them to adhere overnight.
-
Treatment:
-
Replace the culture medium with differentiation medium.
-
To test for agonist activity: Treat cells with increasing concentrations of this compound or PRE-084.
-
To test for antagonist activity: Co-treat cells with a fixed, effective concentration of PRE-084 and increasing concentrations of this compound or Haloperidol.
-
Include a vehicle control group (differentiation medium only).
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis:
-
Acquire images using an automated imaging system.
-
Quantify neurite outgrowth using appropriate software. Parameters to measure include the percentage of cells with neurites, the average neurite length per cell, and the number of neurite branches.
-
Interpretation of Results:
-
Agonist Activity: If this compound significantly increases neurite outgrowth compared to the vehicle control (similar to PRE-084), it is acting as an S1R agonist.
-
Antagonist Activity: If the compound does not induce neurite outgrowth on its own but significantly blocks the neurite outgrowth induced by PRE-084, it is acting as an S1R antagonist.
-
No Activity: If the compound has no effect on its own or on PRE-084-induced neurite outgrowth, it may not be functionally active in this assay.
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for functional characterization using a neurite outgrowth assay.
Part 3: Elucidation of Downstream Signaling Mechanisms
S1R activation by agonists leads to the dissociation of S1R from the ER chaperone BiP (Binding immunoglobulin protein), allowing S1R to interact with and modulate various "client" proteins.[1] This can trigger downstream signaling cascades, such as the ERK (extracellular signal-regulated kinase) pathway, which is associated with cell survival and plasticity.[14] Western blotting can be used to investigate whether this compound engages these mechanisms.
Protocol 3: Western Blot Analysis of S1R Signaling
Objective: To determine if this compound modulates the S1R-BiP interaction and activates the ERK signaling pathway.
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells (express endogenous S1R).
-
Test Compound, Positive, and Negative Controls: As in Protocol 2.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Anti-S1R, Anti-BiP, Anti-phospho-ERK1/2, Anti-total-ERK1/2, Anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate
-
Gel Electrophoresis and Blotting Equipment
Procedure:
-
Cell Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat with the test compound, controls, or vehicle for a specified time (e.g., 15-60 minutes for p-ERK, longer for BiP interaction changes).
-
Co-Immunoprecipitation (for S1R-BiP interaction):
-
Lyse the cells in a gentle lysis buffer.
-
Incubate the lysate with an anti-S1R antibody overnight.
-
Add protein A/G beads to pull down the S1R and its interacting proteins.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes.
-
-
Western Blotting:
-
For the co-IP eluates, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-BiP antibody.
-
For whole-cell lysates, separate proteins by SDS-PAGE, transfer, and probe with antibodies against p-ERK, total ERK, and GAPDH.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. For p-ERK, normalize to total ERK. For the co-IP, compare the amount of BiP pulled down with S1R across different treatment conditions.
Interpretation of Results:
-
Agonist Activity: An agonist like PRE-084 is expected to decrease the amount of BiP co-immunoprecipitated with S1R and increase the ratio of p-ERK to total ERK. If this compound produces similar effects, it confirms its agonist action at the molecular level.
-
Antagonist Activity: An antagonist should block the effects of PRE-084, preventing the dissociation from BiP and the increase in p-ERK phosphorylation.
Sigma-1 Receptor Signaling Pathway
Caption: Simplified S1R signaling upon ligand binding.
Part 4: Assessment of In Vitro Neuroprotective Efficacy
A key therapeutic rationale for developing S1R agonists is their neuroprotective potential. This can be assessed in vitro by challenging neuronal cells with a known toxin (e.g., glutamate for excitotoxicity or H₂O₂ for oxidative stress) in the presence and absence of the test compound.
Protocol 4: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Objective: To evaluate the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Cell Line: HT22 hippocampal neuronal cells (a common model for glutamate toxicity).
-
Test Compound and Controls: As in previous protocols.
-
Toxin: L-Glutamic acid.
-
Cell Viability Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
Plate Reader
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or PRE-084 for 1-2 hours.
-
Toxin Challenge: Add a toxic concentration of glutamate (e.g., 5 mM) to the wells. Include the following control groups:
-
Vehicle Control: Cells with media only.
-
Toxin Control: Cells with glutamate only.
-
Compound Control: Cells with the highest concentration of the test compound only (to check for inherent toxicity).
-
-
Incubation: Incubate the plate for 24 hours.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT reagent to the wells and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance.
-
LDH Assay: Collect the cell culture supernatant. Add the LDH assay reagents, which measure the amount of LDH released from damaged cells. Measure the absorbance.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the toxin control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
Interpretation of Results:
A significant increase in cell viability in the groups pre-treated with this compound compared to the glutamate-only control indicates a neuroprotective effect. The efficacy can be compared to the positive control, PRE-084. If the compound demonstrates antagonist activity in Protocol 2, it would be expected to block the neuroprotective effect of an S1R agonist in this assay.
Conclusion
This guide provides a structured and comprehensive framework for the initial characterization of this compound as a modulator of the sigma-1 receptor. By systematically determining its binding affinity, functional activity, impact on downstream signaling, and neuroprotective potential, researchers can build a robust pharmacological profile for this compound. The insights gained from these protocols will be instrumental in guiding further preclinical development and exploring its therapeutic potential for neurological disorders.
References
- Abate, C., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic effect. European Journal of Medicinal Chemistry, 229, 114038.
-
Laghezza, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 229, 114038. Retrieved from [Link]
-
Frontiers in Cellular Neuroscience. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Retrieved from [Link]
-
Morales-Lázaro, S. L., et al. (2021). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 22(16), 8875. Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(10), 1138-1156. Retrieved from [Link]
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. Retrieved from [Link]
-
Guzmán-Lenis, M. S., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 133, 264-275. Retrieved from [Link]
-
Penke, B., et al. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 12, 943. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenoxy)piperidine. Retrieved from [Link]
-
Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]
-
Di Paolo, C., et al. (2017). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Neural Regeneration Research, 12(6), 889–892. Retrieved from [Link]
-
El-Sayed, N. S., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 52. Retrieved from [Link]
-
Di Paolo, C., et al. (2017). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Neural Regeneration Research, 12(6), 889-892. Retrieved from [Link]
-
Bixby, L. M., et al. (2022). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine, 23(1), 48. Retrieved from [Link]
-
Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(19), 10397. Retrieved from [Link]
-
Gaja-Capdevila, N., et al. (2020). Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. International Journal of Molecular Sciences, 21(23), 9036. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 3. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unict.it [iris.unict.it]
- 5. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. usbio.net [usbio.net]
- 9. chemscene.com [chemscene.com]
- 10. 333954-89-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing CNS Agents with 4-(4-Methoxyphenoxy)piperidine hydrochloride
Introduction: The Strategic Value of the 4-Aryloxypiperidine Scaffold in CNS Drug Discovery
The piperidine ring is a cornerstone scaffold in medicinal chemistry, integral to a multitude of approved therapeutics targeting the central nervous system (CNS).[1][2] Its prevalence is due to a combination of advantageous physicochemical properties: the saturated ring system offers a three-dimensional architecture for precise substituent placement, while the basic nitrogen atom can be crucial for target interaction and often imparts favorable pharmacokinetic characteristics, such as improved solubility and the ability to cross the blood-brain barrier.[1][3]
Within this privileged class, the 4-aryloxypiperidine motif represents a particularly fruitful starting point for CNS drug discovery. 4-(4-Methoxyphenoxy)piperidine hydrochloride is a versatile chemical intermediate that provides a robust framework for generating libraries of novel compounds.[4][5] Its structure combines the piperidine core with a methoxy-substituted phenoxy group, offering multiple vectors for chemical modification to modulate potency, selectivity, and drug metabolism/pharmacokinetic (DMPK) properties. This guide provides a comprehensive overview of the strategic application of this scaffold, detailing experimental workflows and protocols for researchers engaged in the discovery of next-generation CNS agents.[4]
Physicochemical & Structural Properties
A thorough understanding of the starting material is fundamental to any drug discovery campaign. This compound serves as a stable, soluble precursor for synthesis.[4]
| Property | Value | Source |
| CAS Number | 333954-89-5 | [6][7] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [6] |
| Molecular Weight | 243.73 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [6] |
| Predicted LogP | 2.2478 | [6] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [6] |
Rationale: The moderate LogP and TPSA values suggest a favorable starting point for CNS drug design, balancing lipophilicity required for blood-brain barrier penetration with sufficient polarity to maintain solubility and interact with biological targets. The hydrochloride salt form enhances solubility and stability, simplifying handling and formulation for initial studies.[4]
Strategic Application in CNS Drug Discovery: A Hit-to-Lead Workflow
The development of novel CNS agents from the 4-(4-Methoxyphenoxy)piperidine scaffold typically follows a structured, multi-stage process. This workflow is designed to systematically identify and optimize compounds with the desired biological activity and drug-like properties.
Caption: High-level workflow for CNS agent development.
Part 1: Library Synthesis and Primary Screening
The initial phase involves the chemical modification of the 4-(4-Methoxyphenoxy)piperidine scaffold to generate a library of diverse analogs. The primary goal is to identify "hits"—compounds that exhibit activity at the target of interest in a high-throughput screen.
Synthetic Strategy: Key Derivatization Points
The scaffold offers two primary points for modification: the piperidine nitrogen and the aromatic ring.
-
N-Substitution: The secondary amine of the piperidine is a versatile handle for introducing a wide range of substituents via reactions like reductive amination, acylation, or alkylation. This position is critical for modulating affinity, selectivity, and physicochemical properties.
-
Aromatic Substitution/Modification: While more complex, modification of the phenoxy ring (e.g., demethylation followed by re-alkylation or electrophilic aromatic substitution) can explore interactions with specific sub-pockets of the target protein.
Protocol 1: High-Throughput Radioligand Binding Assay
Radioligand binding assays are a robust method for primary screening, directly measuring the interaction of a compound with a receptor target.[8] This protocol provides a general framework for a competitive binding assay.
Objective: To determine the ability of test compounds to displace a known radioligand from a specific CNS receptor (e.g., a GPCR or ion channel) expressed in a membrane preparation.
Materials:
-
Receptor Source: Commercially available or in-house prepared cell membranes (e.g., from CHO or HEK293 cells) expressing the target receptor.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target (e.g., [³H]-ligand).
-
Assay Buffer: Buffer composition is target-dependent but often a Tris-HCl based buffer with specific ions (e.g., MgCl₂) and protease inhibitors.[9]
-
Non-specific Binding (NSB) Agent: A high concentration of an unlabeled, known ligand for the target to define background binding.
-
Test Compounds: Library derived from 4-(4-Methoxyphenoxy)piperidine, dissolved in DMSO.
-
Scintillation Cocktail & Vials.
-
Filtration Apparatus: Brandel Cell Harvester or similar, with glass fiber filters (e.g., GF/B).[10]
-
Liquid Scintillation Counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add 1 µL of test compound solution (typically at a screening concentration of 10 µM) to the appropriate wells.
-
Control Wells:
-
Total Binding (TB): Add 1 µL of DMSO.
-
Non-specific Binding (NSB): Add 1 µL of the NSB agent (e.g., 10 µM final concentration).
-
-
Radioligand Addition: Add the radioligand at a concentration at or below its Kd value to all wells.[8]
-
Receptor Addition: Add the cell membrane preparation to all wells to initiate the binding reaction. Ensure membranes are kept on ice and are homogenized before addition.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[10][11]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of the wells through the glass fiber filter mat using the cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits."
Part 2: Hit Confirmation and Secondary Profiling
Hits from the primary screen must be validated. This involves confirming their activity in dose-response format, assessing their functional effect (agonist, antagonist, or modulator), and evaluating their initial selectivity profile.
Protocol 2: In Vitro Functional Assay (Example: Calcium Flux for GPCRs)
For many CNS targets, such as Gq-coupled GPCRs, receptor activation leads to a measurable change in intracellular calcium levels.
Objective: To determine if a confirmed hit acts as an agonist (stimulates a response) or an antagonist (blocks the response of a known agonist) at the target receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Reference Agonist: A known agonist for the target receptor.
-
Test Compounds: Confirmed hits from the binding assay.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition (e.g., FLIPR, FlexStation).
Procedure (Antagonist Mode):
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove growth media and add the calcium-sensitive dye solution. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of the test compound (or buffer for control wells) and incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the reference agonist at a concentration that elicits a sub-maximal response (EC₈₀).
-
Data Acquisition: Continue to measure fluorescence intensity over time (e.g., 2-3 minutes) to capture the calcium transient.
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
For antagonists, plot the response against the concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the agonist response).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. 333954-89-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
Application Notes and Protocols for the Quantitative Analysis of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
For: Researchers, scientists, and drug development professionals
Introduction
4-(4-Methoxyphenoxy)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for quality control in research, development, and manufacturing environments.
This comprehensive guide provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be both scientifically rigorous and practically applicable, with a focus on the rationale behind experimental choices and adherence to international validation standards.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 333954-89-5 |
| Molecular Formula | C₁₂H₁₇NO₂·HCl |
| Molecular Weight | 243.73 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in water and methanol |
Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the cornerstone for the quality control of non-volatile and thermally labile compounds in the pharmaceutical industry. For this compound, a reversed-phase HPLC method provides excellent resolution, sensitivity, and specificity. The presence of the aromatic methoxyphenoxy group allows for sensitive detection using a UV detector.
Principle of the Method
The method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By optimizing the mobile phase composition, a sharp, symmetrical peak for this compound can be achieved, allowing for accurate quantification.
Experimental Workflow: HPLC Analysis
Application Notes and Protocols for the Solid-Phase Synthesis of 4-(4-Methoxyphenoxy)piperidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Aryloxypiperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets.[2] The 4-aryloxypiperidine moiety, in particular, serves as a crucial building block in the synthesis of compounds targeting neurological disorders and other conditions.[3] The incorporation of this scaffold into combinatorial libraries via solid-phase organic synthesis (SPOS) offers a powerful strategy for the rapid generation of novel chemical entities for high-throughput screening.[3][4]
This document provides a detailed guide to the application of 4-(4-methoxyphenoxy)piperidine hydrochloride in solid-phase synthesis. As a senior application scientist, the following protocols and insights are based on established principles of solid-phase organic chemistry, drawing from established methodologies for similar heterocyclic systems.
Core Principles and Rationale
The use of this compound in solid-phase synthesis requires careful consideration of its chemical properties. The secondary amine of the piperidine ring is the primary point of attachment to the solid support, typically a resin. The hydrochloride salt form necessitates a neutralization step to liberate the free amine for nucleophilic attack on an activated resin.
The methoxy group on the phenoxy ring can serve multiple purposes. It can be a key pharmacophoric feature for biological activity or act as a handle for further chemical modification. Its electron-donating nature can also influence the reactivity of the aromatic ring in subsequent on-resin reactions.
Experimental Workflows and Protocols
The following sections detail the key stages of solid-phase synthesis using 4-(4-methoxyphenoxy)piperidine as a foundational building block.
Diagram of the General Solid-Phase Synthesis Workflow
Caption: General workflow for solid-phase synthesis using 4-(4-methoxyphenoxy)piperidine.
Protocol 1: Loading of 4-(4-Methoxyphenoxy)piperidine onto 2-Chlorotrityl Chloride Resin
This protocol is adapted from standard procedures for loading secondary amines onto acid-labile resins.[5] The 2-chlorotrityl chloride resin is chosen for its sensitivity to mild acidic cleavage, which helps to preserve acid-sensitive functionalities in the final product.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (15 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.
-
Preparation of Amine Solution: In a separate flask, dissolve this compound (2.5 eq., 4.0 mmol, 975 mg) in anhydrous DCM (10 mL). Add DIPEA (5.0 eq., 8.0 mmol, 1.4 mL) to neutralize the hydrochloride salt and generate the free amine. Stir for 10 minutes.
-
Loading Reaction: Drain the DCM from the swollen resin and add the prepared amine solution. Agitate the mixture at room temperature for 2-4 hours.
-
Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.[6]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Verification of Loading: The loading efficiency can be estimated by the weight gain of the resin or more accurately determined by cleaving a small amount of the resin and quantifying the released product by HPLC.
Protocol 2: On-Resin Acylation of the Piperidine Nitrogen
This protocol describes a general method for diversifying the resin-bound piperidine through acylation.
Materials:
-
Resin-bound 4-(4-methoxyphenoxy)piperidine
-
Carboxylic acid (3.0 eq.)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3.0 eq.)
-
DIPEA (6.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Resin Swelling: Swell the resin-bound piperidine (0.2 mmol) in anhydrous DMF (5 mL) for 30 minutes.
-
Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid (0.6 mmol) and PyBOP (0.6 mmol, 312 mg) in anhydrous DMF (2 mL). Add DIPEA (1.2 mmol, 0.21 mL) and allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 4-12 hours.
-
Monitoring the Reaction: The completion of the reaction can be monitored using a qualitative test such as the chloranil test for secondary amines.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Diagram of On-Resin Diversification
Caption: On-resin diversification strategies for the 4-(4-methoxyphenoxy)piperidine scaffold.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the cleavage of the synthesized compound from the 2-chlorotrityl resin using a mild acidic cocktail.
Materials:
-
Resin-bound final product
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / DCM (e.g., 1-5% TFA in DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
DCM
-
Nitrogen stream
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL of 1% TFA in DCM) to the resin. If acid-sensitive protecting groups are present on the diversified moiety, TIS (5% v/v) can be added as a scavenger. Agitate the mixture at room temperature for 30-60 minutes.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.
-
Solvent Removal: Evaporate the solvent from the combined filtrates using a gentle stream of nitrogen or under reduced pressure.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Collect the precipitate by centrifugation or filtration. Further purification can be achieved by preparative HPLC.
Data Presentation: Reaction Conditions and Expected Outcomes
| Parameter | Loading Protocol (Protocol 1) | Acylation Protocol (Protocol 2) | Cleavage Protocol (Protocol 3) |
| Resin Type | 2-Chlorotrityl chloride | Resin-bound piperidine | Resin-bound final product |
| Key Reagents | 4-(4-Methoxyphenoxy)piperidine HCl, DIPEA | Carboxylic acid, PyBOP, DIPEA | TFA, DCM, TIS (optional) |
| Solvent | Anhydrous DCM | Anhydrous DMF | DCM |
| Reaction Time | 2-4 hours | 4-12 hours | 30-60 minutes |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Expected Outcome | Covalent attachment of the piperidine to the resin | Formation of an amide bond | Release of the final product into solution |
| Purity (crude) | N/A | >90% (on-resin) | Variable, depends on synthesis |
Troubleshooting and Scientific Insights
-
Incomplete Loading: If loading is inefficient, ensure the piperidine hydrochloride is fully neutralized by DIPEA before adding to the resin. Anhydrous conditions are crucial to prevent hydrolysis of the 2-chlorotrityl chloride resin.
-
Poor Acylation Yield: For sterically hindered carboxylic acids or secondary amines, extended reaction times or the use of a more potent coupling reagent like HATU may be necessary.[7]
-
Side Reactions during Cleavage: The methoxy group is generally stable to mild TFA cleavage conditions. However, for highly acid-labile moieties on the scaffold, a lower concentration of TFA (e.g., 0.5-1%) or alternative cleavage methods should be considered. The use of scavengers like TIS is recommended to trap any carbocations that may form.
Conclusion
This compound is a valuable building block for the solid-phase synthesis of diverse chemical libraries. The protocols outlined in this document provide a robust framework for its successful incorporation and derivatization on a solid support. By leveraging the principles of solid-phase organic synthesis, researchers can efficiently explore the chemical space around this important scaffold, accelerating the discovery of new therapeutic agents.
References
-
Cardenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link][8][9]
-
Nowick, J.S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link][6][10]
-
Aapptec. (n.d.). Wang Resin. Technical Support Information Bulletin 1073. [Link]
-
University of California, Irvine, Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link][6]
-
The Royal Society of Chemistry. (2002). Supplementary Information for Chemical Communications. [Link][5]
-
Gordon, E. M., et al. (1994). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Journal of medicinal chemistry, 37(10), 1385-1401. [Link][4]
-
Reuman, M., et al. (2001). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & medicinal chemistry letters, 11(24), 3091-3095. [Link][3]
-
Vitaku, E., et al. (2014). Piperidine derivatives: recent advances in synthesis and pharmacological applications. Molecules, 19(5), 5783-5848. [Link]
-
Baxendale, I. R., et al. (2002). Solid-supported reagents for multi-step organic synthesis: preparation and application. Il Farmaco, 57(5), 347-352. [Link][12]
-
Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]
-
Spivey, A. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield. [Link]
-
Ahmed Ragab Mahmoud. (2025). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. ResearchGate. [Link][2]
-
ResearchGate. (n.d.). Fig. 1. a Five different synthetic combinatorial libraries (1343-1347)... [Link][1]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). LinkedIn. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptideweb.com [peptideweb.com]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. imperial.ac.uk [imperial.ac.uk]
Application Notes and Protocols: Strategic C-N Bond Formation with 4-(4-Methoxyphenoxy)piperidine
Introduction
The 4-(4-methoxyphenoxy)piperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its prevalence in biologically active compounds, ranging from central nervous system agents to cardiovascular drugs, stems from its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and target engagement. The secondary amine of the piperidine ring serves as a critical handle for diversification, allowing for the introduction of a wide array of substituents to modulate pharmacological activity.
This comprehensive guide provides detailed application notes and validated protocols for the most effective and widely utilized coupling reactions involving 4-(4-methoxyphenoxy)piperidine. We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind the selection of reagents and conditions. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.
Section 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is the cornerstone of modern C-N cross-coupling, offering a versatile and highly efficient method for forming bonds between the piperidine nitrogen and various aryl or heteroaryl halides.[1][2] Its broad functional group tolerance and applicability have revolutionized the synthesis of aryl amines.[3]
Mechanistic Rationale & Key Parameters
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3] The success of the transformation is critically dependent on the synergistic interplay between the palladium precursor, a bulky electron-rich phosphine ligand, and a suitable base.
-
Palladium Precursor : Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(II) precursors such as Palladium(II) acetate (Pd(OAc)₂), which are reduced in situ, are commonly used.[2][4]
-
Ligand Selection : The ligand is arguably the most critical component. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) or bidentate phosphines (e.g., BINAP) stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[1][3][4] Sterically hindered ligands are often necessary to prevent catalyst decomposition and promote high turnover rates.[1]
-
Base : A non-nucleophilic base is required to deprotonate the piperidine nitrogen, forming the active nucleophile without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common choice for its strength, though weaker bases like cesium carbonate (Cs₂CO₃) can be employed for base-sensitive substrates.[4][5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: N-Arylation with 4-Bromoanisole
This protocol details a typical Buchwald-Hartwig reaction for coupling 4-(4-methoxyphenoxy)piperidine with an aryl bromide.
Materials:
-
4-(4-Methoxyphenoxy)piperidine (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (5-10 mL per mmol of piperidine)
Procedure:
-
Reaction Setup : In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add 4-(4-methoxyphenoxy)piperidine, 4-bromoanisole, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.[4]
-
Solvent Addition : Add the anhydrous toluene via syringe.
-
Reaction : Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction : Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A robust system for coupling aryl bromides with secondary amines.[4] |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base ensures efficient deprotonation of the amine.[5] |
| Solvent | Toluene | High-boiling, non-protic solvent suitable for the required reaction temperature. |
| Temperature | 100-110 °C | Provides sufficient thermal energy to drive the catalytic cycle effectively. |
Section 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann reaction is a classical method for C-N bond formation, utilizing a more economical copper catalyst.[6] While it often requires higher temperatures and longer reaction times than palladium-catalyzed methods, modern advancements with specific ligands have made it a powerful alternative, especially for large-scale synthesis.[7][8]
Mechanistic Overview
The precise mechanism of the Ullmann reaction can vary, but it is generally believed to involve Cu(I) and Cu(III) intermediates. The reaction typically involves oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination.[9] Ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper intermediates.[10]
Caption: A plausible catalytic cycle for the Ullmann N-arylation.
Protocol: N-Arylation with 4-Iodobenzonitrile
Materials:
-
4-(4-Methoxyphenoxy)piperidine (1.0 equiv)
-
4-Iodobenzonitrile (1.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup : To a reaction vial, add CuI, L-Proline, and K₂CO₃.
-
Reagent Addition : Add 4-(4-methoxyphenoxy)piperidine, 4-iodobenzonitrile, and anhydrous DMSO.
-
Reaction : Seal the vial and heat the mixture to 90-100 °C with stirring for 12-24 hours.
-
Monitoring : Follow the reaction progress by LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Extraction : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Concentrate the solvent and purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | CuI / L-Proline | An effective and inexpensive catalytic system for Ullmann couplings.[10] |
| Base | K₂CO₃ | A mild base suitable for many functional groups. |
| Solvent | DMSO | A polar aprotic solvent that helps solubilize the reagents and salts. |
| Temperature | 90-100 °C | Milder than classic Ullmann conditions but sufficient for this catalytic system.[7] |
Section 3: N-Acylation (Amide Bond Formation)
Amide bond formation is one of the most fundamental transformations in medicinal chemistry.[11] Coupling 4-(4-methoxyphenoxy)piperidine with carboxylic acids is readily achieved using standard peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by the piperidine nitrogen.[12]
Overview of Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is generally unfavorable. Coupling reagents facilitate the reaction by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester or acyliminium salt).[12][13] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are widely used for their efficiency and the mild conditions required.[13]
Caption: General workflow for amide bond formation via acid activation.
Protocol: Amide Coupling using EDC/HOBt
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid) (1.1 equiv)
-
4-(4-Methoxyphenoxy)piperidine (1.0 equiv)
-
EDC (1.2 equiv)
-
HOBt (0.1 - 1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup : Dissolve the carboxylic acid, 4-(4-methoxyphenoxy)piperidine, and HOBt in anhydrous DCM.
-
Base Addition : Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Coupling Reagent : Add EDC portion-wise to the mixture.
-
Reaction : Stir the reaction at room temperature for 6-18 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : Dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
| Reagent | Role | Rationale |
| EDC | Carbodiimide Activator | Converts the carboxylic acid into a reactive O-acylisourea intermediate.[13] |
| HOBt | Additive | Suppresses side reactions and racemization by forming a less reactive but more selective HOBt active ester.[13] |
| DIPEA | Non-nucleophilic Base | Scavenges the HCl produced and maintains a basic pH for the coupling. |
Section 4: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient one-pot method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[14] It is a superior alternative to direct alkylation with alkyl halides, as it avoids issues with over-alkylation.[15]
Mechanistic Rationale
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This electrophilic iminium ion is then reduced in situ by a selective hydride agent to yield the final alkylated amine.[15][16]
Caption: Key steps in the reductive amination pathway.
Protocol: Reductive Amination with Benzaldehyde
Materials:
-
4-(4-Methoxyphenoxy)piperidine (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (optional, catalytic)
Procedure:
-
Reaction Setup : Dissolve 4-(4-methoxyphenoxy)piperidine and benzaldehyde in anhydrous DCE. A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Stirring : Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Reducing Agent : Add sodium triacetoxyborohydride portion-wise to the mixture. The reaction may be mildly exothermic.
-
Reaction : Continue stirring at room temperature for 2-12 hours.
-
Monitoring : Monitor the reaction for the disappearance of the iminium intermediate and starting materials by LC-MS.
-
Work-up : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
| Reagent | Role | Rationale |
| NaBH(OAc)₃ | Reducing Agent | A mild and selective hydride donor that efficiently reduces iminium ions in the presence of aldehydes.[15] |
| DCE | Solvent | A non-protic solvent that is compatible with the reducing agent. |
| Acetic Acid | Catalyst (optional) | Facilitates the dehydration step to form the iminium ion.[15] |
References
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines . National Institutes of Health (NIH). [Link]
-
Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach | Request PDF . ResearchGate. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds . Beilstein Journals. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes . JConsort: Consortium of Research Journals. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids . National Institutes of Health (NIH). [Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent . National Institutes of Health (NIH). [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES . Sopi.it. [Link]
-
Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl) . PubMed. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health (NIH). [Link]
-
Synthesis of N-Substituted piperidines from piperidone . ResearchGate. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides . ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . ACS Publications. [Link]
-
Synthetic routes of N-substituted phenylpiperazine derivatives (5-14-33) . ResearchGate. [Link]
-
Reductive Amination of Carbonyl Compounds . Myers Group, Harvard University. [Link]
-
Optimization of reaction conditions for palladium-catalyzed amination... . ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . National Institutes of Health (NIH). [Link]
-
Ullmann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach . Growing Science. [Link]
-
Which reagent high yield direct amide formation between Carboxylic acids and amines? . ResearchGate. [Link]
-
Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach . PubMed. [Link]
-
(PDF) Copper-Catalyzed Coupling Reactions . ResearchGate. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides . MDPI. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters . MDPI. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
All-Purpose Copper Catalyst for Coupling of Ammonium Salts and 1° and 2° Amines with Boronic Acid . Semantic Scholar. [Link]
-
Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines . Royal Society of Chemistry. [Link]
-
An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand . ResearchGate. [Link]
-
Does piperidine work in reductive amination like this? : r/chemhelp . Reddit. [Link]
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime . National Institutes of Health (NIH). [Link]
-
Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions . National Institutes of Health (NIH). [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis . Ramprasad Group. [Link]
-
Ligand Development for Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Racemic Alkyl Halides . PubMed. [Link]
-
Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights . National Institutes of Health (NIH). [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 8. iris.unito.it [iris.unito.it]
- 9. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 10. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable process for the synthesis of 4-(4-Methoxyphenoxy)piperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1] The described methodology is grounded in established chemical principles and has been designed with a focus on large-scale production, process optimization, and stringent quality control. This document provides a step-by-step protocol, an in-depth discussion of the synthetic strategy, and critical considerations for safety and scale-up to ensure a reliable and efficient manufacturing process.
Introduction: Significance of this compound in Medicinal Chemistry
This compound is a versatile chemical building block of significant interest in the pharmaceutical industry. Its structural motif, featuring a piperidine ring linked to a methoxy-substituted aromatic system via an ether linkage, is a common feature in a variety of biologically active molecules. This intermediate is particularly crucial in the synthesis of novel therapeutics aimed at modulating neurotransmitter systems, offering potential treatments for conditions such as depression and anxiety.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to various downstream applications in drug formulation and synthesis.[2] The development of a scalable and cost-effective synthetic route is therefore a critical step in advancing the discovery and production of new medicines.
Synthetic Strategy: A Robust Pathway for Industrial Production
The selected synthetic strategy for the large-scale production of this compound is based on the well-established Williamson ether synthesis. This method offers a reliable and scalable approach to forming the key aryl ether bond from readily available starting materials.
The overall synthetic transformation is depicted below:
Figure 2: Workflow for process optimization and scale-up.
-
Heat Transfer: The Williamson ether synthesis is exothermic, particularly during the addition of the alkoxide to the electrophile. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with precise temperature control is essential.
-
Mass Transfer: Adequate mixing is critical to ensure homogeneity and prevent localized "hot spots." The stirrer speed and design should be optimized for the reactor volume and viscosity of the reaction mixture.
-
Reagent Addition Rate: The rate of addition of the reagents, especially sodium hydride and the electrophile, must be carefully controlled to manage the exotherm and prevent side reactions.
-
Process Analytical Technology (PAT): Implementing PAT tools can provide real-time monitoring and control of critical process parameters. [3][4][5]For instance, in-situ infrared (IR) spectroscopy can be used to monitor the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint. [6][7]
Analytical and Quality Control
To ensure the final product meets the required specifications for pharmaceutical use, a comprehensive set of analytical tests must be performed.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identification | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure |
| Assay | HPLC | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | To be established |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 20 ppm |
| Residual Solvents | GC-HS | Complies with ICH Q3C limits |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method should be used to determine the purity of the final product and quantify any related substances.
-
Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight of the compound.
Safety Protocols
The large-scale synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): All personnel involved in the synthesis must wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coats, and chemically resistant gloves.
-
Handling of Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water and other protic solvents.
-
Solvent Hazards: Tetrahydrofuran, ethyl acetate, and diethyl ether are flammable solvents. All operations should be conducted in a well-ventilated area, away from sources of ignition.
-
Corrosive Reagents: Hydrochloric acid is corrosive and should be handled with care in a fume hood.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
References
-
Process analytical technology - Wikipedia.
-
Leiss, M. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. J Anal Bioanal Tech, 12(2), 489.
-
Jadhav, S. B., et al. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmaceutical Quality Assurance, 4(4), 54-59.
-
Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
-
Thermo Fisher Scientific. Process Analytical Technology | PAT Testing.
-
Williamson ether synthesis - Wikipedia.
-
Chem-Impex. This compound.
-
Benchchem. Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Process analytical technology - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. agilent.com [agilent.com]
- 7. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes & Protocols: The Strategic Use of 4-Aryloxypiperidines in Antipsychotic Synthesis
Abstract: The 4-aryloxypiperidine and related N-arylpiperazine moieties are recognized as "privileged scaffolds" in medicinal chemistry, forming the structural core of numerous central nervous system (CNS) agents, including several key antipsychotics. Their unique three-dimensional structure and physicochemical properties allow for potent and selective interactions with dopamine and serotonin receptors, the primary targets in antipsychotic therapy. This guide provides an in-depth examination of the synthetic utility of these scaffolds. We begin by detailing a general, field-proven protocol for the N-alkylation of 4-(4-methoxyphenoxy)piperidine hydrochloride, a versatile building block for accessing novel 4-aryloxypiperidine derivatives.[1][2] To provide a comprehensive, practical context, we then present a detailed, multi-step synthesis of the third-generation antipsychotic, Cariprazine. While Cariprazine is built upon a piperazine core, its synthesis embodies the complex, multi-stage processes and strategic considerations—such as intermediate synthesis, coupling reactions, and final functionalization—that are hallmarks of modern antipsychotic drug development.
Part 1: The 4-Aryloxypiperidine Scaffold: A Cornerstone of CNS Drug Discovery
The piperidine ring connected to an aryl group via an ether linkage is a structural motif of high strategic value. This scaffold positions atoms in a specific spatial arrangement that is highly conducive to binding with G-protein coupled receptors (GPCRs), particularly the dopamine (D₂) and serotonin (5-HT₂ₐ) receptors that are central to the mechanism of action of most antipsychotics.
This compound is a readily available and highly versatile starting material for elaborating this core structure.[1] The secondary amine of the piperidine ring serves as a nucleophilic handle for introducing a variety of side chains, most commonly via N-alkylation. This allows for the systematic modification of the molecule to optimize its pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties.
The general synthetic strategy involves the liberation of the free secondary amine from its hydrochloride salt, followed by coupling with a suitable electrophile, typically an alkyl halide or a precursor for reductive amination.
Caption: General workflow for the N-alkylation of 4-(4-methoxyphenoxy)piperidine.
Part 2: General Protocol for N-Alkylation of 4-(4-Methoxyphenoxy)piperidine
This protocol describes a standard procedure for the N-alkylation of a secondary amine hydrochloride using an alkyl halide. The choice of base is critical; an inorganic base like potassium carbonate is often preferred for its ease of removal during workup and to avoid the formation of soluble ammonium salts that can complicate purification.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[3][4]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (1.0 mmol scale) | Moles (mmol) | Eq. |
| This compound | 243.73 | 244 mg | 1.0 | 1.0 |
| Alkyl Bromide (R-Br) | - | - | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 415 mg | 3.0 | 3.0 |
| Acetonitrile (CH₃CN), anhydrous | 41.05 | 10 mL | - | - |
| Deionized Water (H₂O) | 18.02 | - | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | - |
| Brine (saturated aq. NaCl) | - | - | - | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (244 mg, 1.0 mmol) and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
-
Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile or electrophile.
-
-
Reactant Addition: Add the alkyl bromide (1.1 mmol, 1.1 eq.) to the suspension.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 70-80 °C using a heating mantle.
-
Causality Note: Heating provides the necessary activation energy for the reaction. The use of at least two equivalents of base is crucial: one to neutralize the hydrochloride salt and one to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.[5]
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts and rinse the filter cake with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. e. Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Causality Note: The water wash removes residual potassium salts and acetonitrile, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated 4-(4-methoxyphenoxy)piperidine derivative.
Part 3: Case Study - Industrial Synthesis of the Antipsychotic Cariprazine
Cariprazine is a potent dopamine D₃/D₂ receptor partial agonist approved for the treatment of schizophrenia and bipolar disorder.[6][7][8][9] Its synthesis is a prime example of a modern, multi-step process for creating complex active pharmaceutical ingredients (APIs). The core of the molecule is formed by coupling a dichlorophenylpiperazine moiety with a functionalized cyclohexylethylamine linker.
Caption: Simplified synthetic strategy for Cariprazine.
Protocol 1: Synthesis of Intermediate 1 - 1-(2,3-Dichlorophenyl)piperazine[10][11][12]
This intermediate is the critical N-arylpiperazine building block. It is typically synthesized via a cyclization reaction between 2,3-dichloroaniline and a bis-haloethylamine species.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) in xylene (150 mL), add bis(2-chloroethyl)amine hydrochloride (or the free base) (1 eq.), p-toluenesulfonic acid (0.1 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).[10]
-
Causality Note: p-Toluenesulfonic acid acts as a catalyst for the initial N-alkylation and subsequent cyclization. The phase-transfer catalyst improves the reaction rate and yield.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 130-140 °C) for 24-48 hours.
-
Monitoring: Monitor the reaction by HPLC or TLC until the starting aniline is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Adjust the pH to 6-7 with an aqueous base (e.g., aqueous ammonia or sodium hydroxide solution). c. Extract the product into an organic solvent like ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The resulting crude 1-(2,3-dichlorophenyl)piperazine is often a liquid or low-melting solid and may be used directly in the next step or purified by vacuum distillation or conversion to its hydrochloride salt.[10]
Protocol 2: Final Step - Urea Formation to Yield Cariprazine[13][14][15][16]
The final step involves the acylation of the primary amine of the core intermediate with dimethylcarbamoyl chloride to form the terminal urea group. Early methods suffered from very long reaction times.[11] More recent patents describe optimized conditions that are suitable for industrial production.
Optimized Step-by-Step Protocol:
-
Reaction Setup: To a reactor, add the key intermediate, trans-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine (or its dihydrochloride salt, 1.0 eq.), dichloromethane (DCM), and water.[12]
-
Base Addition: Cool the mixture and add an aqueous solution of an inorganic base, such as 10-20 wt% sodium hydroxide or potassium carbonate, dropwise to neutralize the salt and create a biphasic system.[11][12]
-
Causality Note: Using a strong inorganic base in a biphasic system is a key process improvement. It rapidly and efficiently liberates the free amine in the organic phase, ready to react, while keeping the reaction medium manageable and avoiding the purification issues associated with organic bases like triethylamine.[11]
-
-
Acylation: Add dimethylcarbamoyl chloride (1.5 eq.) dropwise to the vigorously stirred mixture, maintaining the temperature between 15-30 °C.
-
Reaction Conditions: Stir the reaction mixture for 10-15 hours at 20-30 °C.[12]
-
Monitoring: Monitor the reaction to completion using HPLC.
-
Workup: a. Stop the stirring and separate the organic and aqueous layers. b. Wash the organic (DCM) layer with water (2-3 times). c. Concentrate the organic layer under reduced pressure.
-
Crystallization & Isolation: Add an anti-solvent, such as n-heptane, to the concentrated residue to induce crystallization. Filter the resulting solid, wash with n-heptane, and dry under vacuum to yield Cariprazine base as a solid.[11][12]
Process Improvement Data:
| Method | Base | Reaction Time | Yield | Purity (HPLC) | Reference |
| Original (WO 2005) | Triethylamine (Organic) | 48 hours | 65% | Not specified | [11] |
| Improved (EP 3845) | NaOH / K₂CO₃ (Inorganic) | 13-15 hours | 85-91% | >99.0% | [11][12] |
Part 4: Analytical Characterization
Rigorous analytical control is essential throughout the synthesis to ensure the identity and purity of intermediates and the final API.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for monitoring reaction progress, identifying impurities, and determining the final purity of Cariprazine.[7]
Typical RP-HPLC Method Parameters:
| Parameter | Condition | Reference |
| Column | C18 (e.g., BDS Hypersil, 250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol : Ammonium Acetate Buffer (pH 4.8) (70:30 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 216 nm or 217 nm | [13] |
| Column Temp. | 30 °C | [13] |
| Retention Time | ~3.6 - 6.9 min | [13] |
Other analytical techniques include LC-MS for mass confirmation of intermediates and products, NMR spectroscopy (¹H and ¹³C) for structural elucidation, and FT-IR for functional group analysis.[6]
Conclusion
The synthesis of modern antipsychotics is a complex endeavor that relies on the strategic use of well-defined molecular scaffolds like 4-aryloxypiperidines and N-arylpiperazines. Building blocks such as this compound provide a versatile platform for the development of novel CNS agents through straightforward N-alkylation protocols. The industrial-scale synthesis of Cariprazine serves as an excellent case study, illustrating how process chemistry innovations—such as optimizing reaction conditions and base selection—can dramatically improve efficiency, yield, and purity, ultimately enabling the large-scale production of life-changing medications.
References
- EP3845523A1 - Synthesis method for cariprazine - Google P
- WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google P
-
SYNTHESIS METHOD FOR CARIPRAZINE - European Patent Office - EP 3845523 A1. (URL: [Link])
- WO2020042876A1 - Synthesis method for cariprazine - Google P
- US11274087B2 - Industrial process for the preparation of cariprazine - Google P
-
Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap. (URL: [Link])
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (URL: )
-
MSDS of 4-(4-methylphenoxy)piperidine hydrochloride - Capot Chemical. (URL: [Link])
-
Analytical Approach Driven by Quality by Design (QBD) for the Development and Validation of an RP-HPLC Method of Cariprazine. African Journal of Biomedical Research. (URL: [Link])
- US20210300883A1 - Synthesis method for cariprazine - Google P
-
Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride - Quick Company. (URL: [Link])
-
HPLC-MS Method for Analysis of Cariprazine on Primesep B Column - SIELC Technologies. (URL: [Link])
-
Development and validation of rp-hplc method for cariprazine in bulk and pharmaceutical dosage. World Journal of Pharmaceutical Science and Research. (URL: [Link])
- CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl)
-
Efficient and environmentally friendly spectrofluorimetric determination of cariprazine: An analytical and green chemistry approach - PubMed. (URL: [Link])
-
4-(4-Methoxyphenyl)piperidine hydrochloride - MySkinRecipes. (URL: [Link])
-
Development of RP-HPLC based analytical method for determination of cariprazine hydrochloride in bulk drug and pharmaceutical dosage form using box-behnken statistical design - ResearchGate. (URL: [Link])
-
Cariprazine Impurities and Related Compound - Veeprho. (URL: [Link])
-
1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2) API Intermediate Manufacturers - apicule. (URL: [Link])
-
The synthesis of the key intermediate of cariprazine a Retrosynthetic... - ResearchGate. (URL: [Link])
- WO2014083522A1 - Trans-4-{2-[4-(2,3-dichlorophenyl)
-
Discovery of cariprazine (RGH-188): A novel antipsychotic acting on dopamine D-3/D-2 receptors | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of cariprazine hydrochloride | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride - PubChem. (URL: [Link])
-
WO/2019/016828 NOVEL PROCESSES FOR THE PREPARATION OF TRANS-N-{4-[2-[4-(2,3-DICHLOROPHENYL)PIPERAZINE-1-YL]ETHYL] CYCLOHEXYL}-N',N'-DIMETHYLUREA HYDROCHLORIDE AND POLYMORPHS THEREOF - WIPO Patentscope. (URL: [Link])
- EP2925324B1 - Trans-4-{2-[4-(2,3-dichlorophenyl)
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University. (URL: [Link])
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Methoxyphenyl)piperidine hydrochloride [myskinrecipes.com]
- 3. SDS of 4-(4-Methoxyphenyl)piperidine hydrochloride, Safety Data Sheets, CAS 6748-48-7 - chemBlink [chemblink.com]
- 4. 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS Method for Analysis of Cariprazine on Primesep B Column | SIELC Technologies [sielc.com]
- 7. veeprho.com [veeprho.com]
- 8. medkoo.com [medkoo.com]
- 9. WO2014083522A1 - Trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-n,n-dimethylcarbamoyl-cyclohexylamine for treating negative symptoms of schizophrenia - Google Patents [patents.google.com]
- 10. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 13. wjpsronline.com [wjpsronline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine derivative. This compound is a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Achieving a high yield of a pure product is critical for the efficiency and cost-effectiveness of the overall drug development process.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic methodologies.
Synthetic Overview
The most common and reliable synthetic route to this compound involves a three-step process. This process begins with the N-protection of 4-hydroxypiperidine, followed by a nucleophilic aromatic substitution (SNAr) or a Williamson-type ether synthesis, and concludes with the deprotection of the nitrogen and formation of the hydrochloride salt. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent the secondary amine of the piperidine from interfering with the ether formation step.[3]
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Step 1: N-Protection of 4-Hydroxypiperidine
Question: My N-protection of 4-hydroxypiperidine with (Boc)₂O is incomplete, leading to a mixture of starting material and product. How can I drive the reaction to completion?
Answer: Incomplete protection is a common issue and can typically be resolved by optimizing the reaction conditions. Here are several factors to consider:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While triethylamine (TEA) is often used, a stronger, non-nucleophilic base like sodium hydroxide in a biphasic system or ensuring anhydrous conditions with bases like DBU can be more effective. Ensure at least one equivalent of base is used to neutralize the generated acid.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane are preferred. Ensure the solvent is anhydrous, as water can hydrolyze the (Boc)₂O.
-
Reaction Time and Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Purity of Starting Materials: Ensure the 4-hydroxypiperidine is of high purity and dry. The presence of impurities or water can consume the Boc-anhydride.
| Parameter | Recommendation | Rationale |
| Base | Use 1.1 equivalents of a suitable base (e.g., TEA, DIPEA, or NaOH). | Neutralizes the carboxylic acid byproduct, driving the reaction forward. |
| Solvent | Anhydrous DCM or Dioxane. | Prevents hydrolysis of (Boc)₂O. |
| Temperature | Room temperature to 40 °C. | Increases reaction rate without significant side product formation. |
| Monitoring | TLC or LC-MS. | Ensures the reaction is complete before workup. |
Step 2: Ether Formation
Question: I am observing a low yield in the Williamson ether synthesis between N-Boc-4-hydroxypiperidine and 4-methoxyphenol. What are the likely causes and solutions?
Answer: Low yields in this step are often due to incomplete deprotonation of the alcohol, side reactions, or suboptimal reaction conditions. A common alternative to the Williamson ether synthesis is the Mitsunobu reaction, which can be effective but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, complicating purification. For the Williamson synthesis, consider the following:
-
Base: A strong base is required to fully deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture. The reaction should be started at 0 °C and then allowed to warm to room temperature or be gently heated.
-
Leaving Group: While 4-methoxyphenol is the desired coupling partner, an alternative approach is to use 1-fluoro-4-methoxybenzene or 1-chloro-4-methoxybenzene, where the halide acts as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This often requires more forcing conditions (higher temperatures and a strong base).
-
Solvent: A polar aprotic solvent like THF or DMF is ideal as it can solvate the alkoxide intermediate.[4] Ensure the solvent is anhydrous.
-
Side Reactions: The primary side reaction is elimination, although this is less of a concern with a secondary alcohol like 4-hydroxypiperidine compared to secondary alkyl halides.[4]
Sources
Technical Support Center: Purification of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
Welcome to the technical support center for the purification of 4-(4-methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this valuable pharmaceutical intermediate in high purity.[1][2][3] This document moves beyond simple protocols to explain the reasoning behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil or a sticky solid and won't crystallize. What's going on?
A1: This is a common issue that typically points to the presence of significant impurities. These impurities can disrupt the crystal lattice formation of your target compound. The most likely culprits are residual solvents, unreacted starting materials, or byproducts from the synthesis. For instance, if you've synthesized the compound via a nucleophilic substitution reaction, you might have unreacted 4-methoxyphenol or a piperidine derivative.[4] If a Mitsunobu or Buchwald-Hartwig amination was used, byproducts like triphenylphosphine oxide or palladium complexes could be present.[5][6][7]
Initial Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under high vacuum. Residual solvents can act as an "anti-solvent," preventing crystallization.
-
Aqueous Wash: If your crude product is in an organic solvent, perform an aqueous wash to remove any water-soluble impurities.
-
Acid-Base Extraction: Convert the hydrochloride salt back to the free base by treating it with a mild base (e.g., saturated sodium bicarbonate solution) and extracting it into an organic solvent like dichloromethane or ethyl acetate. This can help separate it from certain impurities. You can then reform the hydrochloride salt by treating the organic solution with HCl in a suitable solvent (e.g., ethanol).[8]
Q2: I've performed a recrystallization, but my product is still discolored (yellow or brown). What causes this and how can I fix it?
A2: Discoloration often indicates the presence of trace impurities, which can include oxidation products of piperidine derivatives.[9] While a single recrystallization is a powerful purification technique, it may not be sufficient to remove all colored impurities, especially if they have similar solubility profiles to your product.
Solutions for Discoloration:
-
Activated Carbon Treatment: During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (charcoal). The activated carbon will adsorb many colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.
-
Serial Recrystallization: If the discoloration persists, a second recrystallization may be necessary.
-
Column Chromatography: For stubborn impurities, column chromatography is a highly effective purification method.[10] A silica gel column with a suitable eluent system can separate your target compound from the colored byproducts.
Q3: My TLC analysis shows a major spot for my product, but also several minor spots. How do I choose the best purification strategy?
A3: The choice between recrystallization and column chromatography depends on the nature and separation of the impurity spots on your TLC plate.
-
Recrystallization is ideal when:
-
You have one major product spot and the impurity spots are faint and have significantly different Rf values.
-
You are working on a larger scale where chromatography would be impractical.
-
-
Column chromatography is necessary when:
-
Impurity spots are close to your product spot on the TLC plate.
-
You have multiple significant impurities.
-
Recrystallization has failed to yield a pure product.
-
To select an appropriate solvent system for column chromatography, aim for an Rf value of approximately 0.3 for your target compound.[9] For basic compounds like piperidine derivatives, adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can prevent peak tailing on the silica gel column.[9]
Q4: I'm seeing an extra peak in my HPLC analysis of the purified product. What could be the cause?
A4: An unexpected peak in the HPLC of a seemingly pure compound can be perplexing. For piperidine derivatives, this could be due to a few factors:
-
Differential Ionization: If your mobile phase is not adequately buffered, your compound might exist in both its protonated (hydrochloride salt) and free base forms, leading to two peaks.[11] Ensure your mobile phase has a consistent pH.
-
Isomeric Impurities: Depending on the synthetic route, you may have positional isomers (e.g., 3-(4-methoxyphenoxy)piperidine) that are difficult to separate.[2]
-
Residual Starting Material or Reagents: Even in small amounts, some starting materials or reagents might be detectable by sensitive analytical techniques like HPLC.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Symptom | Possible Cause(s) | Troubleshooting Action(s) |
| Very little solid crystallizes out upon cooling. | - The chosen recrystallization solvent is too good at dissolving the compound, even at low temperatures. - Too much solvent was used. - The solution was not sufficiently saturated at the higher temperature. | - Select a different solvent or a solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12] Common solvents for piperidine salts include ethanol, methanol, or mixtures with ethers.[8][10] - Reduce the solvent volume. If too much solvent was used, carefully evaporate some of it to concentrate the solution. - Induce crystallization. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| A significant amount of product remains in the mother liquor. | - The solubility of the product in the cold solvent is still too high. | - Cool the crystallization mixture in an ice bath. This will further decrease the solubility of your product. - Consider a second crop of crystals. Concentrate the mother liquor and cool it again to recover more product. Be aware that this second crop may be less pure. |
Issue 2: Product Co-elutes with an Impurity during Column Chromatography
| Symptom | Possible Cause(s) | Troubleshooting Action(s) |
| Two or more spots on the TLC plate have very similar Rf values, leading to poor separation on the column. | - The polarity of the eluent system is not optimal for separating the compounds. - The impurity has a very similar chemical structure to the product. | - Optimize the eluent system. Try different solvent mixtures with varying polarities. For example, if you are using a hexane/ethyl acetate system, try dichloromethane/methanol.[9] - Use a different stationary phase. If silica gel is not providing adequate separation, consider using alumina. - Employ gradient elution. Start with a less polar eluent and gradually increase the polarity. This can help to better resolve compounds with similar Rf values. |
| The product peak is broad and tails significantly. | - The compound is interacting too strongly with the acidic silica gel. | - Add a small amount of a basic modifier to the eluent. As mentioned, 1% triethylamine is a common choice for basic compounds like piperidines.[9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes you have a crude solid. If your product is an oil, first attempt to solidify it by triturating with a non-polar solvent like hexane or diethyl ether.
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential recrystallization solvent (e.g., ethanol, isopropanol) dropwise while heating. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to achieve dissolution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and the activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
Potential Impurities and Their Origins
Understanding the potential impurities in your reaction mixture is crucial for designing an effective purification strategy.
| Potential Impurity | Possible Origin | Removal Strategy |
| Unreacted 4-methoxyphenol | Starting material from a nucleophilic substitution or etherification reaction. | Aqueous base wash (e.g., NaOH solution) to deprotonate the phenol and extract it into the aqueous layer. |
| Unreacted piperidine derivative | Starting material. | Acid wash during workup. |
| Triphenylphosphine oxide (TPPO) | Byproduct of a Mitsunobu reaction.[6] | Often removed by column chromatography. Can sometimes be precipitated from non-polar solvents. |
| Diethyl azodicarboxylate (DEAD) or its reduced form | Reagent and byproduct from a Mitsunobu reaction.[6][13] | Column chromatography. |
| Palladium catalyst and ligands | Remnants from a Buchwald-Hartwig amination.[5][7] | Filtration through a pad of Celite or silica gel. Column chromatography. |
| Oxidation products | Air oxidation of the piperidine ring.[9] | Recrystallization with activated carbon. Column chromatography. |
| Solvents | From the reaction or workup. | Drying under high vacuum. |
This technical support guide provides a comprehensive framework for purifying this compound. By understanding the principles behind the purification techniques and anticipating potential challenges, you can efficiently obtain this compound in high purity for your research and development needs.
References
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. [Link]
-
ACS Publications. (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Reddit. BH amination side products and purification : r/chemistry. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
-
Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]
-
Molbase. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). [Link]
-
Sciencemadness.org. Piperidine from the hydrolysis of piperine. [Link]
-
ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
- Google Patents.
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. [Link]
- Google Patents. Synthetic method of piperidine hydrochloride.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ycdehongchem.com [ycdehongchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 4-(4-Methoxyphenoxy)piperidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist you in troubleshooting common issues and identifying potential side products during the synthesis of 4-(4-methoxyphenoxy)piperidine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs) - Side Product Formation
This section addresses the most common questions regarding impurity profiles in the synthesis of 4-(4-methoxyphenoxy)piperidine, a crucial intermediate in pharmaceutical development.[1]
Q1: I'm performing a Buchwald-Hartwig amination to synthesize an N-aryl derivative of 4-(4-methoxyphenoxy)piperidine and I'm observing a significant amount of a hydrodehalogenated arene byproduct. What is causing this?
A1: The formation of a hydrodehalogenated arene is a known side reaction in palladium-catalyzed aminations, often resulting from a competing β-hydride elimination pathway.[2] This is particularly relevant when using primary aliphatic amines. Instead of the desired C-N bond formation, a palladium amide intermediate eliminates a β-hydride, leading to the formation of an imine and the reduced arene.
Troubleshooting Guide:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically demanding, bulky ligands such as tBuBrettPhos or Josiphos-type ligands can disfavor the β-hydride elimination pathway.[2]
-
Base Selection: While strong bases like sodium tert-butoxide are common, their use can sometimes promote side reactions. Consider screening milder bases like potassium phosphate or cesium carbonate.
-
Temperature Control: Lowering the reaction temperature may help to minimize the rate of β-hydride elimination relative to the desired reductive elimination.[3]
Q2: My Ullmann condensation for the synthesis of 4-(4-methoxyphenoxy)piperidine is sluggish and producing a homocoupled biaryl byproduct from my aryl halide. How can I improve this?
A2: The Ullmann condensation, a copper-catalyzed C-O or C-N bond formation, can be sensitive to reaction conditions.[4] Homocoupling of the aryl halide to form a biaryl species is a common side reaction, often driven by high temperatures and the nature of the copper catalyst.
Troubleshooting Guide:
-
Catalyst and Ligand: Traditional Ullmann reactions often required stoichiometric copper powder at high temperatures.[4] Modern protocols utilize soluble copper(I) salts (e.g., CuI) with chelating ligands like 1,10-phenanthroline or N,N-dimethylglycine.[5][6] These ligands can stabilize the copper catalyst and promote the desired cross-coupling over homocoupling.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[4] However, in some cases, non-polar solvents like toluene or xylene with an appropriate ligand system can be effective.[7]
-
Temperature Optimization: While Ullmann reactions generally require heat, excessively high temperatures can favor homocoupling.[4] Careful optimization of the reaction temperature is crucial.
Q3: During the etherification of 4-hydroxypiperidine with an activated aryl fluoride to form 4-(4-methoxyphenoxy)piperidine, I'm observing the formation of an N-arylated byproduct. Why is this happening and how can I prevent it?
A3: This side reaction occurs because the piperidine nitrogen is also a nucleophile and can compete with the hydroxyl group in attacking the electron-deficient aryl fluoride. This is a classic case of competing N-arylation versus O-arylation.
Troubleshooting Guide:
-
N-Protection: The most effective way to prevent N-arylation is to protect the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[3] This temporarily renders the nitrogen non-nucleophilic, directing the reaction to the desired O-arylation. The protecting group can be removed in a subsequent step.
-
Base Selection: The choice of base can influence the relative nucleophilicity of the oxygen and nitrogen atoms. A weaker base might favor O-arylation.
Section 2: Troubleshooting Common Synthetic Issues
This section provides a more in-depth look at common problems encountered during reactions involving 4-(4-methoxyphenoxy)piperidine and its precursors.
Issue 1: Low Yields in Palladium-Catalyzed N-Arylation
Low yields in Buchwald-Hartwig aminations can stem from several factors beyond the side products mentioned above.
Causality and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | The active Pd(0) catalyst can be sensitive to air and moisture. Iodide ions, formed from aryl iodides, can also form unreactive palladium dimers.[8] | Ensure rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line). Use anhydrous, degassed solvents.[9] If using an aryl iodide, consider using toluene as the solvent to precipitate out the inhibitory iodide salts.[8] |
| Poor Ligand Choice | The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. A suboptimal ligand can lead to slow or incomplete reaction.[10] | Screen a variety of bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos).[9][11] The optimal ligand can be highly substrate-dependent. |
| Insufficient Basicity | The base is required to deprotonate the amine and regenerate the active catalyst. | Use a strong, non-nucleophilic base like NaOtBu, LHMDS, or K3PO4. The choice of base can also depend on the pKa of the amine. |
| Steric Hindrance | Bulky substituents on either the aryl halide or the piperidine can slow down the reaction.[12] | Increase the reaction temperature or reaction time.[12] Employ a more active catalyst system, potentially with a higher catalyst loading. |
Issue 2: Formation of Di-arylated Piperidine Byproducts
When reacting a di-functionalized piperidine (e.g., 4-aminopiperidine) with an aryl halide, the formation of a di-arylated product can be a significant issue.
Logical Workflow for Selective N-Arylation:
To prevent di-arylation, a protection-arylation-deprotection strategy is commonly employed.[9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in N-Alkylation of Piperidines
Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this crucial synthetic transformation. The piperidine moiety is a cornerstone in medicinal chemistry, and its effective functionalization is paramount for the synthesis of novel therapeutic agents.[1][2] This document provides a structured, question-and-answer-based approach to troubleshooting, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
A1: Slow or incomplete reactions are a frequent challenge and can often be traced back to several key factors related to reagents and reaction conditions.[3]
-
Insufficient Basicity: The reaction between a piperidine and an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid will protonate the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[3][4]
-
Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates sensitive to strong bases, milder options like sodium bicarbonate (NaHCO₃) can be effective.[3]
-
-
Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.
-
Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are experiencing low reactivity with an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[3]
-
-
Steric Hindrance: Bulky substituents on the piperidine ring (especially at the 2 and 6 positions) or on the alkylating agent can impede the approach of the nucleophile to the electrophilic center, increasing the activation energy of the reaction.[3][5][6]
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing reactants and transition states.
Q2: I'm observing a significant amount of a water-soluble byproduct and a low yield of my desired N-alkylated piperidine. What is happening?
A2: This is a classic sign of over-alkylation, where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[7] This salt is often highly polar and water-soluble, which complicates purification and reduces the yield of the target compound.[7]
-
Causality: The N-alkylated piperidine (a tertiary amine) can be more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[7]
Strategies to Mitigate Over-Alkylation:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[7]
-
Slow Addition of Alkylating Agent: Adding the alkyl halide dropwise over several hours, ideally using a syringe pump, maintains a low concentration of the electrophile in the reaction mixture. This kinetically favors the initial mono-alkylation of the more abundant secondary amine.[4][7]
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[8]
-
Choice of Alkylating Agent: Highly reactive alkylating agents like methyl iodide or benzyl bromide are more prone to causing over-alkylation.[7][8] If possible, using a less reactive analogue can improve selectivity.
Below is a decision-making workflow to troubleshoot over-alkylation:
Caption: Troubleshooting workflow for over-alkylation in piperidine N-alkylation.
Q3: My piperidine has another nucleophilic site. How can I achieve selective N-alkylation?
A3: This is a common challenge, for instance, with molecules like 2-(aminomethyl)piperidine, which contains both a primary and a secondary amine.[1]
-
Exploiting Inherent Reactivity: The secondary amine within the piperidine ring is generally more nucleophilic than a primary amine on a side chain.[1] You can leverage this by carefully controlling reaction conditions, such as using a limited amount of the alkylating agent (1.0 equivalent) and running the reaction at room temperature or below.[1] However, this approach often yields a mixture of products.[1]
-
Protecting Group Strategy: For unambiguous selectivity, a protecting group strategy is the most robust approach.[1] You can selectively protect the primary amine (e.g., with a Boc group), perform the N-alkylation on the piperidine nitrogen, and then deprotect the primary amine.[1]
Alternative Protocol: N-Alkylation via Reductive Amination
When direct alkylation with alkyl halides fails or gives low yields, reductive amination is an excellent and often superior alternative.[7] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.[5] A key advantage is that it completely avoids the problem of over-alkylation.[5][7]
Caption: General workflow for N-alkylation via reductive amination.
Detailed Protocol for Reductive Amination
This protocol details the N-alkylation of a piperidine derivative with a carbonyl compound using sodium triacetoxyborohydride (NaBH(OAc)₃), a preferred reagent due to its mildness and selectivity for the iminium ion over the unreacted carbonyl.[5][7]
Materials:
-
Piperidine derivative (1.0 eq.)
-
Aldehyde or ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography if necessary.
Data Summary: Reagent and Solvent Selection
The choice of base and solvent is critical for a successful N-alkylation. The following table provides a general guide for common conditions.
| Parameter | Recommendation | Rationale | Reference |
| Alkylating Agent | R-I > R-Br > R-Cl | Iodides and bromides are more reactive leaving groups, leading to faster reaction rates. | [3] |
| Base | K₂CO₃, DIPEA, Et₃N | Non-nucleophilic bases that effectively scavenge the acid byproduct without competing in the alkylation. | [1][3][4] |
| Solvent | Acetonitrile (MeCN), DMF | Polar aprotic solvents stabilize the transition state and are suitable for SN2 reactions. | [1][4] |
| Stoichiometry | 1.1 eq. Piperidine : 1.0 eq. Alkyl Halide | A slight excess of the amine helps to minimize over-alkylation. | [7] |
Purification Challenges
Q4: My crude product is difficult to purify. What are some common issues and solutions?
A4: Purification of N-alkylated piperidines can be complicated by the basic nature of the product and the presence of unreacted starting materials or byproducts.
-
Issue: Unreacted Piperidine: The starting piperidine can be difficult to separate from the more lipophilic product via standard silica gel chromatography.
-
Solution: An acidic wash during the workup can help. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), both the product and the starting amine will be protonated and move into the aqueous layer. Then, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extracting with an organic solvent can separate the amines from non-basic impurities. Subsequent chromatography should then be more effective at separating the starting material from the product.
-
-
Issue: Quaternary Ammonium Salt: If over-alkylation occurred, the resulting salt is often highly polar.
-
Solution: The quaternary salt is typically highly water-soluble.[7] A simple aqueous wash of the organic layer during workup will often remove the majority of this byproduct.
-
-
Issue: Tailing on Silica Gel: Basic amines are known to tail on standard silica gel columns, leading to poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as triethylamine (~1%) or ammonium hydroxide. This will improve the peak shape and separation.
-
By systematically addressing these common issues, researchers can significantly improve the yield and purity of their N-alkylation reactions, accelerating progress in their research and development endeavors.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online] Available at: [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Online] Available at: [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Online] Available at: [Link]
-
PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Online] Available at: [Link]
-
NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Online] Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Online] Available at: [Link]
-
ACS Publications. (n.d.). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. The Journal of Organic Chemistry. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-(4-Methoxyphenoxy)piperidine hydrochloride
Introduction: Welcome to the technical support guide for 4-(4-Methoxyphenoxy)piperidine hydrochloride (CAS: 333954-89-5).[1][2][3] This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile compound in their work. As a molecule incorporating both a stable piperidine ring and a potentially labile aryl ether linkage, understanding its chemical behavior, particularly under acidic conditions, is critical for experimental success, data integrity, and the development of robust formulations. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to help you navigate the complexities of its stability profile.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in acidic solutions?
A: The stability of this compound in acidic conditions is a tale of two moieties: the piperidine ring and the aryl ether bond.
-
The Piperidine Ring: The piperidine structure itself is a cyclic secondary amine.[4] In its hydrochloride salt form, the nitrogen atom is protonated, forming a positively charged ammonium ion. This protonation significantly enhances the stability of the piperidine ring in acidic media compared to its free base form.[5] Therefore, the piperidine ring is not the primary site of concern for degradation in most acidic experimental conditions, barring the presence of strong oxidizing agents.[5][6]
-
The Aryl Ether Linkage: This is the molecule's principal vulnerability under acidic stress. Ethers are generally stable but can undergo cleavage when exposed to strong acids, often requiring heat to proceed at a significant rate.[7][8] The mechanism involves the protonation of the ether oxygen, which converts it into a good leaving group.[8] Subsequent cleavage of the C-O bond can then occur. For this specific molecule, the bond between the piperidine ring's carbon and the ether oxygen is the most likely point of scission.
Q2: What is the most probable degradation pathway under acidic stress?
A: The most likely degradation pathway is the acid-catalyzed hydrolysis of the aryl ether bond. Given the structure, this reaction would proceed via a nucleophilic substitution mechanism (likely SN2-like) at the secondary carbon of the piperidine ring.
The process is as follows:
-
Protonation: The ether oxygen is protonated by the acid (H⁺), making it a better leaving group.[8]
-
Nucleophilic Attack: A nucleophile present in the solution (e.g., a water molecule or a halide ion) attacks the C4 carbon of the piperidine ring.
-
Cleavage: The carbon-oxygen bond breaks, leading to the formation of two primary degradation products: 4-hydroxypiperidine and 4-methoxyphenol .
Cleavage of the bond between the oxygen and the phenyl ring is highly unlikely, as sp²-hybridized carbons are resistant to SN1 and SN2 reactions.[7][9]
Q3: Are there specific acidic conditions or reagents that are particularly detrimental?
A: Yes. The rate and extent of degradation are highly dependent on the acid type, its concentration, and the temperature.
-
Acid Type: Strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective at cleaving ethers.[9][10] Hydrochloric acid (HCl) is significantly less reactive and typically requires more forcing conditions (e.g., high heat) to achieve the same effect.[9][11] Organic acids and other dilute mineral acids (like sulfuric or phosphoric acid) will be less aggressive but can still cause slow degradation over time, especially with heat.
-
Temperature: Heat is a critical accelerator for ether cleavage.[8] Experiments conducted at elevated temperatures (>40°C) in acidic media are at a much higher risk of significant degradation compared to those at room temperature or below.
-
Concentration: Higher acid concentrations will increase the rate of the initial protonation step, thereby accelerating the overall degradation reaction.
Q4: How should I prepare and store acidic solutions of this compound to maximize stability?
A: To minimize degradation, follow these best practices:
-
Use the Right Acid: If an acidic pH is required, use the mildest acid possible at the lowest effective concentration. Avoid using HBr or HI unless ether cleavage is the intended outcome.
-
Control Temperature: Prepare and store solutions at low temperatures. For long-term storage, keeping solutions at 2-8°C is recommended.[1][3][12] Avoid heating acidic solutions of the compound.
-
Prepare Fresh: For sensitive applications, prepare acidic solutions of the compound immediately before use to minimize the time it is exposed to stress conditions.
-
Use Co-solvents Wisely: If organic co-solvents are used, ensure they are stable under acidic conditions and free of peroxide impurities, which could initiate oxidative degradation pathways.
Section 2: Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Question: I am analyzing this compound and see new, unexpected peaks appearing in my chromatogram over time, especially when using an acidic mobile phase or after sample incubation in an acidic buffer. What are these peaks?
-
Answer: The appearance of new peaks strongly suggests on-instrument or in-solution degradation. The most probable cause is the acid-catalyzed hydrolysis of the ether linkage. The primary degradation products would be 4-methoxyphenol and 4-hydroxypiperidine.
You can tentatively identify these peaks by comparing their expected molecular weights with your mass spectrometry data.
Table 1: Potential Acidic Degradation Products | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | | :--- | :--- | :--- | :--- | | Parent Compound | C₁₂H₁₇NO₂ | 207.27 | 208.13 | | Degradant 1 | 4-methoxyphenol | C₇H₈O₂ | 124.14 | 125.06 | | Degradant 2 | 4-hydroxypiperidine | C₅H₁₁NO | 101.15 | 102.09 |
The following diagram illustrates this proposed degradation pathway.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 333954-89-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. usbio.net [usbio.net]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. biosynce.com [biosynce.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
- 12. chemscene.com [chemscene.com]
Technical Support Center: 4-(4-Methoxyphenoxy)piperidine Hydrochloride Degradation Pathways
Welcome to the technical support center for 4-(4-Methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Given the limited publicly available degradation data for this specific molecule, this document synthesizes information from established chemical principles and studies on its core functional groups: the piperidine ring and the methoxyphenyl ether moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical laboratory and storage conditions?
The degradation of this compound is primarily anticipated to involve its two main structural components: the piperidine ring and the methoxyphenyl ether group. The most probable degradation pathways include oxidation of the piperidine ring and cleavage of the ether bond or demethylation of the methoxy group.[1][2]
-
Oxidative Degradation: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or products from ring-opening.[1] This can be initiated by atmospheric oxygen over time, or by oxidizing agents.
-
Hydrolytic Cleavage: The ether linkage, while generally stable, can undergo cleavage under strong acidic or basic conditions, although this is less likely under typical storage conditions.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1]
Q2: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my sample. What could this be?
The appearance of a more polar peak is a common indicator of degradation. For this compound, this could be due to several degradation products:
-
N-Oxide Formation: Oxidation of the piperidine nitrogen to an N-oxide would significantly increase the polarity of the molecule.
-
O-Demethylation: Cleavage of the methyl group from the methoxy moiety to form a phenol (4-(4-hydroxyphenoxy)piperidine) would also result in a more polar compound. This is a known reaction for aryl methyl ethers.[3][4][5]
-
Ether Bond Cleavage: Hydrolysis of the ether bond would yield phenol and 4-hydroxypiperidine, both of which are more polar than the parent compound.
Q3: How can I prevent the degradation of my this compound samples?
To minimize degradation, proper storage and handling are crucial:
-
Storage Conditions: Store the compound in a cool, dark, and dry place. Use of a desiccator can prevent moisture uptake.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light.[1]
-
pH Control: Avoid highly acidic or basic conditions in your sample preparations unless required for your experiment.
Troubleshooting Guides
Issue 1: Inconsistent analytical results and loss of parent compound peak area in chromatography.
Possible Cause: Degradation of the compound under experimental or storage conditions.[1]
Troubleshooting Steps:
-
Verify Stock Solution Stability: Prepare a fresh stock solution and analyze it immediately to establish a baseline. Re-analyze the same solution after a set period (e.g., 24 hours) under your typical laboratory conditions to assess short-term stability.
-
Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to identify the primary degradation pathways.[1][6][7] This will help you understand which conditions to avoid. (See Protocol 1 for a general procedure).
-
Optimize Experimental Conditions: Based on the forced degradation results, adjust your experimental parameters. For example, if the compound is acid-labile, use buffered mobile phases for HPLC.
Issue 2: Formation of a precipitate in my sample solution.
Possible Cause: Formation of insoluble degradation products or polymerization.[1]
Troubleshooting Steps:
-
Isolate and Characterize the Precipitate: If possible, isolate the precipitate by centrifugation or filtration. Attempt to characterize it using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to identify the degradation product.
-
Review Solvent System: The degradation products may have different solubility profiles compared to the parent compound. Consider if a change in solvent or pH could have caused a less soluble product to precipitate.
-
Analyze the Supernatant: Analyze the remaining solution to identify any soluble degradation products and quantify the loss of the parent compound.
Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways for this compound based on the chemical properties of its functional groups.
Caption: Predicted degradation pathways for 4-(4-Methoxyphenoxy)piperidine.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and understand its stability profile.[1][6][7]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Oven
Workflow Diagram:
Caption: General workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or elevated temperature for a defined period.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period.[1]
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.[1]
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[1][7]
-
Sample Analysis:
-
At specified time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase with a C18 column).
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Data Summary Table
The following table provides a template for summarizing the results of a forced degradation study.
| Stress Condition | Incubation Time | Incubation Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24 h | 60°C | ||
| 0.1 M NaOH | 24 h | 60°C | ||
| 3% H₂O₂ | 8 h | Room Temp | ||
| Thermal (Solid) | 48 h | 80°C | ||
| Thermal (Solution) | 48 h | 80°C | ||
| Photolytic (Solid) | ICH Q1B | ICH Q1B | ||
| Photolytic (Solution) | ICH Q1B | ICH Q1B |
References
-
Møller, K. H., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(15), 3234-3249. [Link]
- Ghaswalla, R. P., & Dorman, F. G. (1936). Facile aryl ether hydrolysis: kinetics and mechanism of 9-anthryl ether cleavage in aqueous solution. Journal of the Chemical Society, 1341.
-
Lange, J. P., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17531–17541. [Link]
-
Chen, Z., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings, 1(2), 1-2. [Link]
-
Chem-Station. (2024). O-Demethylation. Retrieved from [Link]
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. Applied and Environmental Microbiology, 66(8), 3187-3192.
-
Patel, K., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4663-4671. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. [PDF] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Preventing Byproduct Formation in Piperidine Derivative Synthesis
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals engaged in the synthesis of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] However, its synthesis is not without challenges, often leading to the formation of unwanted byproducts that can complicate purification and compromise yield and purity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevention and minimization of common side reactions. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues encountered during your synthetic endeavors.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section is designed to address specific experimental issues in a practical, question-and-answer format. We delve into the root causes of common problems and provide actionable solutions based on established chemical principles.
Issue 1: Low Yield and Presence of Unreacted Starting Material in N-Alkylation Reactions
Question: My N-alkylation of a piperidine derivative is sluggish, and I observe a significant amount of unreacted starting amine in my reaction mixture. What are the likely causes, and how can I improve the conversion?
Answer: This is a frequent challenge in piperidine chemistry, often stemming from a few key factors that can be systematically addressed.
Potential Causes & Solutions:
-
In-situ Acid Formation: The reaction of a piperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid will protonate the basic piperidine starting material, forming a piperidinium salt. This salt is no longer nucleophilic and cannot react with the alkylating agent, effectively halting the reaction.[2]
-
Solution: Incorporate a non-nucleophilic base into your reaction to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For particularly sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be employed.[2]
-
-
Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.
-
Solution: If you are using an alkyl chloride, which is a relatively poor leaving group, consider switching to the corresponding alkyl bromide or iodide. These are more reactive and will accelerate the rate of N-alkylation.[2]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can impede the approach of the nucleophile to the electrophilic carbon.[3]
-
Solution: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2] Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition at elevated temperatures.
-
-
Suboptimal Solvent Choice: The solvent can significantly influence the reaction rate.
-
Solution: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices for N-alkylation as they can solvate the transition state. If solubility is an issue, DMF is often a better choice than ACN.
-
Issue 2: Formation of Quaternary Ammonium Salts (Over-alkylation)
Question: My N-alkylation reaction is producing a significant amount of a highly polar byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?
Answer: The formation of quaternary ammonium salts is a common side reaction when the newly formed tertiary amine is still sufficiently nucleophilic to react with another equivalent of the alkylating agent.[3]
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry and Addition Rate:
-
Solution: Use a slight excess of the piperidine starting material relative to the alkylating agent. Crucially, add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[4] This maintains a low concentration of the alkylating agent at all times, favoring the reaction with the more abundant secondary amine over the newly formed, less concentrated tertiary amine.
-
-
Choice of Base:
-
Solution: While a base is necessary to scavenge the acid formed, using a large excess of a strong base can sometimes promote over-alkylation. Use a stoichiometric amount (e.g., 1.0-1.2 equivalents) of a base like potassium carbonate.[4]
-
-
Reductive Amination as an Alternative:
-
Solution: For challenging substrates or when over-alkylation is a persistent issue, consider reductive amination. This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method completely avoids the possibility of over-alkylation.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selective for the iminium ion over the carbonyl starting material.[3]
-
Issue 3: Byproduct Formation in Cyclization Reactions
Question: I am attempting an intramolecular cyclization to form a piperidine ring, but I am observing the formation of linear byproducts or incorrect ring sizes. What factors influence the regioselectivity of these cyclizations?
Answer: The success of a cyclization reaction to form a piperidine ring hinges on favoring the desired 6-endo or 6-exo ring closure over competing pathways. The specific byproducts observed will depend on the reaction mechanism.
Common Cyclization Challenges and Solutions:
-
Radical-Mediated Cyclizations: In radical cyclizations of linear amino-aldehydes, a common side reaction is the formation of a linear alkene. This arises from a competing 1,5-hydrogen transfer process that can outcompete the desired radical rebound to form the ring.[1]
-
Solution: The choice of catalyst and reaction conditions is critical. For instance, cobalt(II) catalysts have been shown to be effective for these transformations.[1] Careful optimization of temperature and concentration may be necessary to favor the cyclization pathway.
-
-
Hydride Transfer Cyclizations: Intramolecular cyclization of amides bearing an alkene group can be sensitive to reaction conditions. The presence of water, for example, can lead to the loss of a tertiary amino group and the formation of an alcohol byproduct.[1]
-
Solution: Ensure that all reagents and solvents are scrupulously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Reductive Amination/Cyclization Cascades: In electroreductive cyclizations of imines with dihaloalkanes, a common byproduct is the simple hydromonomeric product, where the imine is reduced but no cyclization occurs.[5]
-
Solution: The addition of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to suppress the formation of this byproduct and favor the desired cyclization.[5]
-
Issue 4: Presence of Oxidation and Dimerization Byproducts
Question: My final piperidine product is discolored (yellow or brown), and I see some higher molecular weight impurities in my mass spectrum analysis. What could be causing this?
Answer: Piperidines, like many amines, are susceptible to oxidation, especially when exposed to air.[6] This can lead to the formation of colored impurities and N-oxides. Dimerization can also occur under certain reductive conditions.
Preventing Oxidation and Dimerization:
-
Handling and Storage:
-
Solution: Always handle and store piperidines under an inert atmosphere, such as nitrogen or argon.[7] Protect them from light and heat, which can accelerate degradation.
-
-
Reaction Conditions:
-
Solution: When performing reactions, particularly those at elevated temperatures, it is good practice to use degassed solvents and maintain an inert atmosphere over the reaction mixture.
-
-
Reductive Dimerization: During the reduction of pyridine derivatives with sodium in ethanol, dimerization to form 4,4'-bipyridine can be a significant side reaction.[6][8]
-
Solution: Careful control of the reaction temperature and the rate of sodium addition can help to minimize this side reaction. Alternative reduction methods, such as catalytic hydrogenation, may be cleaner options.[9]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and purification of piperidine derivatives.
Q1: I'm trying to synthesize a 2-substituted piperidine via the reduction of a 2-piperidone. My main impurity is unreacted starting material. How can I drive the reaction to completion? A1: Incomplete reduction of lactams like 2-piperidone is a common issue. The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often more effective for the complete reduction of amides to amines.[10] Ensure you are using a sufficient excess of the reducing agent and that the reaction is allowed to proceed for an adequate amount of time, monitoring by TLC or LC-MS.
Q2: During the synthesis of a 3-substituted piperidine, I'm observing the formation of a pyrrolidine byproduct. What is happening? A2: This is likely due to a ring contraction mechanism. Nucleophilic substitutions at the 3-position of piperidines can sometimes proceed through an intermediate aziridinium ion, which can then be opened by a nucleophile to yield the thermodynamically more stable, five-membered pyrrolidine ring.[11] To avoid this, you may need to modify your synthetic strategy, perhaps by introducing the substituent at an earlier stage or by using a different cyclization approach.
Q3: I am performing a reaction using piperidine as a base to deprotect an Fmoc-group in peptide synthesis and am seeing a side product with a mass shift of +51. What is this? A3: This side product is likely 3-(1-piperidinyl)alanine. It forms when a peptide containing a C-terminal cysteine undergoes base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine residue. Piperidine then adds to this Michael acceptor.[12] Using a more sterically hindered protecting group on the cysteine, such as a trityl (Trt) group, can help to minimize this side reaction.[12]
Q4: My N-acylation reaction is not working well. What are the key parameters to consider? A4: For a successful N-acylation, ensure your piperidine derivative is not protonated; if your starting material is a salt, you must add a base to liberate the free amine.[13] Use fresh, high-quality acylating agents, as they can hydrolyze if exposed to moisture.[13] If the reaction is sluggish, gentle heating may be required, but be sure to monitor for potential decomposition.[13] Using a slight excess of the acylating agent (1.1-1.5 equivalents) can help drive the reaction to completion.[13]
Q5: How can I purify my piperidine derivative to remove polar byproducts? A5: Column chromatography is a very effective method for purifying piperidine derivatives from byproducts with different polarities.[6] For basic piperidine compounds, it is often beneficial to add a small amount of a basic modifier, like triethylamine (e.g., 1-2%), to the eluent to prevent streaking on silica gel. Alternatively, using basic alumina as the stationary phase can be advantageous. For non-polar impurities, distillation can be an effective purification technique for liquid piperidines.[14]
Part 3: Data, Protocols, and Visualizations
To further aid in your experimental design, this section provides structured data, detailed protocols, and visual diagrams of key processes.
Table 1: Troubleshooting Summary for Common Piperidine Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Yield in N-Alkylation | In-situ acid formation, poor leaving group, steric hindrance | Add a non-nucleophilic base (e.g., K₂CO₃), switch to a more reactive alkyl halide (bromide or iodide), increase reaction temperature. | [2] |
| Over-alkylation | High reactivity of the tertiary amine product | Slow addition of the alkylating agent, use reductive amination as an alternative. | [3][4] |
| Oxidation/Discoloration | Exposure to air, light, or heat | Store and handle under an inert atmosphere, protect from light and heat. | [6][7] |
| Ring Contraction | Formation of an aziridinium intermediate | Modify the synthetic route to avoid nucleophilic substitution at the 3-position that could favor this pathway. | [11] |
| Incomplete Lactam Reduction | Insufficiently powerful reducing agent | Use a stronger reducing agent like LiAlH₄ instead of NaBH₄. | [10] |
Experimental Protocol: Reductive Amination for N-Alkylation
This protocol provides a general method for the N-alkylation of a piperidine derivative with an aldehyde, minimizing the risk of over-alkylation.[3]
Materials:
-
2-Substituted piperidine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a solution of the 2-substituted piperidine in DCM, add the aldehyde.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride in portions over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Byproduct Formation Pathways
The following diagrams illustrate common mechanisms leading to byproduct formation.
Caption: N-Alkylation pathways and common byproducts.
Caption: Competing pathways in cyclization reactions.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025). Common side reactions and byproducts in 2-Piperidinol synthesis.
-
Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
- BenchChem. (2025).
- Stass, H. L. (1944). Process for the purification of piperidine.
- BenchChem. (2025).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
- BenchChem. (2025).
-
Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ycdehongchem.com [ycdehongchem.com]
Technical Support Center: Optimizing Reaction Temperature for 4-(4-Methoxyphenoxy)piperidine Coupling
Welcome to the technical support center for the synthesis of 4-(4-methoxyphenoxy)piperidine. This valuable intermediate is crucial in the development of pharmaceuticals targeting neurological disorders.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the critical parameter of reaction temperature for successful C-O coupling.
Introduction to the Synthesis
The formation of the C-O bond in 4-(4-methoxyphenoxy)piperidine is typically achieved through cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.[2][3] Both methods have their nuances, and temperature plays a pivotal role in reaction kinetics, yield, and the formation of byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low to no conversion of my starting materials, 4-hydroxypiperidine and 4-bromoanisole (or a similar aryl halide). What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield is a common hurdle. Temperature is a critical factor, but it's important to consider it in conjunction with other reaction parameters.
-
Inadequate Temperature: Modern ligand-accelerated coupling reactions often proceed at milder temperatures than traditional methods.[4]
-
For Buchwald-Hartwig reactions, a typical starting temperature range is 80-100°C.[5]
-
For Ullmann-type reactions, which traditionally required very high temperatures, modern protocols can work in the 40-120°C range.[4] If you observe no reaction, a cautious, incremental increase in temperature is a logical next step.
-
-
Catalyst Inactivity: The palladium (in Buchwald-Hartwig) or copper (in Ullmann) catalyst may be inactive.[4]
-
Solution: Ensure you are using a fresh, high-purity catalyst. For Ullmann reactions, Cu(I) is often the active species.[4] If your copper source is old, consider purchasing a new batch.
-
-
Improper Ligand Choice: The ligand is crucial for facilitating the catalytic cycle. A suboptimal ligand can lead to poor reaction efficiency.
-
Solution: Screen a variety of ligands. For Buchwald-Hartwig C-O couplings, bulky, electron-rich phosphine ligands are often effective.[2]
-
-
Base Selection: The choice and quality of the base are critical.
-
Solution: For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOt-Bu) for high reaction rates, or weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) for improved functional group tolerance.[6][7] For Ullmann reactions, potassium carbonate (K₂CO₃) and cesium carbonate are good starting points.[8] Ensure the base is anhydrous, as water can deactivate it.[8]
-
-
Issue 2: Formation of Side Products
-
Question: I'm observing significant side product formation, such as the dehalogenated arene (anisole) or dark, insoluble precipitates. How can I minimize these?
-
Answer: Side product formation is often a sign that the reaction conditions, particularly temperature, are not optimized.
-
Reductive Dehalogenation: The formation of the dehalogenated arene (e.g., anisole from 4-bromoanisole) is a common side reaction.[8]
-
Cause: This can be promoted by temperatures that are too high, leading to catalyst decomposition or alternative reaction pathways.
-
Solution: Lowering the reaction temperature is often the first step. Additionally, ensure truly anhydrous conditions, as protic impurities can contribute to this side reaction.[4]
-
-
Catalyst Decomposition (Black Precipitate): The appearance of a black precipitate, often referred to as palladium black or copper oxides, indicates catalyst decomposition.[9][10]
-
Cause: Elevated temperatures (>100 °C) can cause the catalyst to precipitate out of the solution, leading to a loss of catalytic activity and a drop in yield.[9]
-
Solution: Reduce the reaction temperature. If the reaction requires higher temperatures to proceed, consider a more thermally stable ligand or catalyst system.[6]
-
-
Issue 3: Reaction Stalls Before Completion
-
Question: My reaction starts well but then stalls, leaving a significant amount of unreacted starting material. What's happening?
-
Answer: A stalled reaction often points to catalyst deactivation over time.
-
Cause: The catalyst may have poor stability at the chosen reaction temperature.[10] The active catalytic species may be degrading throughout the reaction.
-
Solution:
-
Lower the Temperature: A lower temperature may prolong the life of the catalyst, even if it requires a longer reaction time.
-
Ligand Choice: Some ligands are better at stabilizing the metal center than others, leading to a more robust catalyst. Consider screening different ligands to find one that offers better stability at the required temperature.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the Buchwald-Hartwig coupling to synthesize 4-(4-methoxyphenoxy)piperidine?
-
A1: A good starting point for optimization is between 80-100°C.[5] However, the ideal temperature will depend on the specific ligand, base, and solvent used. It's recommended to perform a temperature screen to find the "sweet spot" for your particular system.
-
-
Q2: When should I consider an Ullmann condensation over a Buchwald-Hartwig reaction?
-
A2: While Buchwald-Hartwig reactions are often preferred due to their generally milder conditions and broader substrate scope, Ullmann condensations can be a cost-effective alternative, especially for large-scale syntheses, as copper is significantly cheaper than palladium. Ullmann reactions may be a good option if cost is a primary concern and the substrates are amenable to the potentially harsher conditions.
-
-
Q3: How does the choice of solvent affect the optimal reaction temperature?
-
A3: The solvent plays a crucial role in both dissolving the reactants and stabilizing intermediates in the catalytic cycle.[6] The boiling point of the solvent will naturally set the upper limit for the reaction temperature at atmospheric pressure. Common solvents for these couplings include toluene, dioxane, DMF, and DMSO.[6][8] Non-polar solvents like toluene and xylene have been shown to be effective for O-arylation reactions.[4][11]
-
-
Q4: Can running the reaction at a lower temperature for a longer time improve my results?
-
A4: Yes, in many cases. If you are observing decomposition or side product formation at higher temperatures, reducing the temperature and extending the reaction time can often lead to a cleaner reaction and a higher yield of the desired product.
-
Experimental Protocol: Temperature Optimization Screen
This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of 4-(4-methoxyphenoxy)piperidine via a Buchwald-Hartwig C-O coupling.
1. Materials and Reagents:
-
4-Hydroxypiperidine
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
2. Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the Pd(OAc)₂, ligand, and NaOt-Bu to a series of oven-dried reaction vials.
-
Add 4-bromoanisole and 4-hydroxypiperidine to each vial.
-
Add anhydrous toluene to each vial.
-
Seal the vials and place them in a parallel synthesis block or individual heating blocks.
3. Temperature Screening:
-
Set each reaction to a different temperature. A good starting range would be:
-
Vial 1: 70°C
-
Vial 2: 80°C
-
Vial 3: 90°C
-
Vial 4: 100°C
-
Vial 5: 110°C
-
4. Monitoring and Analysis:
-
Allow the reactions to stir for a set amount of time (e.g., 12-24 hours).
-
After the allotted time, cool the reactions to room temperature.
-
Take an aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.
5. Data Interpretation:
-
Summarize the results in a table to easily compare the outcomes at different temperatures.
| Temperature (°C) | Product Yield (%) | Key Byproducts Observed |
| 70 | Low | Unreacted starting materials |
| 80 | Moderate | Minimal byproducts |
| 90 | High | Minimal byproducts |
| 100 | High | Slight increase in dehalogenated arene |
| 110 | Decreased | Significant catalyst decomposition |
This data will help you identify the optimal temperature range for your specific reaction conditions.
Visualizing Reaction Optimization
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the coupling reaction.
Diagram 2: The Role of Temperature in the Catalytic Cycle
Caption: The impact of temperature on the efficiency of the catalytic cycle.
References
-
Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem. 8
-
Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. 4
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. 6
-
Buchwald–Hartwig amination - Wikipedia.
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development - ACS Publications.
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa.
-
Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate.
-
Ullmann condensation - Wikipedia.
-
Ullmann coupling : r/Chempros - Reddit.
-
4-(4-Methoxyphenoxy)Piperidine Hydrochloride - Chem-Impex.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. arkat-usa.org [arkat-usa.org]
Technical Support Center: Troubleshooting Solubility of 4-(4-Methoxyphenoxy)piperidine hydrochloride in Organic Solvents
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-methoxyphenoxy)piperidine hydrochloride. As a hydrochloride salt, this compound presents a common yet often frustrating hurdle: its ionic nature, which enhances aqueous solubility, frequently leads to poor performance in the organic solvents crucial for synthesis, purification, and formulation. This document provides in-depth, practical solutions and the scientific rationale behind them.
Section 1: Understanding the Root Cause – Physicochemical Properties
The solubility behavior of any compound is dictated by its molecular structure and physical properties. For this compound, the key challenge arises from its salt form. An amine hydrochloride is an ionic compound, possessing a high crystal lattice energy. Overcoming this energy to achieve dissolution requires solvents that can effectively solvate both the protonated piperidinium cation and the chloride anion. This is fundamentally different from dissolving its neutral, or "free base," counterpart.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source & Significance |
| CAS Number | 333954-89-5 | [1][2][3] Unique identifier for the hydrochloride salt. |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [2] Indicates the composition, including the HCl component. |
| Molecular Weight | 243.73 g/mol | [1][2] Essential for calculating molarity and reaction stoichiometry. |
| Form | Hydrochloride Salt | [1] This is the critical factor. The compound is ionic and polar. |
| Predicted LogP | 2.2478 | [2] This value predicts the lipophilicity of the free base form, suggesting it has moderate solubility in organic solvents. |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [2] For the free base, this relatively low TPSA also indicates good potential for organic solvent solubility once the ionic character is removed. |
The core issue is a classic chemical principle: "like dissolves like." The ionic salt is highly polar and will resist dissolving in non-polar or weakly polar organic solvents because the solvent molecules cannot adequately stabilize the charged ions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: My this compound won't dissolve in dichloromethane (DCM), ethyl acetate, or toluene for my reaction. Why is this happening?
A: This is expected behavior. Solvents like DCM, ethyl acetate, and toluene are non-polar to moderately polar and aprotic. They lack the strong dipole moment and hydrogen-bonding capability required to break the crystal lattice of an ionic salt and solvate the resulting ions. The energy penalty for forcing the salt into these solvents is too high, resulting in very low solubility.
Q2: What are the best organic solvents to try first for dissolving the hydrochloride salt form?
A: You should start with polar, protic solvents. These solvents have both a strong dipole and the ability to donate hydrogen bonds, making them most effective at solvating ionic salts.
-
Primary Recommendation: Methanol or Ethanol. They are often the best starting points for dissolving amine hydrochloride salts.[4]
-
Secondary Recommendation: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These have strong dipoles and can be effective, but they are high-boiling and can be difficult to remove after a reaction. Acetonitrile is another option that is easier to remove.[5]
Q3: I have achieved partial dissolution in methanol, but the concentration is too low. What are my options?
A: If a single solvent isn't sufficient, you can employ physical methods or co-solvency.
-
Gentle Heating: Increasing the temperature will increase the solubility of most solids. Use a water bath and monitor carefully to avoid any potential degradation of your compound.
-
Sonication: An ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for dissolution and accelerating the process.[6]
-
Co-solvency: This is a powerful technique.[7] First, dissolve the salt in a minimum amount of a strong polar solvent (like methanol or DMSO). Once dissolved, you can slowly add your less-polar reaction solvent (e.g., THF or DCM) to the solution. This can keep the compound in solution at a higher effective concentration than is possible in the second solvent alone.
Q4: How can I achieve high solubility in an aprotic solvent like THF or DCM for my reaction? The previous methods are not sufficient.
A: The most effective and chemically robust solution is to convert the hydrochloride salt to its neutral free base form in-situ. The free base is no longer ionic and, as predicted by its LogP and TPSA values, will be significantly more soluble in a wide range of organic solvents.[8] This is achieved by adding a non-nucleophilic base to the suspension of your salt.
Q5: Should I perform an in-situ free-basing or isolate the pure free base before my experiment?
A: This depends on your downstream application.
-
In-Situ Free-Basing: This is ideal for most organic synthesis applications. You simply add a base to your reaction vessel containing the HCl salt suspended in the reaction solvent. The base neutralizes the HCl, dissolving your compound. The byproduct is an ammonium salt (e.g., triethylammonium chloride), which is often insoluble and can sometimes be filtered off, or may be soluble but inert to the reaction conditions. This is the most direct method.
-
Isolation of the Free Base: You should perform a full extractive workup to isolate the pure free base if the byproduct salt will interfere with your reaction (e.g., in sensitive catalytic reactions) or if you need to accurately characterize the free base itself. See Protocol 3 for this procedure.
Section 3: Visualization of Key Workflows
Visual aids can clarify complex decision-making processes and chemical principles.
Diagram 1: Troubleshooting workflow for solubility issues.
Diagram 2: Salt-Free Base equilibrium and the effect of adding a base.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the techniques discussed above.
Protocol 1: Systematic Solvent Screening
Objective: To qualitatively assess the solubility of the hydrochloride salt in a range of common solvents.
Materials:
-
This compound
-
Vials (e.g., 2 mL glass vials)
-
Magnetic stir bar (optional)
-
Vortex mixer
-
Solvents: Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Isopropanol, Ethanol, Methanol, Water, DMSO.
Procedure:
-
Weigh 10 mg of the hydrochloride salt into each labeled vial.
-
Add 0.5 mL of the first solvent to the corresponding vial.
-
Vortex or stir the mixture vigorously for 2 minutes at room temperature.
-
Visually inspect for undissolved solid. If fully dissolved, the solubility is >20 mg/mL.
-
If not fully dissolved, add another 0.5 mL of solvent (total volume 1.0 mL).
-
Vortex or stir again for 2 minutes.
-
Visually inspect. If fully dissolved, the solubility is ~10 mg/mL. If not, it is <10 mg/mL.
-
Record your observations in a table.
Protocol 2: In-Situ Free-Basing for Improved Solubility
Objective: To dissolve the hydrochloride salt in an aprotic solvent for immediate use in a chemical reaction.
Materials:
-
This compound (MW: 243.73 g/mol )
-
Anhydrous reaction solvent (e.g., DCM, THF, Acetonitrile)
-
Non-nucleophilic base: Triethylamine (Et₃N, MW: 101.19 g/mol , density: 0.726 g/mL) or Diisopropylethylamine (DIPEA).
-
Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
Procedure:
-
Add the this compound (1.0 eq) to your reaction vessel.
-
Add the desired volume of anhydrous organic solvent. The mixture will appear as a suspension or slurry.
-
Stir the suspension at room temperature.
-
Slowly add 1.1 equivalents of triethylamine via syringe.
-
Calculation Example: If you use 244 mg (1.0 mmol) of the salt, you need 1.1 mmol of Et₃N. This is (1.1 mmol * 101.19 mg/mmol) = 111.3 mg, which is (111.3 mg / 726 mg/mL) = 0.153 mL or 153 µL.
-
-
Stir the mixture. You should observe the solid dissolving over 5-15 minutes as the soluble free base is formed. The byproduct, triethylammonium chloride, may precipitate as a white solid but is often less voluminous.
-
The resulting solution containing the free base is now ready for the next step in your synthesis.
Protocol 3: Isolation of the Pure Free Base via Liquid-Liquid Extraction
Objective: To convert the salt to the free base and isolate it as a pure, neutral compound.
Materials:
-
This compound
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., Ethyl Acetate, DCM)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the hydrochloride salt in a minimal amount of deionized water in a flask.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add saturated NaHCO₃ solution while gently swirling. Continue until gas evolution (CO₂) ceases, indicating neutralization is complete. Alternatively, use 1M NaOH and check with pH paper to ensure the solution is basic (pH > 9).
-
Extract the aqueous layer with ethyl acetate (or DCM) three times, using a volume of organic solvent roughly equal to the aqueous volume for each extraction.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the free base, which is expected to be an oil or a low-melting solid.
Section 5: Summary of Expected Solubility
Table 2: Qualitative Solubility Profile of Salt vs. Free Base Forms
| Solvent Class | Example Solvents | Expected Solubility of HCl Salt | Expected Solubility of Free Base | Rationale |
| Non-polar | Hexane, Toluene | Very Poor / Insoluble | Moderate to High | Free base is non-polar; salt is highly polar. |
| Moderately Polar Aprotic | DCM, Ethyl Acetate, THF | Poor to Very Poor | High | Free base has favorable dipole interactions; salt is too ionic. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | High | Strong dipoles in these solvents can solvate both forms, but are especially effective for the salt. |
| Polar Protic | Methanol, Ethanol, Water | High to Miscible | Moderate to High | Hydrogen bonding readily solvates the ionic salt. The free base is also soluble due to H-bond acceptance.[9] |
References
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
Wikipedia. (n.d.). Free base. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Free base - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(4-Methoxyphenoxy)piperidine Hydrochloride
Welcome to the technical support center for 4-(4-Methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide practical, field-tested solutions grounded in chemical principles to help you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic strategies, such as nucleophilic aromatic substitution or etherification reactions, the following impurities are frequently observed:
-
Unreacted Starting Materials: Residual 4-methoxyphenol or a 4-substituted piperidine precursor are common.
-
Reaction By-products: These can include products of side reactions or decomposition. For instance, if the synthesis involves high temperatures, degradation of the piperidine ring or ether cleavage can occur.
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., Butanol, THF, Dichloromethane) may be present.[1][2]
-
Inorganic Salts: Salts generated during the reaction or pH adjustment steps (e.g., potassium carbonate, sodium chloride) may persist.[1]
Q2: What is the recommended general approach for purifying this compound?
For this compound, which is a solid salt, the most effective and scalable purification strategy is typically a two-stage process:
-
Acid-Base Extraction: This technique is exceptionally effective at removing neutral or acidic impurities.[3][4] The hydrochloride salt is first neutralized to its free base form, which is soluble in organic solvents. After washing, the free base is converted back to the highly pure hydrochloride salt.
-
Recrystallization: This is the final polishing step to remove any remaining closely-related impurities and to obtain a product with excellent crystallinity.[5]
The choice between these methods, or their combination, depends on the initial purity and the nature of the impurities present.
Q3: How should I properly store this compound to ensure its stability?
As a hydrochloride salt, the compound is generally stable. However, like many amine salts, it can be hygroscopic. To ensure long-term stability and prevent degradation, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For laboratory quantities, storage at 0-8°C is recommended.[6][7][8]
Q4: Which analytical techniques are best for assessing the final purity of my compound?
A combination of methods provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed reverse-phase HPLC method can separate the main compound from trace impurities, allowing for precise purity determination (e.g., >98%).[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structural integrity of the molecule.[12] It can detect and help identify residual solvents and other impurities, though it is less sensitive than HPLC for quantitative analysis of minor impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool to monitor the progress of a purification process, such as column chromatography of the free base or to compare the purified material against the crude starting material.[9]
Purity Assessment Methodologies
| Technique | Primary Use | Advantages | Limitations |
| HPLC | Quantitative Purity Assessment | High sensitivity and resolution; provides accurate percentage purity.[11] | Requires method development; more time-consuming than TLC. |
| ¹H NMR | Structural Confirmation | Confirms chemical structure; can identify and quantify residual solvents.[13] | Lower sensitivity for trace organic impurities compared to HPLC. |
| TLC | Qualitative Monitoring | Fast, inexpensive; excellent for reaction monitoring and fraction analysis. | Not quantitative; lower resolution than HPLC. |
Purification & Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflows.
Problem: My recrystallization attempt resulted in a low yield or failed to produce crystals.
Probable Cause: This issue typically stems from an improper choice of solvent, using too much solvent, or cooling the solution too rapidly. The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[5]
Solution Pathway:
-
Solvent System Selection: If a single solvent is ineffective, a binary solvent system is often successful. For amine hydrochlorides, common systems include:
-
Methanol / Diethyl Ether
-
Ethanol / Ethyl Acetate
-
Isopropanol / Hexanes
-
Water / Acetone
-
-
Systematic Approach:
-
Dissolve the crude salt in a minimal amount of the "good" solvent (e.g., hot methanol). The key is minimal—just enough to achieve full dissolution.
-
Slowly add the "anti-solvent" (e.g., diethyl ether) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator (0-4°C) to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.
-
-
Inducing Crystallization: If crystals do not form, try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of previously purified material to the solution.
-
Problem: After purification, my product is an oil or a sticky, gummy solid instead of a crystalline powder.
Probable Cause: This often indicates the presence of impurities that are depressing the melting point and disrupting the crystal lattice. Residual solvent or water can also be a culprit. Amine salts can sometimes be challenging to crystallize.[14]
Solution Pathway:
-
Confirm Salt Formation: Ensure the material is indeed the hydrochloride salt. The free base of 4-(4-Methoxyphenoxy)piperidine is more likely to be an oil or low-melting solid. Test the pH of a small amount dissolved in water; it should be acidic.
-
Acid-Base Cleanup: If you haven't already, perform an acid-base extraction. This is highly effective at removing neutral organic impurities that can inhibit crystallization.
-
Trituration: This is a simple and effective technique for inducing crystallinity.
-
Add a small amount of a solvent in which your product is expected to be insoluble (e.g., cold diethyl ether, ethyl acetate, or hexanes).
-
Use a spatula or glass rod to vigorously stir and break up the oil or gum. The mechanical action and solvent wash can strip away impurities and encourage the solid to crystallize.
-
Isolate the resulting solid by filtration and wash with fresh cold solvent.
-
-
Drying: Ensure the product is rigorously dried under high vacuum, possibly with gentle heating, to remove all traces of solvent or water.
Workflow: Choosing the Right Purification Strategy
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid-base_extraction [bionity.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. usbio.net [usbio.net]
- 8. chemimpex.com [chemimpex.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. usbio.net [usbio.net]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR [m.chemicalbook.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
Navigating the Synthesis of 4-(4-Methoxyphenoxy)piperidine: A Technical Support Guide for Scale-Up Challenges
Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate.[1][2] This document provides practical, field-proven insights to help you navigate the complexities of its synthesis and achieve robust, scalable, and efficient production.
Introduction: Choosing Your Synthetic Path
The synthesis of 4-(4-Methoxyphenoxy)piperidine primarily involves the formation of an ether linkage between a 4-hydroxypiperidine scaffold and a p-methoxyphenyl group. Two principal synthetic strategies are commonly employed: the classical Williamson Ether Synthesis and the more modern Buchwald-Hartwig C-O coupling reaction.[3][4] The choice between these routes often depends on factors such as scale, cost of raw materials, and the specific challenges encountered in your laboratory. This guide will address the potential hurdles in both methodologies.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Williamson Ether Synthesis Route
The Williamson ether synthesis is a cost-effective and widely used method for preparing ethers.[3] It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[3][5] However, scaling up this reaction can present several challenges.
Question 1: My reaction is showing a significant amount of an elimination byproduct, especially at a larger scale. How can I minimize this?
Answer: This is a classic challenge in Williamson ether synthesis, as the alkoxide is a strong base that can promote E2 elimination, competing with the desired SN2 substitution.[6][7]
-
Underlying Cause: The secondary nature of the 4-hydroxypiperidine derivative's reaction center makes it susceptible to elimination, especially with a strong base and elevated temperatures.
-
Troubleshooting Steps:
-
Choice of Base: While strong bases like sodium hydride (NaH) are effective for deprotonation, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8] These bases are generally sufficient for deprotonating phenols and can reduce the rate of elimination.
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Exothermic reactions can lead to temperature spikes, favoring elimination. For large-scale reactions, ensure efficient heat dissipation through appropriate reactor design and cooling systems.
-
Order of Addition: Add the alkylating agent slowly to the pre-formed alkoxide solution. This helps to maintain a low concentration of the alkylating agent and control the exotherm.
-
Protecting Group Strategy: The piperidine nitrogen is nucleophilic and can compete in side reactions. Protecting the nitrogen with a suitable group, such as a tert-butoxycarbonyl (Boc) group, can prevent N-alkylation and other undesired reactions.[9][10] The Boc group can be easily removed later under acidic conditions.[10]
-
Question 2: I am observing a significant amount of a C-alkylation byproduct. How can I improve the selectivity for O-alkylation?
Answer: The formation of C-alkylated byproducts is a known issue when working with phenoxides, which can act as ambident nucleophiles.
-
Underlying Cause: The phenoxide ion has electron density on both the oxygen and the aromatic ring (at the ortho and para positions). Alkylation can occur at either site.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can significantly influence the ratio of C- to O-alkylation. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[8] Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and potentially increasing C-alkylation.
-
Counter-ion: The nature of the cation can also play a role. Larger, softer cations like cesium can lead to a "freer" phenoxide ion, which may favor O-alkylation.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst can be an effective strategy to promote O-alkylation by bringing the phenoxide into the organic phase in a more reactive, less aggregated form.
-
Question 3: My product is difficult to purify, and I'm struggling to remove unreacted starting materials and byproducts.
Answer: Purification can be challenging, especially on a larger scale where chromatography is less desirable.
-
Troubleshooting Steps:
-
Crystallization: 4-(4-Methoxyphenoxy)piperidine can often be isolated and purified by crystallization of its free base or as a salt (e.g., hydrochloride).[1] A systematic solvent screening is recommended to find the optimal conditions. Consider solvents like ethyl acetate, isopropanol, or mixtures with heptane.
-
Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen to your advantage. An acidic wash can remove basic impurities, while a subsequent basification and extraction can isolate your product.
-
Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification on a larger scale.
-
Workflow for Williamson Ether Synthesis Troubleshooting
Caption: Troubleshooting decision tree for Williamson ether synthesis.
Buchwald-Hartwig C-O Coupling Route
The Buchwald-Hartwig reaction is a powerful tool for forming C-O bonds and can be an excellent alternative to the Williamson ether synthesis, especially for challenging substrates.[11] However, its scale-up requires careful consideration of catalyst systems and reaction conditions.
Question 1: My Buchwald-Hartwig reaction is sluggish or incomplete, even with extended reaction times.
Answer: Incomplete conversion is a common issue and can often be traced back to the catalyst system or reaction setup.
-
Underlying Cause: The palladium catalyst's activity is highly sensitive to the choice of ligand, base, solvent, and the presence of impurities.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For C-O coupling, bulky, electron-rich ligands are often preferred. Consider screening a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your specific substrate combination.
-
Catalyst Loading: While it's desirable to use low catalyst loadings, on scale-up, a slight increase might be necessary to overcome lower effective concentrations or minor impurities.
-
Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate are commonly used. Ensure the base is finely powdered and dry for optimal reactivity.
-
Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon). Degas your solvent thoroughly before use.
-
Question 2: I'm having trouble removing the palladium catalyst and ligand residues from my final product to meet pharmaceutical specifications.
Answer: Residual palladium is a major concern in the pharmaceutical industry due to its toxicity and regulatory limits.
-
Troubleshooting Steps:
-
Filtration through Adsorbents: After the reaction, the mixture can be filtered through a pad of celite, silica gel, or activated carbon to remove a significant portion of the palladium.
-
Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that can selectively bind to and remove palladium. These can be stirred with the reaction mixture or used in a flow-through setup.[12]
-
Crystallization: A well-optimized crystallization of the final product can be very effective at rejecting palladium and ligand impurities.[13]
-
Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution containing a chelating agent (e.g., EDTA, thiourea) can help extract residual palladium.
-
Question 3: The cost of the palladium catalyst and specialized ligands makes the process economically unviable for large-scale production.
Answer: This is a valid concern, and process optimization is key to addressing it.
-
Troubleshooting Steps:
-
Catalyst Loading Optimization: Systematically reduce the catalyst and ligand loading to the lowest possible level that still provides a good yield in a reasonable time.
-
Catalyst Recycling: Investigate the possibility of recycling the catalyst. This might involve immobilizing the catalyst on a solid support or developing a biphasic system where the catalyst remains in one phase and the product in another.
-
Alternative Catalysts: While palladium is the most common, research into using more abundant and less expensive metals like copper for C-O coupling is ongoing and could offer a more economical alternative in the future.[3]
-
Workflow for Buchwald-Hartwig C-O Coupling Troubleshooting
Caption: Troubleshooting decision tree for Buchwald-Hartwig C-O coupling.
Section 2: Frequently Asked Questions (FAQs)
Q1: Is N-protection of 4-hydroxypiperidine always necessary for the Williamson ether synthesis?
A1: While not strictly always necessary, N-protection is highly recommended, especially during process development and scale-up. The secondary amine of the piperidine ring is nucleophilic and can compete with the hydroxyl group in the alkylation reaction, leading to the formation of N-alkylated byproducts. Using a protecting group like Boc simplifies the reaction profile, often leading to a cleaner reaction and easier purification.[9][10] The cost of the protection and deprotection steps should be weighed against the potential for improved yield and purity.
Q2: What are the key safety considerations when using sodium hydride (NaH) on a large scale for the Williamson ether synthesis?
A2: Sodium hydride is a powerful base but is also highly reactive and requires careful handling.[14]
-
Reactivity with Water: NaH reacts violently with water to produce hydrogen gas, which is highly flammable and can ignite. All equipment must be scrupulously dried, and anhydrous solvents must be used.
-
Hydrogen Evolution: The reaction of NaH with 4-hydroxypiperidine will also generate hydrogen gas. The reactor must be equipped with a proper off-gas system to safely vent the hydrogen. The rate of addition of the alcohol to the NaH dispersion should be carefully controlled to manage the rate of hydrogen evolution.
-
Handling: NaH is typically supplied as a dispersion in mineral oil, which reduces its pyrophoricity. However, care must still be taken to avoid contact with air and moisture. For large-scale operations, specialized handling equipment and procedures are necessary.[14][15][16][17][18]
Q3: How do I choose between the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling for my project?
A3: The choice depends on several factors:
-
Cost: The Williamson ether synthesis is generally more cost-effective due to the lower cost of the reagents. The palladium catalysts and specialized ligands for the Buchwald-Hartwig reaction can be expensive.
-
Scale: For very large-scale production, the cost advantages of the Williamson route are often significant.
-
Substrate Scope and Reactivity: The Buchwald-Hartwig reaction is often more versatile and can tolerate a wider range of functional groups. If the Williamson ether synthesis is proving to be low-yielding or producing intractable impurities, the Buchwald-Hartwig route is a strong alternative.
-
Process Robustness: The Williamson ether synthesis is a well-established and robust reaction. The Buchwald-Hartwig reaction can be more sensitive to reaction conditions and impurities.
Q4: What analytical techniques are most useful for monitoring the reaction and assessing the purity of 4-(4-Methoxyphenoxy)piperidine?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, yield, and purity. These techniques are essential for identifying and quantifying byproducts.
-
Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS, LC-MS) for the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and characterization of any isolated impurities.
Section 3: Data Summary and Protocols
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig C-O Coupling |
| Reactants | 4-Hydroxypiperidine (N-protected), p-methoxyphenyl halide | 4-Hydroxypiperidine (N-protected), p-bromoanisole |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ |
| Catalyst | None (or Phase-Transfer Catalyst) | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand |
| Solvent | DMF, DMSO, Acetonitrile | Toluene, Dioxane |
| Temperature | 25 - 100 °C | 80 - 120 °C |
| Key Challenges | Elimination, C-alkylation, exotherm control | Catalyst cost, palladium removal, sensitivity to air/moisture |
Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine
This protocol describes a general procedure for the N-protection of 4-hydroxypiperidine, a crucial first step for many synthetic routes.
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup to remove water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.
Conclusion
The synthesis of 4-(4-Methoxyphenoxy)piperidine on a larger scale requires careful consideration of the synthetic route and potential challenges. By understanding the underlying chemistry of the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling, and by being prepared to troubleshoot common issues such as side reactions, purification difficulties, and catalyst management, researchers and process chemists can develop robust and efficient manufacturing processes for this valuable pharmaceutical intermediate. This guide provides a framework for addressing these challenges, but it is important to remember that each specific case may require its own tailored optimization.
References
-
McCabe Dunn, J.M.; Duran-Capece, A.; Meehan, B.; Ulis, J.; Iwama, T.; Gloor, G.; Wong, G.; Bekos, E. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Org. Process Res. Dev.2011 , 15 (5), 1149–1156. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
McCabe Dunn, J.M.; et al. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Org. Process Res. Dev.2011 , 15(5), 1149-1156. [Link]
-
Biotage. How to Remove Palladium in three easy steps. [Link]
-
UC Center for Laboratory Safety. Sodium Hydride - Standard Operating Procedure. [Link]
-
McCabe Dunn, J.M.; et al. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]
-
Chemjobber. Process Wednesday: "The Safe Use of Sodium Hydride on Scale". [Link]
-
Ferguson, G.; et al. Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications. 2022 , 78(9). [Link]
-
Ferguson, G.; et al. Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. IUCrData. 2022 , 7(9). [Link]
-
Occupational Safety and Health Administration. 4-METHOXYPHENOL. [Link]
-
Phillips, S.; et al. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: 4-Methoxyphenol. [Link]
- Google Patents.
-
Wikipedia. Williamson ether synthesis. [Link]
-
Seethabalan, T.; et al. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData. 2022 , 7(7). [Link]
-
Transtutors. Williamson Ether Synthesis One of the side reactions in this... [Link]
-
ChemBK. 4-Hydroxypiperidine. [Link]
-
Ferguson, G.; et al. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCrData. 2022 , 7(9). [Link]
-
Cornils, B. Williamson ether synthesis. ResearchGate. 2020 . [Link]
-
OKCHEM. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]
-
PharmaCompass. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Beller, M.; et al. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. 2005 . [Link]
-
Low, C. M. R. Alkyl aryl ethers occur widely and hold great industrial significance as constituents of drugs, pesticides, flavors. Science of Synthesis. 2007 , 31b, 545-546. [Link]
-
Beller, M.; et al. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Semantic Scholar. 2005 . [Link]
-
Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. 2020 . [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Chem-Station. Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 17. researchgate.net [researchgate.net]
- 18. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
Technical Support Center: Reaction Monitoring of 4-(4-Methoxyphenoxy)piperidine hydrochloride by TLC
This guide is designed for researchers, scientists, and drug development professionals to provide expert-level support for monitoring the synthesis and purification of 4-(4-Methoxyphenoxy)piperidine hydrochloride using Thin-Layer Chromatography (TLC). As a versatile building block in pharmaceutical development, particularly for neurological drugs, precise reaction monitoring is critical.[1] This document moves beyond a simple protocol, offering in-depth troubleshooting and scientific rationale to empower you to overcome common and complex challenges in your TLC analysis.
I. Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common issues encountered when running TLC for piperidine-containing compounds.
Q1: My spots are streaking. What's the cause and how do I fix it?
A1: Streaking is a common issue with amine compounds like piperidine derivatives.[2][3] It's typically caused by strong interactions between the basic amine group and the acidic silica gel stationary phase.[4] Here are the primary solutions:
-
Overloading: You may have spotted too much sample.[2][5] Try diluting your sample and spotting a smaller amount.
-
Acid/Base Interaction: Add a small amount (0.1–2.0%) of a base, like triethylamine or ammonia, to your mobile phase to neutralize the acidic sites on the silica gel, which will result in sharper, more defined spots.[2][4][5]
Q2: I don't see any spots on my TLC plate after development, even under UV light. What went wrong?
A2: This can be a frustrating problem with several potential causes:
-
Insufficient Concentration: Your sample might be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3][5]
-
Compound is Not UV-Active: While the methoxyphenoxy group should provide some UV activity, it might be weak.[6] Always follow up UV visualization with a chemical stain.[4][7]
-
Solvent Level Too High: If the solvent level in the developing chamber is above your spotting line, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[3]
-
Volatility: Highly volatile compounds can evaporate from the plate during development.[5]
Q3: My starting material and product have very similar Rf values. How can I improve separation?
A3: Poor separation is a common challenge. Here's how to address it:
-
Change Solvent Polarity: The polarity of your mobile phase is the most critical factor. If the spots are too high (high Rf), your solvent is too polar. If they are too low (low Rf), it's not polar enough.[5] Systematically adjust the ratio of your polar and non-polar solvents.
-
Try a Different Solvent System: Sometimes, a simple adjustment of ratios isn't enough. Experiment with different solvent combinations. For instance, if you are using ethyl acetate/hexane, try switching to dichloromethane/methanol.
-
Use a Co-spot: A co-spot, where you spot your reaction mixture on top of your starting material spot, can help confirm if the reaction is complete. If you see two distinct spots, the reaction is progressing. If you see a single elongated spot (a "snowman" shape), your reaction is likely complete.[8]
II. In-Depth Troubleshooting Guides
Pre-Analysis Stage
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Spotting | Uneven capillary tubes or improper spotting technique. | Use commercially available capillary spotters for consistency. When spotting, touch the capillary to the plate briefly and allow the solvent to evaporate completely before re-spotting in the same location for a concentrated spot.[4] |
| Contaminated Plate | Handling the plate with bare hands or placing it on a contaminated surface. | Always handle TLC plates by the edges. Ensure your work surface is clean. Fingerprints can introduce oils that will show up with certain stains. |
| Incorrect Sample Preparation | Sample is too concentrated or dissolved in a solvent that is too polar. | Dilute your sample appropriately. Dissolving your sample in a highly polar solvent can lead to a "ring" effect at the baseline.[2] Use a less polar solvent for dissolution if possible. |
Analysis Stage
| Problem | Potential Cause | Recommended Solution |
| Crooked Solvent Front | The plate is touching the side of the chamber or the filter paper inside. | Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[3] An uneven solvent front will lead to inaccurate Rf calculations.[3] |
| Streaking or Tailing of Spots | Strong interaction between the basic piperidine and acidic silica gel. | Add a small amount of triethylamine or ammonia to the mobile phase to suppress this interaction.[2][4][5] |
| Spots Don't Move from Baseline | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. For highly polar compounds, a reversed-phase TLC plate might be necessary.[5][8] |
| Spots Run with the Solvent Front | The mobile phase is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[5] |
Post-Analysis & Visualization Stage
| Problem | Potential Cause | Recommended Solution |
| No Spots Under UV Light | The compound does not absorb UV light at 254 nm. | Many compounds are not UV-active.[3][6] Always use a secondary visualization method, such as a chemical stain.[4][7] |
| Faint or No Spots with Stain | The stain is not suitable for the compound, or the concentration is too low. | For piperidine derivatives, potassium permanganate, p-anisaldehyde, or ninhydrin stains are often effective.[5][9][10] Ensure your sample is concentrated enough. |
| Background Stains Darkly | Overheating the plate after applying the stain. | When heating is required to develop the stain, use a heat gun and warm the plate gently until the spots appear.[5][7] |
III. Experimental Protocols & Methodologies
Protocol 1: Standard TLC Setup for Reaction Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[4] Mark the lanes for your starting material, co-spot, and reaction mixture.
-
Sample Application: Dissolve a small amount of your starting material and reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot each sample onto its designated lane on the starting line.[11] Allow the solvent to fully evaporate. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top.
-
Developing Chamber Preparation: Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your starting line.[3] Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which helps ensure a uniform solvent front.[12]
-
Development: Carefully place the TLC plate in the chamber and replace the lid. Allow the solvent to travel up the plate via capillary action.[13]
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization:
-
UV Light: View the plate under a UV lamp (254 nm).[6] Circle any visible spots with a pencil.[7]
-
Staining: Prepare a potassium permanganate stain (a good general stain for oxidizable groups like amines).[5] Dip the plate in the stain, then gently heat with a heat gun until yellow-brown spots appear against a purple background.[14]
-
Recommended Mobile Phase Systems
The choice of mobile phase is crucial for good separation.[13] Here are some starting points for this compound and similar compounds:
| Solvent System | Typical Ratio (v/v) | Notes |
| Ethyl Acetate / Hexane | 20:80 to 50:50 | A good starting point for moderately polar compounds. Adjust the ratio to achieve an optimal Rf value (ideally between 0.2 and 0.4). |
| Dichloromethane / Methanol | 95:5 to 90:10 | A more polar system. Useful if your compound is not moving off the baseline in Ethyl Acetate/Hexane. |
| Dichloromethane / Methanol / Ammonium Hydroxide | 90:10:1 | The addition of ammonium hydroxide helps to prevent streaking of the basic piperidine moiety. |
Calculating the Retention Factor (Rf)
The Rf value is a key parameter for identifying and comparing compounds. It is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [15]
Consistent Rf values are dependent on consistent experimental conditions (e.g., temperature, solvent composition, and stationary phase).
IV. Visualizations
Caption: Standard TLC Experimental Workflow.
Caption: Troubleshooting Decision Tree for Common TLC Issues.
V. References
-
Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. Available from: [Link]
-
ChemBAM. TLC troubleshooting. Available from: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
-
Pharmashare. Troubleshooting TLC. Available from: [Link]
-
ResearchGate. Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates?. 2017. Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
ResearchGate. Separation, Identification and Estimation of Piperine as Major Constituent from Black Pepper, by Thin Layer Chromatography Coupled with GC-MS. 2025. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
Chemguide. Thin Layer Chromatography. Available from: [Link]
-
University of Colorado Boulder. TLC Visualization Methods. Available from: [Link]
-
Clarke's Analysis of Drugs and Poisons. Thin–layer Chromatography (TLC). 2017. Available from: [Link]
-
Chemistry For Everyone. What Is The Mobile Phase In Thin Layer Chromatography?. 2025. Available from: [Link]
-
Khan Academy. Thin layer chromatography (TLC). Available from: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. 2022. Available from: [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. 2005. Available from: [Link]
-
Lisa Nichols. Visualizing a TLC plate. 2021. Available from: [Link]
-
ResearchGate. It shows RF Value of isolated piperine 0.24. Available from: [Link]
-
Wiley Online Library. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Available from: [Link]
-
ResearchGate. R f values of the standards used in TLC and their respective colors. Available from: [Link]
-
ResearchGate. I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. 2019. Available from: [Link]
-
ResearchGate. TLC-densitometric determination of tolperisone and its impurities 4-methylpropiophenone and piperidine in pharmaceutical preparations. 2025. Available from: [Link]
-
Brandon University. Thin Layer Chromatography of Common Analgesics. 2020. Available from: [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. Analysis of few crude compounds and separation of leaf pigments in few medicinal plant species. 2021. Available from: [Link]
-
National Center for Biotechnology Information. Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Available from: [Link]
-
SciSpace. High Performance Thin Layer Chromatography Fingerprinting Analysis of Piper betle L. Leaves. 2021. Available from: [Link]
-
ResearchGate. Approaches to α-functionalization of piperidines by C H... Available from: [Link]
-
Stratech Scientific. 3-(4-METHOXYPHENOXY)PIPERIDINE HCL, 95% Purity, C12H18ClNO2, 1 gram. Available from: [Link]
-
Royal Society of Chemistry. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembam.com [chembam.com]
- 3. pharmashare.in [pharmashare.in]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. interesjournals.org [interesjournals.org]
Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives
Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic reactions where piperidine or its derivatives act as reactants, products, or are present as impurities. My aim is to provide not just procedural steps, but the underlying causality to empower you to make informed decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding catalyst poisoning by piperidine derivatives.
Q1: What is catalyst poisoning by piperidine and why does it occur?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance—in this case, piperidine or its derivatives. The core of the issue lies with the lone pair of electrons on the nitrogen atom within the piperidine ring. This nitrogen atom can act as a Lewis base and strongly adsorb to the active metal sites of a heterogeneous catalyst (e.g., Palladium, Platinum, Rhodium).[1] This strong coordination blocks reactant molecules from accessing these active sites, leading to a significant decrease in the reaction rate and overall efficiency.[2] This deactivation can be reversible or irreversible, depending on the strength of the bond formed between the nitrogen and the catalyst surface.[2][3]
Q2: Which catalytic reactions and catalyst types are most vulnerable?
A2: A broad range of catalysts are susceptible, especially those employed in hydrogenation and cross-coupling reactions.[2]
-
Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are highly susceptible. This is particularly problematic in reactions like the hydrogenation of pyridines to piperidines, where the product itself is a potent catalyst poison.[1][2][4]
-
Nickel Catalysts: Raney Nickel and supported nickel catalysts are also prone to poisoning by nitrogen-containing compounds.[2]
-
Cross-Coupling Catalysts: In reactions like Buchwald-Hartwig amination where a piperidine derivative is used as a nucleophile, it can coordinate to the palladium center, potentially displacing essential ligands and deactivating the catalyst.[2]
Q3: What are the typical symptoms of catalyst poisoning in my reaction?
A3: The primary indicators that your catalyst may be poisoned include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate symptom.[2]
-
Stalled or Incomplete Conversion: The reaction may stop before the starting material is fully consumed, even with extended reaction times or increased hydrogen pressure.[1][2]
-
Changes in Selectivity: You may observe the formation of unexpected byproducts or a shift in the distribution of desired products.[2][5]
Q4: Is catalyst poisoning by piperidine derivatives reversible?
A4: The reversibility depends on the nature of the interaction.
-
Reversible Poisoning: In cases of weaker adsorption (physisorption), the piperidine derivative can sometimes be removed, and catalyst activity can be at least partially restored. This might be achieved by washing the catalyst or by altering reaction conditions.[3]
-
Irreversible Poisoning: Strong chemisorption leads to permanent deactivation.[2] In these instances, the catalyst often needs to be replaced as regeneration may not be effective or economical.[2][6][7]
Part 2: Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting in a question-and-answer format.
Scenario 1: Hydrogenation of a Pyridine Derivative Stalls
Q: My hydrogenation of a substituted pyridine to its corresponding piperidine starts but then slows down dramatically or stops completely. What is the likely cause and how can I fix it?
A: This is a classic case of product inhibition , where the piperidine product is poisoning the catalyst. The basic nitrogen of the newly formed piperidine ring competes with the pyridine starting material for the active sites on the catalyst surface. Often, the saturated piperidine binds more strongly than the aromatic pyridine, leading to a gradual shutdown of the reaction as the product concentration increases.[1][2][5]
-
Use of Acidic Additives:
-
Why it works: Adding a stoichiometric amount of a non-coordinating acid (e.g., acetic acid, HCl) protonates the basic nitrogen of the piperidine product, forming a piperidinium salt.[4] This protonation prevents the nitrogen's lone pair from coordinating to and poisoning the catalyst's active sites.
-
Protocol:
-
Ensure your pyridine precursor is free from other potential catalyst poisons like sulfur compounds.[4]
-
To your reaction mixture, add 1.0-1.2 equivalents of glacial acetic acid relative to the pyridine substrate.
-
Proceed with the hydrogenation under your standard conditions. Platinum catalysts like PtO₂ often show good activity in acidic media.[8]
-
-
-
Increase Catalyst Loading:
-
Why it works: This is a straightforward but less elegant solution. A higher catalyst loading provides a larger number of active sites, compensating for those that become blocked by the piperidine product.[2]
-
Consideration: This approach increases cost and may complicate downstream processing for catalyst removal. It is often used as a last resort if other methods are not viable.
-
-
Optimize Catalyst and Conditions:
-
Why it works: Different metals have varying sensitivities to nitrogen poisoning. Rhodium (e.g., Rh/C) and Platinum-based (e.g., PtO₂, Pt/C) catalysts are often more effective for pyridine hydrogenation than Palladium.[4] Increasing hydrogen pressure (e.g., 30–80 bar) and temperature (e.g., 60–80 °C) can sometimes help to increase the rate of the desired reaction relative to the rate of catalyst poisoning.[4]
-
-
Reaction Engineering (Flow Chemistry):
-
Why it works: In a continuous flow setup using a packed-bed reactor, the localized concentration of the reactant (pyridine) is kept high relative to the product (piperidine) at the catalyst surface. This minimizes the contact time of the poisoning product with the catalyst bed, preserving its activity over time.[2][4]
-
Scenario 2: Low Yield in a Buchwald-Hartwig Amination with a Piperidine Nucleophile
Q: I am attempting a Buchwald-Hartwig cross-coupling reaction using a piperidine derivative as the nucleophile, but I'm getting low yields and recovering starting material. What's going wrong?
A: In this scenario, the piperidine nucleophile itself is a likely culprit for catalyst deactivation. The basic and sterically accessible nitrogen can coordinate strongly to the palladium center, leading to ligand displacement or the formation of inactive palladium-amine complexes. This effectively poisons the catalytic cycle.[2]
-
Ligand Screening:
-
Why it works: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, Buchwald-type ligands) can create a sterically hindered environment around the palladium center. This can favor the binding of the aryl halide and subsequent reductive elimination over the deactivating coordination of the piperidine nucleophile.[2]
-
Action: Screen a panel of bulky phosphine ligands to identify one that provides better stability and turnover in the presence of your specific piperidine derivative.
-
-
Use of Well-Defined Pre-catalysts:
-
Why it works: Employing well-defined palladium pre-catalysts can lead to more consistent and rapid initiation of the catalytic cycle. A faster turnover can outcompete the rate of catalyst deactivation by the piperidine nucleophile.
-
-
Base Selection:
-
Why it works: The choice of base can influence the concentration of free piperidine in the reaction mixture. While a strong base is needed, an excessively strong base or one that is not sterically hindered might lead to side reactions or contribute to catalyst degradation. Experiment with different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find the optimal balance for your system.
-
Part 3: Data and Protocols
Illustrative Data: Effect of Acid Additive on Pyridine Hydrogenation
The following table illustrates the conceptual impact of adding an acidic additive to a model pyridine hydrogenation reaction, a common strategy to mitigate product poisoning.
| Run | Catalyst (5 mol%) | Substrate | Additive (1.1 eq) | Time (h) | Conversion (%) |
| 1 | 10% Pd/C | 4-methylpyridine | None | 12 | 45 (stalled) |
| 2 | 10% Pd/C | 4-methylpyridine | Acetic Acid | 6 | >99 |
| 3 | 5% Rh/C | 4-methylpyridine | None | 8 | >99 |
| 4 | 5% Rh/C | 4-methylpyridine | Acetic Acid | 3 | >99 |
This is representative data based on established chemical principles.[4]
Experimental Protocol: Diagnostic Test for Catalyst Deactivation
This protocol helps determine if catalyst deactivation is occurring over the course of your reaction.
Objective: To monitor reaction progress and identify potential catalyst stalling.
Materials:
-
Your reaction setup (flask, stir bar, etc.)
-
Starting materials and catalyst
-
Syringe for sampling
-
TLC plates or HPLC/GC vials
-
Appropriate analytical standards (starting material, product)
Procedure:
-
Set up your reaction as you normally would.
-
Immediately after all reagents are mixed and the reaction is initiated (t=0), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot appropriately (e.g., by diluting in a suitable solvent).
-
Analyze the aliquot by TLC, GC, or HPLC to determine the initial ratio of starting material to product.[9]
-
Repeat the sampling and analysis at regular intervals (e.g., every 30 minutes or every hour).
-
Plot the percentage of starting material remaining versus time.
-
Interpretation:
-
A smooth, continuous decrease to full conversion indicates a healthy reaction.
-
An initial rapid decrease followed by a plateau where the concentration of starting material no longer changes is a strong indicator of catalyst deactivation or poisoning.[10]
-
References
-
Catalyst Poisoning Mitigation. (2025, November 23). Term - Energy → Sustainability Directory. Retrieved January 11, 2026, from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 11, 2026, from [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Retrieved January 11, 2026, from [Link]
-
How Can You Prevent Catalyst Poisoning? (2025, September 13). Chemistry For Everyone - YouTube. Retrieved January 11, 2026, from [Link]
-
Catalyst Poisoning Explained Simply. (2025, November 21). RevisionDojo. Retrieved January 11, 2026, from [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 11, 2026, from [Link]
-
Mechanisms of catalyst deactivation. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
Tests of amine poisoning with regeneration. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Catalyst Deactivation. (n.d.). Solubility of Things. Retrieved January 11, 2026, from [Link]
-
Mechanisms of catalyst deactivation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Catalyst Poisoning And Regeneration Methods. (2025, August 27). Retrieved January 11, 2026, from [Link]
-
Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022, February 1). Retrieved January 11, 2026, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Catalytic regeneration of amine-based absorbents for CO 2 capture: The effect of acidic sites and accessibility. (n.d.). Bohrium. Retrieved January 11, 2026, from [Link]
-
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved January 11, 2026, from [Link]
-
Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. (n.d.). Chemical Science (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI - NIH. Retrieved January 11, 2026, from [Link]
-
Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
Nitrogen poisoning effect on the catalytic cracking of gasoil. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019, June 25). Organic Process Research & Development - ACS Publications. Retrieved January 11, 2026, from [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022, March 7). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Piperidine-functionalized Fe3O4 supported graphene quantum dots as an efficient catalyst for the synthesis of 2-aminochromenes. (2019, January 10). ACG Publications. Retrieved January 11, 2026, from [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024, April 9). YouTube. Retrieved January 11, 2026, from [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Competitive adsorption of H2O and SO2 on catalytic platinum surfaces: A density functional theory study. (n.d.). Utrecht University. Retrieved January 11, 2026, from [Link]
-
Maximizing catalytic activity and stability of platinum catalysts. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Chiral modification of platinum catalysts by cinchonidine adsorption studied by in situ ATR-IR spectroscopy. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. revisiondojo.com [revisiondojo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Managing the Hygroscopic Nature of Piperidine Hydrochloride Salts
As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with hygroscopic reagents. Piperidine hydrochloride and its derivatives are invaluable building blocks in pharmaceutical synthesis, yet their propensity to absorb atmospheric moisture can lead to significant experimental variability, including inaccurate measurements, reduced reaction yields, and the formation of impurities.[1][2]
This guide is designed to serve as a dedicated technical support resource. It moves beyond simple instructions to explain the underlying chemical principles, providing you with the expertise to anticipate, troubleshoot, and manage the challenges associated with these hygroscopic salts effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind the hygroscopicity of piperidine hydrochloride.
Q1: What does it mean for piperidine hydrochloride to be "hygroscopic"?
A1: Hygroscopicity is the inherent ability of a substance to attract and absorb moisture from the surrounding atmosphere.[1] For piperidine hydrochloride, a crystalline solid, this means that upon exposure to air, it will pull in water molecules, which can alter its physical and chemical properties.[3][4][5] This process can range from slight surface dampness to complete dissolution (deliquescence) at high humidity.
Q2: What makes piperidine hydrochloride salts hygroscopic?
A2: The hygroscopic nature stems from the salt's ionic character. Piperidine, a base, is reacted with hydrochloric acid to form the hydrochloride salt.[2][6] This creates a stable, crystalline solid but also introduces strong ionic interactions. Water, being a highly polar molecule, is readily attracted to the charged ions (piperidinium cation and chloride anion) in the crystal lattice, leading to the absorption of moisture.
Q3: What are the direct consequences of using moisture-laden piperidine hydrochloride in an experiment?
A3: The presence of absorbed water can have several detrimental effects on a reaction, leading to poor reproducibility.[1][7][8]
-
Inaccurate Stoichiometry: Weighing a hygroscopic sample means you are weighing both the compound and an unknown amount of water. This leads to using less of the active reagent than calculated, affecting reaction stoichiometry and limiting yields.[9]
-
Reagent Degradation: The absorbed water can cause hydrolysis, where the reagent itself chemically reacts with water.[2][10] This is particularly problematic for substituted piperidine hydrochlorides, where functional groups can be sensitive to hydrolysis.[1]
-
Interference with Reaction Conditions: In moisture-sensitive reactions, particularly those using strong bases (e.g., NaH, K₂CO₃) or organometallic reagents, the water will quench these reagents, rendering them ineffective and halting the reaction.[1]
-
Promotion of Side Reactions: The presence of water can alter reaction pathways, promoting the formation of unwanted byproducts and complicating purification.[1]
Q4: How can I visually tell if my piperidine hydrochloride has absorbed significant moisture?
A4: While subtle moisture uptake may not be visible, significant absorption presents clear physical changes. The most common sign is caking or clumping , where the free-flowing powder becomes a solid mass.[11][12][13][14] This occurs as absorbed surface moisture creates liquid bridges between particles, which can solidify upon slight drying, forming solid bridges.[13][15] In high humidity, the powder may appear damp, sticky, or even fully dissolve into a slurry.
Part 2: Troubleshooting Guide for Common Issues
This guide provides solutions to specific problems encountered during experimentation.
| Problem/Observation | Potential Cause (Rooted in Hygroscopicity) | Recommended Solution & Rationale |
| Low or No Product Yield | 1. Base Inactivation: Water absorbed by the piperidine HCl has quenched the base (e.g., K₂CO₃, NaH) used in the reaction.[1]2. Reagent Hydrolysis: The active reagent has been degraded by the absorbed moisture before or during the reaction.[1] | 1. Dry the Reagent: Before use, dry the piperidine HCl under high vacuum for several hours.[1]2. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware. Use anhydrous-grade solvents. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents.[1] |
| Weight Drifts Upward on Balance | Active Moisture Absorption: The compound is actively absorbing moisture from the laboratory air while on the open balance pan, causing the mass to increase continuously.[9] | 1. Minimize Exposure: Weigh the compound rapidly. Use a weighing boat or glossy weighing paper for quick transfer.[16]2. Weigh by Difference: Add the approximate amount to a sealed vial, weigh the vial, transfer the solid to the reaction flask, and re-weigh the vial to get the exact mass transferred.3. Use a Controlled Environment: For best results, handle and weigh the reagent inside a glove box with a controlled low-humidity atmosphere.[17][18] |
| Material is a Hard "Brick" in the Bottle | Severe Caking: Prolonged or repeated exposure to humid air has caused the powder to absorb significant moisture, leading to the formation of strong solid bridges between particles.[13] | 1. Mechanical Break-up: Use a clean, dry spatula to carefully break up the clumps inside the bottle. This is suitable for non-critical applications.2. Drying and Grinding: Transfer the clumps to a mortar, dry thoroughly under high vacuum, and then gently grind back into a fine powder within a dry environment (e.g., a glove box) to prevent re-absorption. |
| Inconsistent Results Between Batches | Variable Water Content: The amount of absorbed moisture differs each time the reagent is used, depending on ambient humidity and exposure time. This leads to inconsistent reagent stoichiometry in each run.[1] | 1. Standardize Handling Protocol: Implement a strict, consistent procedure for every experiment. This includes always drying the reagent for a set time before use and minimizing its exposure to air.[1]2. Use a Glove Box: A glove box provides the most consistent, moisture-free environment, eliminating variability from ambient humidity.[19][20] |
Part 3: Protocols and Best Practices
Adhering to standardized protocols is crucial for obtaining reproducible results.
Protocol 1: Optimal Storage of Piperidine Hydrochloride Salts
-
Primary Container: Always keep the salt in its original, tightly sealed container. After dispensing, ensure the cap is replaced immediately and securely.
-
Secondary Containment: Place the primary container inside a desiccator .[21] A desiccator is a sealable enclosure that maintains a low-humidity environment.[22][23]
-
Desiccant Choice: Use an active desiccant like silica gel (ideally with a color indicator that changes from blue to pink when saturated), Drierite, or molecular sieves in the bottom of the desiccator.[21][24]
-
Location: Store the desiccator in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[25]
-
Long-Term Storage: For highly sensitive applications or long-term storage, consider sealing the container with paraffin film before placing it in the desiccator. For maximum protection, store the material inside a nitrogen-purged glove box.[1][26]
Protocol 2: Pre-Drying of Piperidine Hydrochloride Before Use
This protocol should be performed immediately before weighing the reagent for a moisture-sensitive reaction.
-
Preparation: Place the required amount of piperidine hydrochloride salt in a clean, dry round-bottom flask or a suitable vacuum-rated vessel.
-
Connect to Vacuum: Connect the flask to a high-vacuum line (Schlenk line). Ensure all connections are secure.
-
Apply Vacuum: Gradually apply a high vacuum (<1 mmHg).
-
Heating (Optional): If the compound is thermally stable, gently heat the flask with a water bath or heating mantle (typically 40-50°C) while under vacuum. This significantly accelerates the drying process. Caution: Check the compound's melting point and decomposition temperature before heating.
-
Drying Time: Maintain the vacuum for a minimum of 2-4 hours. For larger quantities or very wet material, drying overnight is recommended.
-
Cooling: Allow the flask to cool completely to room temperature while still under vacuum.
-
Release Vacuum: Backfill the flask with an inert gas like nitrogen or argon before opening it to the atmosphere. The dried reagent should be used immediately.
Protocol 3: Gravimetric Determination of Water Content (Loss on Drying)
This method provides an estimate of the water content in your material.
-
Tare Weighing Dish: Place a clean, dry glass weighing dish on an analytical balance and tare the weight.
-
Initial Weighing: Add approximately 1.0 g of the piperidine hydrochloride salt to the dish and record the initial mass (m_initial) accurately.
-
Drying: Place the dish and sample in a vacuum oven set to a moderate temperature (e.g., 50-60°C) for 24 hours.
-
Cooling: Transfer the dish to a desiccator and allow it to cool to room temperature (approx. 30 minutes).
-
Final Weighing: Re-weigh the dish and the dried sample, and record the final mass (m_final).
-
Calculation: Calculate the percentage of water content using the formula: % Water Content = [(m_initial - m_final) / m_initial] * 100
Part 4: Data & Visualizations
Data Tables
Table 1: Hygroscopicity Classification (European Pharmacopoeia) [1]
This table helps classify the hygroscopic nature of a material based on its water uptake at 25°C and 80% relative humidity (RH). Piperidine hydrochloride salts typically fall into the moderately to very hygroscopic categories.
| Classification | Water Uptake (% w/w) | Description |
| Non-hygroscopic | < 0.2% | Essentially no water uptake. |
| Slightly hygroscopic | 0.2% to < 2% | Small amount of water uptake. |
| Moderately hygroscopic | 2% to < 15% | Significant water uptake. |
| Very hygroscopic | ≥ 15% | Very high water uptake, may lead to deliquescence. |
Diagrams
Caption: Mechanism of moisture-induced physical changes in hygroscopic salts.
Caption: Decision tree for handling piperidine hydrochloride salts.
Caption: Recommended workflow for accurately weighing a hygroscopic reagent.
References
-
VITTA Education. (2023, October 24). What is a Glove Box?[Link]
-
MRC Lab. Laboratory Glove Box: Definition, Types & Functions. [Link]
-
Terra Universal. Glove Boxes: Isolation & Containment Chambers. [Link]
-
Jacomex. Glove Box for Chemistry. [Link]
-
Camlab. A simple guide to desiccators. [Link]
-
BIOSYNCE. (2025, August 25). What is the stability of piperidine?[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]
-
Terra Universal. Desiccator Selection Guide | Bel-Art Secador Desiccant Types. [Link]
-
Wikipedia. Desiccator. [Link]
-
Boekel Scientific. Lab Desiccator Guide | What Is A Desiccator?[Link]
-
SP Bel-Art. Types of Desiccators & Their Uses. [Link]
-
APEC USA. (2021, November 2). 6 Powder Flow Control Problems And Solutions. [Link]
-
Al-Adawy, S., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 859. [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]
-
Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 31-33. [Link]
-
Ramseier Koatings. (2025, July 25). Powder Sieve Troubleshooting: Common Problems and Solutions. [Link]
-
Complete Preservation. (2019, March 15). EXPLAINED: Moisture Content Analysis using the Gravimetric Process. [Link]
-
Dec Group. (2025, October 6). Techniques for enhancing powder flowability and mitigating issues like caking or clumping. [Link]
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?[Link]
-
HQN. The use of Moisture Meters. [Link]
-
Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. [Link]
-
Chemistry Series. (2017, January 6). Common weighing problems. YouTube. [Link]
-
ChemWhat. Piperidine hydrochloride CAS#: 6091-44-7. [Link]
-
PowderProcess.net. Powder caking or clumping review : causes and how to solve it. [Link]
-
HepatoChem. How do you handle hygroscopic salts?[Link]
-
Schaeffer. HYGROSCOPIC BULK SOLIDS. [Link]
-
Sussex Damp Experts. Hygroscopic Salts. [Link]
-
AQUALAB. The food manufacturer's step-by-step guide to eradicate caking and clumping. [Link]
-
European Pharmaceutical Review. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
-
MDPI. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]
-
Zafar, U., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 665-679. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Piperidine hydrochloride CAS#: 6091-44-7 [m.chemicalbook.com]
- 5. Piperidine hydrochloride | 6091-44-7 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apecusa.com [apecusa.com]
- 12. Powder Sieve Troubleshooting: Common Problems and Solutions - Ramseier Koatings [ramseierkoatings.com]
- 13. Powder caking or clumping review : causes and how to solve it [powderprocess.net]
- 14. aqualab.com [aqualab.com]
- 15. schaeffer-trading.com [schaeffer-trading.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. vittaeducation.com [vittaeducation.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. ossila.com [ossila.com]
- 20. Glove Box for Chemistry [jacomex.com]
- 21. Desiccator - Wikipedia [en.wikipedia.org]
- 22. terrauniversal.com [terrauniversal.com]
- 23. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 24. camlab.co.uk [camlab.co.uk]
- 25. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 26. terrauniversal.com [terrauniversal.com]
Navigating N-Arylation of 4-(4-Methoxyphenoxy)piperidine: A Guide to Preventing Dimerization and Other Side Reactions
A Technical Support Center for Researchers in Synthetic Chemistry
Welcome to our dedicated technical support guide for reactions involving 4-(4-methoxyphenoxy)piperidine. As a valued partner in your research, we understand the challenges that can arise in complex synthetic pathways. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the nuances of working with this versatile building block and, in particular, to avoid the common pitfall of dimer formation during N-arylation reactions.
The Challenge: Unraveling "Dimer Formation"
When researchers report "dimer formation" in the context of N-arylating 4-(4-methoxyphenoxy)piperidine, they are typically observing one of two primary side reactions:
-
Diarylation: The secondary amine of the desired N-arylated product undergoes a second arylation, resulting in a diarylamine byproduct.
-
Diaryl Ether Cleavage: The diaryl ether bond within the 4-(4-methoxyphenoxy)piperidine moiety is cleaved under the reaction conditions, leading to a cascade of potential side products.
This guide will address both of these issues head-on, providing you with the mechanistic understanding and practical tools to suppress these unwanted pathways and maximize the yield of your desired product.
Troubleshooting Guide: From Problem to Solution
Here, we address specific issues you might be encountering in a direct question-and-answer format.
Q1: I'm seeing a significant amount of a higher molecular weight byproduct in my Buchwald-Hartwig amination. Could this be a diarylation product?
A1: Yes, this is a strong possibility. Diarylation is a common side reaction when N-arylating secondary amines, especially if the reaction conditions are not optimized.[1] The initially formed N-arylated product can compete with the starting secondary amine for the catalyst, leading to a second C-N bond formation.
Core Problem: The catalytic system is reactive enough to N-arylate the already substituted (and less nucleophilic) product.
Solutions:
-
Increase Steric Hindrance Around the Metal Center: Switch to a bulkier phosphine ligand. Ligands like RuPhos are specifically designed for the arylation of secondary amines and can provide the necessary steric bulk to prevent the already-arylated product from re-entering the catalytic cycle.[2]
-
Lower the Reaction Temperature: High temperatures can provide the activation energy needed for the less favorable diarylation to occur.[3] Try reducing the temperature by 10-20 °C and monitor the reaction progress over a longer period.
-
Use a Weaker Base: Strong bases like NaOtBu can promote higher catalytic activity, which may not be selective.[2][4] Consider using a weaker base such as K₃PO₄ or Cs₂CO₃, which can provide a sufficient reaction rate for the desired monoarylation while disfavoring the more challenging diarylation.[2][4]
-
Control Stoichiometry: While not always a complete solution, using a slight excess of the 4-(4-methoxyphenoxy)piperidine relative to the aryl halide can help to outcompete the N-arylated product for the catalyst.
Q2: My reaction is messy, and I'm isolating products that suggest the 4-(4-methoxyphenoxy)piperidine has fragmented. What could be happening?
A2: This is a classic sign of diaryl ether cleavage. The C-O bond of the diaryl ether is susceptible to cleavage by palladium catalysts, especially under harsh conditions.[5][6][7] This can be exacerbated by certain ligands and high temperatures.
Core Problem: The palladium catalyst is inserting into the C-O bond of the diaryl ether, leading to fragmentation.
Solutions:
-
Ligand Selection: Avoid ligands that are known to be highly active for C-O bond activation. While there isn't a definitive list, ligands with high electron density and less steric bulk might be more prone to this side reaction. Stick with well-established ligands for C-N coupling, such as the biarylphosphines (e.g., RuPhos, XPhos).
-
Temperature Management: This is the most critical parameter to control. Diaryl ether cleavage is often more prevalent at higher temperatures. Aim for the lowest temperature that allows for a reasonable reaction rate for the N-arylation. A temperature screen is highly recommended.
-
Choice of Base: While less directly implicated than in diarylation, an overly strong base could potentially contribute to catalyst decomposition pathways that might lead to more indiscriminate reactivity. If you suspect ether cleavage, and are using a very strong base, consider a switch to a weaker inorganic base.
Q3: My reaction is very slow, and when I increase the temperature to speed it up, I get a mixture of byproducts. How can I improve the rate without sacrificing selectivity?
A3: This is a common optimization challenge. The key is to enhance the rate of the desired reaction (mono-N-arylation) while keeping the activation barrier for the undesired reactions (diarylation, ether cleavage) out of reach.
Solutions:
-
Catalyst Pre-activation: Ensure your palladium(0) catalyst is active. Using a pre-catalyst can sometimes lead to more consistent and active catalytic systems at lower temperatures.[8]
-
Solvent Choice: The choice of solvent can influence the solubility of the base and the catalytic species, which in turn affects the reaction rate. Toluene and dioxane are common choices, but sometimes a more polar solvent like THF can be beneficial, although solvent effects are highly substrate-dependent.[4]
-
Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can be crucial. Typically, a ratio of 1:1 to 2:1 is used, but in some cases, a slight excess of ligand can stabilize the catalyst and improve performance.
Frequently Asked Questions (FAQs)
What is the general reactivity of 4-(4-methoxyphenoxy)piperidine in N-arylation reactions?
As a secondary amine, 4-(4-methoxyphenoxy)piperidine is a good nucleophile for Buchwald-Hartwig amination.[2] However, the presence of the diaryl ether functionality introduces a potential site for an unwanted side reaction (ether cleavage).[5][6][7] Additionally, like other secondary amines, the product of mono-N-arylation can potentially undergo a second arylation.[1]
Which class of ligands is generally recommended for this substrate?
For the N-arylation of secondary amines, sterically hindered biarylphosphine ligands are generally the preferred choice.[2] Ligands such as RuPhos, XPhos, and BrettPhos have been shown to be effective in promoting C-N bond formation while minimizing side reactions like diarylation due to their steric bulk.[1][2]
What is the role of the base in preventing dimer formation?
The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine to form the palladium-amido complex.[9][10] A very strong base like NaOtBu can lead to a highly active catalyst that may lack selectivity, potentially promoting both diarylation and catalyst decomposition that could lead to ether cleavage.[2][4] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can offer a better balance of reactivity and selectivity.[2][4]
Can I use copper catalysis for the N-arylation of this substrate?
Copper-catalyzed N-arylation (Ullmann condensation) is an alternative to palladium-catalyzed methods.[11] It often requires higher temperatures but can be less prone to certain palladium-mediated side reactions. However, optimization would be required, and the compatibility of the diaryl ether moiety under these conditions would need to be verified.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired reaction and the potential side reactions.
Caption: Desired N-Arylation Pathway
Caption: Diarylation Side Reaction
Caption: Diaryl Ether Cleavage Side Reaction
Model Experimental Protocol: Selective Mono-N-Arylation
This protocol is a general starting point for the selective mono-N-arylation of 4-(4-methoxyphenoxy)piperidine. Optimization of temperature, base, and reaction time may be necessary for different aryl halides.
Reagents:
-
4-(4-Methoxyphenoxy)piperidine (1.1 equiv)
-
Aryl halide (Ar-X, 1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene (0.1 M)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add K₃PO₄. Flame-dry the flask under high vacuum and backfill with argon.
-
Reagent Addition: To the flask, add Pd₂(dba)₃, RuPhos, 4-(4-methoxyphenoxy)piperidine, and the aryl halide.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Scientist's Note: A lower temperature is chosen initially to disfavor thermal decomposition and side reactions. If the reaction is slow, the temperature can be increased in 10 °C increments.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Summary of Recommended vs. Problematic Conditions
| Parameter | Recommended for Selectivity | Potential for Dimer Formation |
| Ligand | Bulky Biarylphosphines (e.g., RuPhos, XPhos) | Less Sterically Hindered Ligands |
| Base | Weaker Inorganic (K₃PO₄, Cs₂CO₃) | Strong Bases (NaOtBu, LHMDS) |
| Temperature | 80-100 °C (Optimized) | >110 °C |
| Solvent | Toluene, Dioxane | Highly dependent on specific reaction |
References
-
ChemSusChem, 2020.
-
ResearchGate, 2020.
-
Pacific Northwest National Laboratory, 2017.
-
ResearchGate, 2020.
-
National Center for Biotechnology Information, 2022.
-
PubMed, 2021.
-
WuXi AppTec, 2022.
-
Journal of the American Chemical Society, 2021.
-
PubMed, 2006.
-
ACS Catalysis, 2022.
-
PubMed, 2014.
-
JACS Au, 2020.
-
YouTube, 2023.
-
The Journal of Organic Chemistry, 2020.
-
ResearchGate, 2020.
-
Organic Letters, 2022.
-
ChemSpeed Technologies, 2019.
-
National Center for Biotechnology Information, 2022.
-
ACS Catalysis, 2022.
-
Chemistry LibreTexts, 2023.
-
Wikipedia, 2023.
-
YouTube, 2023.
-
ResearchGate, 2014.
-
ResearchGate, 2022.
-
MDPI, 2022.
-
Zenodo, 2020.
-
Organic Chemistry Portal, 2023.
-
Organic Chemistry Portal, 2024.
-
OUCI, 2021.
-
PubMed, 2025.
-
Royal Society of Chemistry, 2013.
-
National Center for Biotechnology Information, 2015.
-
ResearchGate, 2015.
-
ResearchGate, 2020.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium-Catalyzed Lignin Hydrogenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnnl.gov [pnnl.gov]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for 4-(4-Methoxyphenoxy)piperidine Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from discovery to clinical application is paved with rigorous testing and validation. A critical component of this process is the development and validation of bioanalytical methods. These methods are essential for the quantitative determination of drug concentrations in biological matrices, which is fundamental to understanding the pharmacokinetics (PK) and toxicokinetics (TK) of a new chemical entity.[1][2][3] This guide provides an in-depth comparison of analytical techniques and a comprehensive framework for the validation of bioanalytical methods for 4-(4-Methoxyphenoxy)piperidine derivatives, a class of compounds with significant potential in pharmaceutical development.[4]
The principles and protocols outlined herein are grounded in the latest guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the generated data is reliable, reproducible, and suitable for regulatory submission.[1][5][6][7][8]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the cornerstone of a successful bioanalytical method. For 4-(4-Methoxyphenoxy)piperidine derivatives, the choice primarily lies between High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, with detection based on the analyte's ability to absorb UV light.[9] | Separation based on polarity, with highly specific detection based on the mass-to-charge ratio of the analyte and its fragments.[10] |
| Selectivity | Moderate to High. Potential for interference from endogenous matrix components or metabolites with similar UV absorbance.[10] | Very High. The use of multiple reaction monitoring (MRM) provides exceptional specificity, minimizing interferences.[10] |
| Sensitivity | Moderate. Typically in the µg/mL to high ng/mL range.[9] | Very High. Capable of achieving sub-ng/mL to pg/mL detection limits.[10] |
| Derivatization | May be required if the analyte lacks a strong UV chromophore to enhance detection.[9][11] | Generally not required, but can be used to improve ionization efficiency.[10] |
| Matrix Effects | Less susceptible to ion suppression or enhancement. | Can be a significant issue, requiring careful method development and the use of an appropriate internal standard to mitigate.[10] |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for operation and maintenance. |
Expert Insight: For early-stage discovery and preclinical studies where higher concentrations are expected, HPLC-UV can be a cost-effective and reliable choice. However, for clinical trials and studies requiring high sensitivity to define the terminal pharmacokinetic phase, LC-MS/MS is the gold standard due to its superior selectivity and sensitivity.[10][12]
The Blueprint for Validation: A Step-by-Step Protocol
A bioanalytical method validation is a comprehensive process designed to demonstrate that the analytical procedure is reliable and reproducible for its intended use.[7][13] The following sections detail the critical validation parameters and provide a step-by-step experimental protocol.
Experimental Workflow: From Sample to Signal
The overall process of analyzing a biological sample involves several key stages, each of which must be carefully controlled and validated.
Caption: A generalized workflow for the bioanalytical analysis of 4-(4-Methoxyphenoxy)piperidine derivatives.
In-Depth Validation Parameters
The following parameters must be thoroughly investigated during method validation to comply with regulatory expectations.[2][14]
Selectivity and Specificity
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.
Experimental Protocol:
-
Analyze blank matrix samples from at least six different sources.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard (IS).
-
Assess for any interfering peaks at the retention times of the analyte and IS in the blank samples.
-
The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.
Linearity and Calibration Curve
Objective: To establish the relationship between the instrument response and the known concentration of the analyte over a defined range.
Experimental Protocol:
-
Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards by spiking the analyte into the biological matrix.
-
The calibration range should encompass the expected concentrations in the study samples.
-
Analyze the calibration standards in at least three independent runs.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression model (typically a weighted 1/x² linear regression).
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).
Recovery
Objective: To assess the efficiency of the extraction procedure.
Experimental Protocol:
-
Compare the peak area of the analyte from extracted QC samples to the peak area of the analyte from unextracted samples (analyte spiked into the post-extraction blank matrix).
-
Perform this at low, medium, and high QC concentrations.
-
Recovery should be consistent and reproducible, although 100% recovery is not essential.
Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and IS, which can lead to ion suppression or enhancement in LC-MS/MS.
Experimental Protocol:
-
Compare the peak area of the analyte spiked into post-extraction blank matrix from at least six different sources to the peak area of the analyte in a neat solution.
-
The %CV of the matrix factor across the different sources should be ≤ 15%.
Stability
Objective: To ensure that the analyte is stable under various conditions encountered during sample handling, storage, and analysis.[15][16][17]
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.[17]
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling time.[17]
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.[17]
-
Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions at room temperature and refrigerated conditions.[15]
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
For all stability experiments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Process
A structured approach is crucial for a comprehensive bioanalytical method validation.
Caption: Key parameters in the bioanalytical method validation process.
Conclusion
The successful validation of a bioanalytical method for 4-(4-Methoxyphenoxy)piperidine derivatives is a meticulous process that demands a deep understanding of analytical chemistry and regulatory requirements. By carefully selecting the appropriate analytical technique and rigorously evaluating all validation parameters, researchers can ensure the generation of high-quality data that is both reliable and defensible. This guide provides a robust framework to navigate the complexities of bioanalytical method validation, ultimately contributing to the successful development of new and effective therapeutics.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][2]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][8]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link][7]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link][13]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link][1]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
National Institutes of Health. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link][15]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. [Link][18]
-
Celegence. Stability Assessments in Bioanalytical Method Validation. [Link][16]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link][8]
-
BioPharma Services Inc. Bioanalytical Method Validation Focus on Sample Stability. [Link][17]
-
Slideshare. Bioanalytical method validation emea. [Link][14]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. [Link][19]
-
Taylor & Francis Online. Assessing Stability in Bioanalysis: Reflections on the Last 10 Years. [Link][20]
-
PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link][21]
-
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link][22]
-
Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine. [23]
-
PubMed. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. [Link][24]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link][26]
-
International Journal of Science and Research. An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. [Link][3]
-
Allied Academies. Advancements in lc-ms/ms bioanalytical method validation. [Link][12]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][27]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link][28]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ijprajournal.com [ijprajournal.com]
- 4. chemimpex.com [chemimpex.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. id-eptri.eu [id-eptri.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. Bioanalytical method validation emea | PPTX [slideshare.net]
- 15. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. moh.gov.bw [moh.gov.bw]
- 19. fda.gov [fda.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 24. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. jocpr.com [jocpr.com]
- 28. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comparative Guide to Dopamine D2 Receptor Ligands: Profiling Key Pharmacological Classes
This guide offers an in-depth comparison of prototypical dopamine D2 receptor (D2R) ligands, providing researchers, scientists, and drug development professionals with a comprehensive overview of their pharmacological characteristics. While direct experimental data for the chemical intermediate 4-(4-Methoxyphenoxy)piperidine is not publicly available, its piperidine core is a privileged scaffold in the design of numerous D2R modulators.[1] This document will, therefore, focus on a comparative analysis of well-established D2R antagonists and agonists, outlining the experimental methodologies used to characterize such compounds and providing a framework for evaluating novel chemical entities.
The Central Role of the Dopamine D2 Receptor
The D2 receptor, a class A G protein-coupled receptor (GPCR), is a cornerstone of neurological function and a primary target for therapeutics treating a spectrum of disorders, including schizophrenia, Parkinson's disease, and hyperprolactinemia.[2][3] D2Rs are predominantly coupled to the Gαi/o class of G proteins.[4] Agonist binding to the D2R triggers a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and modulation of various ion channels.[4][5] Furthermore, D2R activation can initiate G protein-independent signaling through the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[6][7][8]
The diverse physiological roles of the D2R underscore the importance of finely characterizing the pharmacological profiles of ligands that interact with this receptor. Key parameters for evaluation include binding affinity (Ki), functional potency (EC50/IC50), and efficacy (the magnitude of the response).
An Experimental Showdown: Characterizing D2 Receptor Ligands
A thorough understanding of a ligand's interaction with the D2R requires a multi-faceted experimental approach. The following are standard in vitro assays employed to elucidate the binding and functional properties of D2R modulators.
Radioligand Binding Assay: Quantifying Affinity
This technique directly measures the affinity of a test compound for the D2 receptor by assessing its ability to compete with a radiolabeled ligand of known high affinity, such as [3H]spiperone.[9] The assay is typically performed using cell membranes prepared from cell lines stably expressing the human D2 receptor.[10]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay: Assessing Gαi/o Pathway Activation
This assay quantifies the functional consequence of D2R activation by measuring the inhibition of cAMP production.[4] To facilitate measurement, intracellular cAMP levels are first elevated using an adenylyl cyclase activator like forskolin.[11] The ability of a test compound to then reduce these stimulated cAMP levels is a direct measure of its agonist activity at the Gαi/o-coupled D2R.[11]
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for a cAMP inhibition functional assay.
β-Arrestin Recruitment Assay: Probing G Protein-Independent Signaling
This assay measures the recruitment of β-arrestin to the activated D2R, a key event in receptor desensitization and a signaling pathway in its own right.[6][8] Technologies such as DiscoverX's PathHunter® utilize enzyme fragment complementation, where the D2R and β-arrestin are tagged with enzyme fragments.[6] Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal.[6]
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for a β-arrestin recruitment assay.
Comparative Pharmacological Profiles
The following tables summarize the D2 receptor binding affinities and functional activities of selected antagonists and agonists. These compounds are widely used as reference standards in D2R research.
D2 Receptor Antagonists
| Compound | D2 Ki (nM) | Receptor Profile | Therapeutic Class |
| Haloperidol | 0.7 - 1.2[12] | Potent D2 antagonist[13] | Typical Antipsychotic |
| Risperidone | 3.2[14] | Potent D2 and 5-HT2A antagonist[14] | Atypical Antipsychotic |
Haloperidol, a butyrophenone, is a first-generation antipsychotic that exhibits high affinity for the D2 receptor.[12][13] Its clinical efficacy is strongly correlated with its ability to block D2 receptors in the mesolimbic pathway.[14] Risperidone, a benzisoxazole derivative, is a second-generation antipsychotic with potent D2 and serotonin 5-HT2A receptor antagonism.[14] The dual receptor blockade is thought to contribute to its "atypical" profile, with a lower incidence of extrapyramidal side effects at therapeutic doses compared to typical antipsychotics.[14][15]
D2 Receptor Agonists
| Compound | D2 Ki (nM) | D2 Functional Activity | Therapeutic Class |
| Bromocriptine | ~8 | Potent D2 agonist (pEC50 = 8.15)[16] | Parkinson's Disease, Hyperprolactinemia |
| Ropinirole | 29[17] | D2 agonist[18] | Parkinson's Disease, Restless Legs Syndrome |
Bromocriptine is an ergot alkaloid derivative that acts as a potent D2 receptor agonist.[3][16] It is used to treat conditions associated with dopamine deficiency, such as Parkinson's disease, and to suppress prolactin secretion in cases of hyperprolactinemia.[3] Ropinirole is a non-ergoline D2 agonist that is also effective in managing the symptoms of Parkinson's disease and restless legs syndrome.[18][19] As a dopamine agonist, it acts on G-protein-coupled inhibitory neurons, inhibiting adenylyl cyclase and calcium channels while activating potassium channels.[18]
Signaling Pathways and Ligand Action
The interaction of different ligands with the D2 receptor initiates distinct downstream signaling events. Antagonists block the receptor, preventing the effects of endogenous dopamine, while agonists mimic the action of dopamine.
D2 Receptor Signaling Pathways
Caption: Ligand-mediated modulation of D2 receptor signaling.
Conclusion
The piperidine scaffold, present in compounds like 4-(4-Methoxyphenoxy)piperidine, is a valuable starting point for the design of novel D2 receptor ligands. A comprehensive evaluation of such novel compounds requires a suite of in vitro assays to determine their binding affinity and functional profile. By comparing their pharmacological data to that of well-characterized reference compounds like haloperidol, risperidone, bromocriptine, and ropinirole, researchers can effectively position new chemical entities within the landscape of D2R therapeutics. This systematic approach, grounded in robust experimental data, is essential for the successful development of next-generation D2R-targeted drugs.
References
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]
-
Deik, A., & Wu, B. (n.d.). Ropinirole. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). Retrieved from [Link]
-
Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. (2019). Methods in Molecular Biology, 1947, 257-267. Retrieved from [Link]
-
D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. (n.d.). Retrieved from [Link]
-
In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. (2006, November 8). Naunyn-Schmiedeberg's Archives of Pharmacology, 374(3), 181-192. Retrieved from [Link]
-
An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets. (2023, August 30). Patsnap Synapse. Retrieved from [Link]
-
Agonist action at D2(long) dopamine receptors: ligand binding and functional assays. (1998). British Journal of Pharmacology, 124(1), 135-144. Retrieved from [Link]
-
MULTISCREEN™ Beta Arrestin Sensor Technology. Multispan, Inc. (n.d.). Retrieved from [Link]
-
Why Study GPCR Arrestin Recruitment?. DiscoverX. (n.d.). Retrieved from [Link]
-
Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. (2009). British Journal of Pharmacology, 156(7), 1128-1136. Retrieved from [Link]
-
D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Retrieved from [Link]
-
Mechanism of Action of Risperidone. Psychopharmacology Institute. (2014, July 1). Retrieved from [Link]
-
The complex molecular pharmacology of the dopamine D2 receptor: Implications for pramipexole, ropinirole, and rotigotine. (2023, May). Pharmacology & Therapeutics, 245, 108392. Retrieved from [Link]
-
Dual pancreatic adrenergic and dopaminergic signaling as a therapeutic target of bromocriptine. (2022, August 19). JCI Insight, 7(16), e157621. Retrieved from [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. (n.d.). Retrieved from [Link]
-
Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. (2012). ACS Chemical Neuroscience, 3(10), 791-801. Retrieved from [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2010). Journal of Neuroscience Methods, 189(2), 246-254. Retrieved from [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]
-
Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Metabolite involvement in bromocriptine-induced prolactin inhibition in rats. (2004). Journal of Pharmacology and Experimental Therapeutics, 309(2), 729-736. Retrieved from [Link]
-
Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. (1995). Journal of Psychiatry & Neuroscience, 20(4), 291-303. Retrieved from [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010, April 30). Journal of Neuroscience Methods, 189(2), 246-254. Retrieved from [Link]
-
Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. (2019). Journal of Medicinal Chemistry, 62(17), 7999-8012. Retrieved from [Link]
-
D2-Like Binding Affinity and Subtype Selectivity of Selected Ligands Using [3H]N-Methylspiperone. (n.d.). ResearchGate. Retrieved from [Link]
-
The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. (2008). Journal of Pharmacology and Experimental Therapeutics, 325(1), 197-204. Retrieved from [Link]
-
Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A... (n.d.). ResearchGate. Retrieved from [Link]
-
Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. (2018). Frontiers in Pharmacology, 9, 137. Retrieved from [Link]
-
Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Radioligand binding assay in D2R and D3R. (n.d.). ResearchGate. Retrieved from [Link]
-
Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. (2020, February 26). Nature Communications, 11(1), 1063. Retrieved from [Link]
-
The effects of haloperidol on dopamine receptor gene expression. (1995). Journal of Pharmacology and Experimental Therapeutics, 274(2), 962-971. Retrieved from [Link]
-
Extrastriatal and striatal D2 dopamine receptor blockade with haloperidol or new antipsychotic drugs in patients with schizophrenia. (n.d.). SciSpace. Retrieved from [Link]
-
Cooper, D. B., & Adigun, R. (n.d.). Bromocriptine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study. (1995). Psychopharmacology, 122(2), 152-157. Retrieved from [Link]
-
Occupancy of dopamine D2 receptors by the atypical antipsychotic drugs risperidone and olanzapine: theoretical implications. (2004). Psychopharmacology, 174(1), 38-46. Retrieved from [Link]
-
D2-dopamine-receptor occupancy during treatment with haloperidol decanoate. (1997). European Archives of Psychiatry and Clinical Neuroscience, 247(2), 104-106. Retrieved from [Link]
-
Dopamine D2 receptor occupancy by olanzapine or risperidone in young patients with schizophrenia. (2004). Psychopharmacology, 177(1-2), 157-163. Retrieved from [Link]
-
Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. (2014). International Journal of Neuropsychopharmacology, 17(8), 1159-1166. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(20), 6247. Retrieved from [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1987). Journal of Medicinal Chemistry, 30(11), 2135-2140. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. innoprot.com [innoprot.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The effects of haloperidol on dopamine receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist PMID: 1673248 | MCE [medchemexpress.cn]
- 18. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]
A Senior Application Scientist's Guide to In Vivo Efficacy Testing of 4-(4-Methoxyphenoxy)piperidine Analogs as Histamine H3 Receptor Antagonists for Cognitive Enhancement
Authored for Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for cognitive disorders, such as Alzheimer's disease, remains one of the most significant challenges in modern medicine. Current therapies offer limited symptomatic relief without halting disease progression.[1] A promising therapeutic strategy involves the modulation of the histamine H3 receptor (H3R), a key player in regulating the release of several neurotransmitters essential for cognitive processes.[1][2][3] This guide provides an in-depth comparison of the in vivo efficacy of novel drug candidates built on the 4-(4-Methoxyphenoxy)piperidine scaffold, which has proven to be a critical structural element for potent H3R antagonism.[4]
The Rationale for Targeting the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor that inhibits the synthesis and release of histamine in the central nervous system (CNS).[2] It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine, all of which are implicated in learning and memory.[1][2][3][5] In conditions like Alzheimer's disease, the deterioration of histaminergic and cholinergic neurons contributes to cognitive decline.[1][5]
By antagonizing or acting as inverse agonists at the H3 receptor, drugs can disinhibit these systems, leading to an increase in the release of pro-cognitive neurotransmitters.[1][6] This mechanism forms the basis for the therapeutic potential of H3R antagonists in treating cognitive deficits.[3][5] Preclinical studies have consistently shown that H3R antagonists enhance cognitive performance in various animal models of dementia and cognitive dysfunction.[1][2][7]
Signaling Pathway of H3 Receptor Antagonism
The H3 receptor primarily couples to the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. H3R antagonists block this constitutive activity, thereby increasing neurotransmitter release.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Procedure:
-
Habituation (Day 1):
-
Training Session (T1 - Day 2):
-
Administer the test compound (e.g., Compound A at 10 mg/kg, p.o.) or vehicle 60 minutes before the training session.
-
Administer scopolamine (0.5 mg/kg, i.p.) 30 minutes before the training session to induce a memory deficit.
-
Place two identical "familiar" objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore the objects for 5 minutes. Record the session using video tracking software.
-
Exploration is defined as the rat's nose being pointed toward the object at a distance of ≤2 cm. [9]
-
-
Testing Session (T2 - Day 2):
-
After a 1-hour retention interval, return the rat to the arena.
-
The arena now contains one of the familiar objects and one "novel" object. The position of the novel object should be counterbalanced across animals.
-
Allow the rat to explore freely for 5 minutes and record the session.
-
Thoroughly clean the arena and objects with 70% ethanol between trials to eliminate olfactory cues. [9]
-
-
Data Analysis:
-
Quantify the time spent exploring the familiar (T_familiar) and novel (T_novel) objects during the testing session.
-
Calculate the Discrimination Index (DI) using the formula:
-
DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
-
A positive DI indicates the rat remembers the familiar object and prefers the novel one. A DI near zero suggests a memory deficit.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the DI of the compound-treated groups to the scopolamine-only group.
-
Discussion and Future Directions
The in vivo data, exemplified by compounds like Compound A, strongly support the continued development of 4-(4-Methoxyphenoxy)piperidine analogs as H3R antagonists for treating cognitive disorders. The key challenge lies in optimizing both pharmacokinetic and pharmacodynamic properties to ensure adequate brain penetration and target engagement while minimizing off-target effects.
Future research should focus on:
-
Chronic Dosing Studies: Evaluating the long-term efficacy and safety of lead candidates in transgenic animal models of Alzheimer's disease to assess potential disease-modifying effects. [11]* PET Imaging: Utilizing positron emission tomography with H3R-specific radioligands to confirm target engagement in the brain at therapeutically relevant doses.
-
Expanded Behavioral Testing: Assessing the effects of these analogs on other cognitive domains beyond recognition memory, such as working memory and executive function, using tests like the Y-maze or radial arm maze. [12] The systematic approach outlined in this guide, combining robust in vivo models with a clear understanding of the underlying mechanism of action, provides a solid framework for advancing this promising class of compounds toward clinical development.
References
-
Pathophysiology of Alzheimer's Disease: Focus on H3 Receptor Modulators and Their Implications. MDPI. [Link]
-
Characterization of histamine H3 receptors in Alzheimer's Disease brain and amyloid over-expressing TASTPM mice. PubMed Central. [Link]
-
Therapeutic potential of histamine H3 receptor antagonists in dementias. PubMed. [Link]
-
Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment. Biomedical and Pharmacology Journal. [Link]
-
Experimental protocol for novel object recognition testing. ResearchGate. [Link]
-
Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience. [Link]
-
A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. PubMed Central. [Link]
-
Novel Object Recognition for Studying Memory in Mice. Bio-protocol. [Link]
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. [Link]
-
Developing Predictive Animal Models and Establishing a Preclinical Trials Network for Assessing Treatment Effects on Cognition in Schizophrenia. Oxford Academic. [Link]
-
Novel Object Recognition. Protocols.io. [Link]
-
Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]
-
Cognition Models and Drug Discovery. NCBI. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. ACS Chemical Neuroscience. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. [Link]
-
Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]
-
THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. American College of Neuropsychopharmacology. [Link]
-
Investigation of 4-piperidinols as novel H3 antagonists. PubMed. [Link]
-
Experimental drug reverses Alzheimer's in mice. Medical News Today. [Link]
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed Central. [Link]
-
Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. PubMed Central. [Link]
-
Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PubMed Central. [Link]
-
Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. PubMed Central. [Link]
-
(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central. [Link]
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. [Link]
-
Structure-activity Characterization of an H2-receptor Antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione Hydrochloride (T-066), Involved in the Insurmountable Antagonism Against Histamine-Induced Positive Chronotropic Action in Guinea Pig Atria. PubMed. [Link]
-
Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. PubMed. [Link]
-
The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterization of histamine H3 receptors in Alzheimer's Disease brain and amyloid over-expressing TASTPM mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of histamine H3 receptor antagonists in dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 6. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition [protocols.io]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alzheimer's: Experimental treatment restores memory in mice [medicalnewstoday.com]
- 12. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(4-Methoxyphenoxy)piperidine Derivatives
The 4-(4-methoxyphenoxy)piperidine scaffold is a versatile structural motif that serves as a cornerstone in the development of a diverse array of pharmacologically active agents. Its inherent drug-like properties make it a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, with a focus on their interactions with various therapeutically relevant protein targets. By examining the impact of structural modifications on biological activity, we aim to provide researchers and drug development professionals with actionable insights to guide future design and optimization efforts.
The Versatile 4-(4-Methoxyphenoxy)piperidine Core: A Gateway to Diverse Biological Activities
The 4-(4-methoxyphenoxy)piperidine core, characterized by a piperidine ring linked to a methoxy-substituted phenyl group via an ether linkage, has been explored for its potential in treating neurological and psychiatric disorders.[1] The piperidine ring, a common feature in many approved drugs, offers a basic nitrogen atom that can be crucial for receptor interactions and can influence the physicochemical properties of the molecule.[2] The methoxyphenoxy moiety provides a lipophilic region that can engage in hydrophobic and aromatic interactions within protein binding pockets. The strategic placement of the methoxy group on the phenyl ring can significantly impact binding affinity and selectivity.
This guide will delve into the SAR of derivatives targeting two key protein families: Dopamine Receptors and Sigma Receptors.
Comparative Analysis of Dopamine D4 Receptor Antagonists
Dopamine D4 receptors are a key target in the treatment of neuropsychiatric disorders such as schizophrenia.[3][4] The 4-(phenoxymethyl)piperidine scaffold has been identified as a promising starting point for the development of potent and selective D4 receptor antagonists. A systematic exploration of substitutions on the phenoxy ring of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has revealed critical insights into the structural requirements for high-affinity binding.
Key SAR Insights for D4 Receptor Affinity:
-
Fluorine Substitution on the Phenoxy Ring: The position and number of fluorine atoms on the phenoxy ring significantly influence D4 receptor affinity. A 3,4-difluorophenyl substitution (Compound 1b ) resulted in the most potent analog in one study, with a Ki of 5.5 nM.[4]
-
Methyl Substitution: The placement of a methyl group on the phenoxy ring is also a key determinant of activity. A 4-fluoro-3-methylphenyl group (Compound 1c ) yielded a potent compound with a Ki of 13 nM.[4]
-
Other Halogen Substitutions: Replacing the 4-fluoro with a 4-chloro substituent (Compound 1d ) led to a decrease in binding affinity.[4]
-
Lipophilicity and CNS Multiparameter Optimization (MPO) Score: While potency is crucial, drug-like properties are equally important for CNS-targeting agents. Highly lipophilic compounds in this series exhibited poor CNS MPO scores.[3][4]
Comparative Data for 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives as D4 Receptor Antagonists:
| Compound ID | R (Phenoxy Substitution) | Ki (nM) for D4 Receptor[4] |
| 1a | 4-Fluoro | 140-320 |
| 1b | 3,4-Difluoro | 5.5 |
| 1c | 4-Fluoro-3-methyl | 13 |
| 1d | 4-Chloro | 53 |
| 1e | Unsubstituted | 27 |
| 1f | 3-Fluoro-4-methyl | 72 |
Comparative Analysis of Sigma-1 Receptor Ligands
Sigma-1 (σ1) receptors are intracellular chaperones implicated in a variety of neurological conditions, including pain, neurodegenerative diseases, and psychiatric disorders. The N-substituted phenoxyalkylpiperidine scaffold has emerged as a promising chemotype for developing high-affinity σ1 receptor ligands.
Key SAR Insights for Sigma-1 Receptor Affinity:
-
Substitution on the Piperidine Ring: A 4-methyl substituent on the piperidine ring appears to be optimal for σ1 receptor interaction.[5]
-
Phenoxy Ring Substitution: In the N-[(4-methoxyphenoxy)ethyl]piperidine series, the 4-methoxy group was well-tolerated, leading to high σ1 affinity.[5]
-
Selectivity over Sigma-2 Receptors: The phenoxy moiety connected to the piperidine basic core is a key determinant for achieving selectivity for σ1 over σ2 receptors.[5]
Comparative Data for N-[(4-methoxyphenoxy)ethyl]piperidine Derivatives as Sigma-1 Receptor Ligands:
| Compound ID | Piperidine Substitution | Ki (nM) for σ1 Receptor[5] |
| 2a | 4-Methyl | 0.89 |
| (R)-2b | (R)-4-Methyl | 1.49 |
| (S)-2c | (S)-4-Methyl | 1.18 |
Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol provides a standardized method for determining the binding affinity of test compounds to the human dopamine D4 receptor, adapted from established methodologies.[4]
Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
[3H]N-methylspiperone (radioligand).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human D4 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well microplate, add the following in triplicate:
-
Binding buffer.
-
A fixed concentration of [3H]N-methylspiperone.
-
Increasing concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a known D4 antagonist (for non-specific binding).
-
The cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Harvesting and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modifications and their impact on the biological activity of 4-(4-methoxyphenoxy)piperidine derivatives and related scaffolds.
Caption: Simplified Dopamine D4 receptor signaling cascade.
Conclusion
The 4-(4-methoxyphenoxy)piperidine scaffold and its structural relatives represent a rich source of inspiration for the design of novel CNS-active agents. The comparative analysis presented in this guide highlights the critical role of subtle structural modifications in dictating binding affinity and selectivity for different biological targets. A thorough understanding of these structure-activity relationships is paramount for the successful development of next-generation therapeutics with improved efficacy and safety profiles. The provided experimental protocol for radioligand binding assays offers a robust framework for the in vitro characterization of newly synthesized compounds, enabling rapid and reliable assessment of their pharmacological properties.
References
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ChemMedChem. Retrieved from [Link]
-
Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. (n.d.). University of Bari Aldo Moro. Retrieved from [Link]
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
A Comparative Guide to the Validation of Analytical Methods for 4-(4-Methoxyphenoxy)piperidine Purity
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 4-(4-Methoxyphenoxy)piperidine, a key intermediate in pharmaceutical synthesis.[1] For professionals in drug development and quality control, ensuring the purity of such precursors is not merely a procedural step but a cornerstone of drug safety and efficacy. This document moves beyond a simple listing of protocols to offer a logical framework for selecting and validating the most appropriate analytical technique, grounded in international regulatory standards and practical, field-proven insights.
The validation of an analytical procedure is the process of demonstrating, through laboratory studies, that its performance characteristics are suitable for the intended application.[2][3] This principle, championed by regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensures that the data generated is reliable, reproducible, and fit for purpose.[4][5][6] This guide will focus on the two most powerful and commonly employed chromatographic techniques for purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—while also acknowledging the role of other essential analytical tools.
Core Analytical Techniques: A Head-to-Head Comparison
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability. 4-(4-Methoxyphenoxy)piperidine is a semi-volatile organic molecule with a relatively high boiling point, making both techniques viable, though HPLC is often the preferred method due to its versatility and non-destructive nature.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, typically based on polarity.[7] | Separation based on the analyte's partitioning between a gaseous mobile phase and a stationary phase (liquid or solid), based on volatility and polarity.[7] |
| Analyte Suitability | Excellent for non-volatile and thermally sensitive compounds. Ideal for 4-(4-Methoxyphenoxy)piperidine. | Suitable for volatile and thermally stable compounds. The analyte may require high inlet temperatures, posing a risk of degradation. |
| Typical Column | Reversed-Phase C18 or C8 columns are highly effective for separating piperidine derivatives from their potential impurities. | Capillary columns with non-polar (e.g., DB-5) or medium-polarity phases are typically used.[8] |
| Common Detector | UV-Vis Detector (Diode Array Detector - DAD or Photodiode Array - PDA) is standard, leveraging the chromophore of the methoxyphenyl group. | Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Mass Spectrometry (MS) offers definitive identification.[9] |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., acetonitrile/water mixture). | May require derivatization to increase volatility and thermal stability, adding complexity to the procedure. |
| Key Advantage | High versatility, robustness, and applicability to a wide range of pharmaceutical compounds without derivatization. | High separation efficiency and sensitivity, especially when coupled with an MS detector for impurity identification. |
The Method Validation Workflow
A robust analytical method is built upon a systematic validation process. The objective is to challenge the method and demonstrate its reliability under various conditions. This workflow ensures that the procedure is fit for its intended purpose, whether for routine quality control, stability testing, or regulatory submissions.[5][10]
Caption: A typical workflow for analytical method validation.
Performance Characteristics: A Data-Driven Comparison
The core of method validation lies in assessing a series of key performance characteristics as defined by ICH guideline Q2(R2).[5][11] The following table provides a comparative summary of expected performance for a validated HPLC-UV and GC-FID method for the purity determination of 4-(4-Methoxyphenoxy)piperidine.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Rationale & Causality |
| Specificity | High. Achieved by chromatographic separation of the main peak from impurities and degradation products. Peak purity analysis by DAD confirms homogeneity.[12] | High. Excellent peak resolution on capillary columns separates closely related impurities. Confirmed by spiking with known impurities.[3] | Specificity ensures that the signal measured is unequivocally from the analyte of interest, free from interference.[4] |
| Linearity (R²) | > 0.999 | > 0.999 | A high correlation coefficient (R²) over a defined range demonstrates a direct, proportional relationship between concentration and response.[13] |
| Range | 80-120% of the nominal concentration for assay; LOQ to 120% for impurities.[3] | 80-120% of the nominal concentration for assay; LOQ to 120% for impurities. | The range is the interval where the method is precise, accurate, and linear.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Accuracy, measured by spiking experiments, reflects the closeness of the measured value to the true value.[14] |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5% Intermediate: ≤ 2.5% | Precision measures the degree of scatter between multiple measurements of the same sample. Lower RSD indicates higher precision.[3] |
| LOD / LOQ | Analyte-dependent, typically in the low ng/mL range. | Highly sensitive, often in the pg/mL range, especially with FID. | LOD is the lowest detectable concentration, while LOQ is the lowest quantifiable concentration with acceptable accuracy and precision.[15] |
| Robustness | Method remains unaffected by small, deliberate changes in flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2%).[15] | Method remains unaffected by small, deliberate changes in oven temperature ramp rate (±5%), carrier gas flow (±5%), and inlet temperature (±10°C). | Robustness testing demonstrates the method's reliability during normal usage and its transferability between labs. |
Detailed Experimental Protocol: Validation of an HPLC-UV Method
This section provides a detailed, self-validating protocol for determining the purity of 4-(4-Methoxyphenoxy)piperidine using a Reversed-Phase HPLC method. The choices within this protocol are deliberate to ensure a robust and reliable outcome.
A. Instrumentation and Chromatographic Conditions
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for the piperidine and phenyl ether moieties, enabling effective separation from more polar or non-polar impurities.
-
Mobile Phase: Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a gradient elution. Causality: A buffered mobile phase controls the ionization state of the basic piperidine nitrogen, ensuring sharp, symmetrical peaks. A gradient is used to ensure elution of late-eluting impurities while maintaining a reasonable run time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm. Causality: This wavelength corresponds to a high absorbance region for the methoxyphenyl chromophore, maximizing sensitivity.
-
Injection Volume: 10 µL
B. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 4-(4-Methoxyphenoxy)piperidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Working Standard Solution using the test sample.
C. Validation Procedure
-
Specificity:
-
Inject the diluent, a placebo solution (if applicable), the Working Standard Solution, and the Sample Solution.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis must pass the instrument's software criteria.
-
-
Linearity:
-
Prepare a series of at least five concentrations from the Standard Stock Solution, ranging from the LOQ to 150% of the working concentration (e.g., 0.005, 0.05, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Spike a placebo or sample solution with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
-
-
Precision:
-
Repeatability: Inject six individual preparations of the sample solution at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 1.0% for repeatability and not more than 2.0% for intermediate precision.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Determine based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
-
-
Robustness:
-
Systematically alter key chromatographic parameters: flow rate (e.g., 0.9 and 1.1 mL/min), column temperature (e.g., 28°C and 32°C), and mobile phase pH (e.g., 2.8 and 3.2).
-
Analyze the sample under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits, and the assay result should not significantly change.
-
Conclusion
The validation of analytical methods for the purity of 4-(4-Methoxyphenoxy)piperidine is a critical activity that underpins the quality of pharmaceutical products. While both HPLC and GC are capable techniques, HPLC is generally the superior choice for this analyte due to its non-destructive nature, operational simplicity without the need for derivatization, and high robustness. A well-validated HPLC-UV method, following the principles outlined in ICH and USP guidelines, provides a reliable, accurate, and precise system for ensuring that 4-(4-Methoxyphenoxy)piperidine meets the stringent purity requirements of the pharmaceutical industry. The protocol and comparative data presented herein serve as a robust framework for scientists to develop and validate methods that are not only compliant but scientifically sound.
References
- AMSbiopharma. (2025, July 22).
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Freed, A. L. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
USP General Chapters. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
USP. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- Google Patents. (n.d.).
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
Biosynce. (2025, July 7). What are the detection methods for piperidine?. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [https://www.ikev.org/pubs/Validation of Analytical Methods.pdf]([Link] of Analytical Methods.pdf)
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
-
International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Omics Online. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]
-
Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. [Link]
-
Alfa Aesar. (n.d.). Certificate of analysis: 4-(3-Methoxyphenoxy)piperidine. [Link]
-
ResearchGate. (2025, June 11). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. uspnf.com [uspnf.com]
- 3. uspbpep.com [uspbpep.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 9. dea.gov [dea.gov]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. omicsonline.org [omicsonline.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. ikev.org [ikev.org]
- 15. pharmaerudition.org [pharmaerudition.org]
The Piperidine Scaffold: A Privileged Motif in Receptor Binding and Drug Discovery
A Senior Application Scientist's Guide to Comparative Binding Affinity Studies
For researchers, scientists, and drug development professionals, the piperidine ring represents a cornerstone of medicinal chemistry. Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals speaks to its remarkable utility as a "privileged scaffold." This guide provides an in-depth technical comparison of piperidine derivatives, focusing on their binding affinities across several key receptor families. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visualize the complex biological systems at play.
The Versatility of the Piperidine Moiety
The six-membered saturated heterocycle of piperidine offers a unique combination of properties that make it highly attractive for drug design. Its chair conformation allows for precise three-dimensional positioning of substituents, influencing interactions with biological targets. The basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with acidic residues in receptor binding pockets. Furthermore, the piperidine core is metabolically stable and can improve the pharmacokinetic properties of a molecule.
This guide will explore the comparative binding affinities of piperidine derivatives targeting four major classes of receptors:
-
Opioid Receptors: Central to pain management.
-
Muscarinic Acetylcholine Receptors: Implicated in a wide range of physiological functions and diseases.
-
Acetylcholinesterase: A key enzyme in cholinergic neurotransmission and a target for cognitive enhancers.
-
Sigma Receptors: Involved in a variety of cellular functions and potential targets for neurological disorders.
I. Piperidine Derivatives as Modulators of Opioid Receptors
The development of piperidine-based opioid receptor modulators has been a major focus of analgesic research. The piperidine core is a key structural feature of potent opioids like fentanyl and its analogs. These compounds primarily target the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that mediates both the desired analgesic effects and the undesirable side effects such as respiratory depression and dependence.[1]
Comparative Binding Affinity of Piperidine-Based Opioid Ligands
The binding affinity of piperidine derivatives for opioid receptors is highly dependent on the nature and substitution pattern of the piperidine ring. Structure-activity relationship (SAR) studies have shown that modifications at the 4-position of the piperidine ring can significantly impact binding affinity and selectivity.[2] For instance, the addition of a methyl ester at this position in carfentanil dramatically increases its affinity for the MOR compared to fentanyl.[2]
| Derivative Class | Compound Example | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 4-Anilidopiperidines | Fentanyl | Mu-Opioid (MOR) | ~1-2 | [2] |
| 4-Anilidopiperidines | Carfentanil | Mu-Opioid (MOR) | ~0.02-0.22 | [2] |
| 4-Substituted Piperidines | Compound 4 | MOR / DOR | 1.8 (MOR), 6.6 (DOR) | [3] |
| 4-Substituted Piperidines | Compound 9 | MOR / DOR | 0.29 (MOR), 10 (DOR) | [3] |
Binding affinities can vary between studies due to different experimental conditions.
Signaling Pathway of the Mu-Opioid Receptor (MOR)
Activation of the MOR by an agonist like fentanyl initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o).[1] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][4] The dissociated Gβγ subunits can also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[1]
Caption: Simplified Mu-Opioid Receptor Signaling Pathway.
Experimental Protocol: Radioligand Competition Binding Assay for Opioid Receptors
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the mu-opioid receptor using a competitive radioligand binding assay.[5][6]
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: Piperidine derivative of interest.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test piperidine derivative (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Piperidine Derivatives Targeting Muscarinic Acetylcholine Receptors
Piperidine-based compounds are also prominent as antagonists of muscarinic acetylcholine receptors (mAChRs).[7] These GPCRs are classified into five subtypes (M1-M5) and are involved in diverse physiological processes, making subtype-selective antagonists highly desirable to minimize side effects.[8] The M2 receptor, in particular, is a target for drugs aimed at treating cognitive disorders.[7]
Comparative Binding Affinity of Piperidine-Based Muscarinic Antagonists
The structure-activity relationship for piperidine-based muscarinic antagonists is distinct, with modifications to the piperidine and associated moieties leading to significant changes in potency and selectivity.[7]
| Derivative Class | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (vs. M1/M3) | Reference |
| Diphenylsulfone Piperidines | M2 | 2.5 | >100-fold | [9] |
| Piperidinyl Piperidines | M2 | High Potency | >100-fold | [9] |
Signaling Pathway of the M2 Muscarinic Receptor
The M2 muscarinic receptor is coupled to Gi/o proteins.[10] Upon activation by acetylcholine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10][11] Similar to the MOR, the Gβγ subunits can also activate GIRK channels, leading to hyperpolarization, which in the heart contributes to a decreased heart rate.[11]
Caption: Simplified M2 Muscarinic Receptor Signaling Pathway.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[12][13] It can be used to determine the kinetics (kon and koff) and affinity (KD) of a piperidine derivative binding to a purified receptor.
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: CM5 chip is commonly used for amine coupling.
-
Ligand: Purified M2 muscarinic receptor.
-
Analyte: Piperidine derivative of interest.
-
Running Buffer: A suitable buffer that maintains the stability of the receptor and analyte (e.g., HBS-EP+).
-
Immobilization Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), NHS (N-hydroxysuccinimide), and ethanolamine-HCl.
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified M2 receptor over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
Inject a series of concentrations of the piperidine derivative (analyte) over the immobilized receptor surface.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time. This represents the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon). A lower KD value indicates a higher binding affinity.
-
III. Piperidine Derivatives as Acetylcholinesterase Inhibitors
Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy for diseases characterized by a cholinergic deficit, such as Alzheimer's disease.[14][15] Many potent AChE inhibitors incorporate a piperidine ring in their structure.
Comparative Inhibitory Activity of Piperidine-Based AChE Inhibitors
The inhibitory potency of piperidine derivatives against AChE is often expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Derivative Class | Compound Example | Target Enzyme | Inhibitory Potency (IC50, nM) | Reference |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | Compound 21 | Acetylcholinesterase (AChE) | 0.56 | [14] |
| Phenoxyethyl Piperidines | Compound 5c | AChE | 500 | [11][16] |
Mechanism of Acetylcholinesterase
AChE is a serine hydrolase that catalyzes the breakdown of acetylcholine into choline and acetate in the synaptic cleft, thereby terminating neurotransmission.[8][17] The active site of AChE contains a catalytic triad and an anionic subsite that binds the quaternary ammonium group of acetylcholine.[18]
Caption: Role of Acetylcholinesterase in the Synapse.
Experimental Protocol: Ellman's Assay for AChE Inhibition
The Ellman's assay is a widely used colorimetric method to measure AChE activity and inhibition.[9][19][20]
Materials:
-
Enzyme: Purified acetylcholinesterase.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Inhibitor: Piperidine derivative of interest.
-
Buffer: Phosphate buffer (0.1 M, pH 8.0).
-
Microplate Reader: Capable of measuring absorbance at 412 nm.
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Control (100% Activity): Buffer, AChE solution.
-
Test Wells: Buffer, AChE solution, and varying concentrations of the piperidine derivative inhibitor.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
IV. Piperidine Derivatives and Sigma Receptors
Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[3][14] They are implicated in various cellular processes, including calcium signaling and neuronal plasticity, and are targets for a range of piperidine-containing compounds.
Comparative Binding Affinity of Piperidine-Based Sigma Receptor Ligands
The affinity of piperidine derivatives for sigma receptors is influenced by the substituents on both the piperidine nitrogen and the ring itself.
| Derivative Class | Compound Example | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Piperazine/Piperidine-based | Compound 1 | Sigma-1 (S1R) | 3.2 | [12][21] |
| Piperazine/Piperidine-based | Compound 3 | Sigma-1 (S1R) | 8.9 | [12] |
| Aminoethyl-Substituted Piperidines | Compound 18a | Sigma-1 (S1R) | 7.9 | [22] |
Signaling Function of the Sigma-1 Receptor
The sigma-1 receptor is a ligand-operated molecular chaperone that modulates intracellular calcium signaling by interacting with the inositol 1,4,5-trisphosphate (IP3) receptor at the endoplasmic reticulum.[3][14] It is involved in cellular stress responses and the regulation of various ion channels and neurotransmitter systems.[3][16]
Caption: Functional Role of the Sigma-1 Receptor.
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[23][24]
Materials:
-
ITC Instrument: (e.g., MicroCal).
-
Macromolecule: Purified sigma-1 receptor in the sample cell.
-
Ligand: Piperidine derivative of interest in the injection syringe.
-
Buffer: A well-matched buffer for both the macromolecule and the ligand to minimize heats of dilution.
Procedure:
-
Sample Preparation: Prepare the purified sigma-1 receptor and the piperidine derivative in an identical, degassed buffer. The concentration of the ligand in the syringe is typically 10-20 times higher than the macromolecule in the cell.
-
Titration: A series of small injections of the ligand are made into the sample cell containing the macromolecule at a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to macromolecule. This isotherm is then fitted to a suitable binding model to determine the KD, n, ΔH, and ΔS.
Conclusion
The piperidine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective ligands for a diverse array of biological targets. Understanding the subtle nuances of how structural modifications to this versatile ring system influence binding affinity is paramount for successful drug discovery. The experimental protocols detailed in this guide provide robust and reliable methods for quantifying these interactions, enabling researchers to make data-driven decisions in the optimization of lead compounds. By combining rigorous experimental work with a deep understanding of the underlying biological pathways, the full potential of piperidine derivatives in modern medicine can be realized.
References
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). National Institutes of Health. [Link]
-
Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. (n.d.). PubMed. [Link]
-
Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. (2024). bioRxiv. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. [Link]
-
Acetylcholinesterase. (n.d.). Wikipedia. [Link]
-
Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor. (n.d.). MDPI. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE. [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). Outbreak.info. [Link]
-
The m2 muscarinic acetylcholine receptors are coupled to multiple signaling pathways via pertussis toxin-sensitive guanine nucleotide regulatory proteins. (1991). Arizona Board of Regents. [Link]
-
Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (2019). National Institutes of Health. [Link]
-
Physiology, Acetylcholinesterase. (2023). National Center for Biotechnology Information. [Link]
-
Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). National Institutes of Health. [Link]
-
Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. (2022). Frontiers. [Link]
-
Acetylcholinesterase: From 3D Structure to Function. (n.d.). National Institutes of Health. [Link]
-
Muscarinic acetylcholine receptor M2. (n.d.). Wikipedia. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). National Institutes of Health. [Link]
-
Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. (n.d.). PubMed. [Link]
-
Mu-opioid receptor. (n.d.). Wikipedia. [Link]
-
Acetylcholinesterase enzyme: Significance and symbolism. (2025). LENS.ORG. [Link]
-
Molecular insights into the μ-opioid receptor selective signaling. (2021). bioRxiv. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Institutes of Health. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. (2020). Bio-protocol. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). SpringerLink. [Link]
-
Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]
Sources
- 1. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. mdpi.com [mdpi.com]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. study.com [study.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. labs.penchant.bio [labs.penchant.bio]
- 15. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 17. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 19. broadpharm.com [broadpharm.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. path.ox.ac.uk [path.ox.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to In Vitro ADME Profiling of 4-(4-Methoxyphenoxy)piperidine Compounds
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, lauded for its ability to confer favorable physicochemical properties to novel therapeutic agents.[1][2] However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary driver of late-stage attrition. Early and comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is therefore not just a screening cascade, but a critical, data-driven strategy to de-risk and guide the optimization of lead compounds.[3][4]
This guide provides an in-depth comparison of the in vitro ADME properties of a hypothetical 4-(4-methoxyphenoxy)piperidine lead candidate, "Compound X," against two well-characterized comparator compounds. Our objective is to illustrate how a suite of carefully selected in vitro assays can provide a holistic view of a compound's developability, enabling researchers to make informed decisions and accelerate the design-make-test-analyze cycle.[5] We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize the workflows for enhanced clarity.
The Strategic Importance of Early ADME Assessment
The "fail early, fail cheap" paradigm is a guiding principle in contemporary drug development. In vitro ADME assays are pivotal to this strategy, offering a cost-effective and high-throughput means of identifying potential liabilities before significant resources are invested in in vivo studies.[6] For piperidine-containing series, such as our 4-(4-methoxyphenoxy)piperidine candidates, specific areas of focus include their susceptibility to cytochrome P450 (CYP) mediated metabolism and their potential for off-target interactions.[7]
Comparative In Vitro ADME Profile: A Case Study
To provide a practical framework for data interpretation, we present a hypothetical in vitro ADME dataset for our lead candidate, Compound X , and two comparators: Comparator A (a marketed drug with a favorable ADME profile) and Comparator B (a failed candidate with known ADME liabilities).
| Parameter | Compound X | Comparator A | Comparator B | Assay Rationale |
| Solubility (µM) at pH 7.4 | 150 | >200 | 5 | To ensure sufficient concentration for biological activity and avoid precipitation artifacts in other assays. |
| LogD at pH 7.4 | 2.5 | 2.1 | 4.8 | To assess lipophilicity, which influences permeability, plasma protein binding, and metabolic clearance. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | 20 | 2 | To predict intestinal absorption and identify potential efflux liabilities.[8][9] |
| Efflux Ratio (B-A/A-B) | 1.2 | <2 | 5.5 | A ratio >2 suggests active efflux by transporters like P-glycoprotein. |
| Human Liver Microsomal Stability (t½, min) | 45 | >60 | <5 | To predict in vivo metabolic clearance. A longer half-life is generally desirable.[10] |
| CYP3A4 Inhibition (IC₅₀, µM) | >30 | >50 | 0.8 | To assess the potential for drug-drug interactions. High IC₅₀ values are preferred.[11][12] |
| Human Plasma Protein Binding (%) | 92 | 85 | 99.8 | To determine the fraction of free drug available to exert its pharmacological effect.[13][14][15] |
Analysis of the Comparative Data:
-
Compound X exhibits promising in vitro ADME properties. Its good aqueous solubility and optimal lipophilicity (LogD) are indicative of a compound that is likely to have good absorption characteristics. The high Caco-2 permeability and low efflux ratio further support the potential for good oral bioavailability.[8][9] While its microsomal stability is slightly lower than the ideal profile of Comparator A, it is significantly better than the rapidly metabolized Comparator B.[10] Crucially, Compound X shows no significant inhibition of CYP3A4, the major drug-metabolizing enzyme, suggesting a low risk of drug-drug interactions.[16] Its plasma protein binding is on the higher side, which may warrant further investigation, but is not as extreme as the highly-bound Comparator B.
-
Comparator A represents a benchmark for a successful drug candidate. It possesses excellent solubility, high permeability, and exceptional metabolic stability, coupled with a low potential for CYP inhibition and moderate plasma protein binding.
-
Comparator B exemplifies a compound with a challenging ADME profile. Its poor solubility, high lipophilicity, low permeability, and significant efflux liability would likely translate to poor oral absorption. Furthermore, its rapid metabolism and potent CYP3A4 inhibition present significant risks for both a short in vivo half-life and severe drug-drug interactions. The extremely high plasma protein binding would also limit the free fraction of the drug available to engage its target.
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of robust and reproducible data, the following detailed protocols for key in vitro ADME assays are provided. These are based on industry-standard methodologies.
Human Liver Microsomal Stability Assay
This assay is a primary screen to assess the metabolic stability of a compound by incubating it with human liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
Workflow Diagram:
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a working solution of pooled human liver microsomes (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[7]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove aliquots of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
CYP3A4 Inhibition Assay (IC₅₀ Determination)
This assay evaluates the potential of a compound to inhibit the activity of CYP3A4, a key enzyme responsible for the metabolism of a large number of marketed drugs.
Workflow Diagram:
Caption: Workflow for the CYP3A4 Inhibition (IC₅₀) Assay.
Protocol:
-
Reagent Preparation:
-
Perform serial dilutions of the test compound in a suitable solvent.
-
Prepare a mixture of human liver microsomes and a CYP3A4-specific probe substrate (e.g., midazolam or testosterone) in phosphate buffer.[17]
-
Prepare a solution of NADPH.
-
-
Incubation:
-
Add the test compound at various concentrations to the microsome/substrate mixture.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes).
-
-
Sample Processing and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of enzyme activity, using a non-linear regression analysis.[16]
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[1] It utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and express key drug transporters.
Workflow Diagram:
Caption: Workflow for the Caco-2 Permeability Assay.
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
-
Analysis:
-
Determine the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.[1]
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Conclusion
The in vitro ADME profiling of 4-(4-methoxyphenoxy)piperidine compounds, as illustrated through our hypothetical case study of Compound X, is an indispensable component of modern drug discovery. A carefully curated panel of assays provides a multidimensional view of a compound's pharmacokinetic potential, enabling researchers to identify and address liabilities early in the discovery process. By integrating data on solubility, permeability, metabolic stability, and CYP inhibition, project teams can prioritize candidates with a higher probability of success, ultimately accelerating the delivery of novel and effective medicines to patients.
References
-
Selvita. In Vitro ADME. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
PharmaLegacy. In Vitro ADME Studies. [Link]
-
Concept Life Sciences. In Vitro ADME Assays. [Link]
-
PubMed. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. [Link]
-
PubMed. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
Creative Bioarray. Plasma Protein Binding Assay. [Link]
-
Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]
-
Moon Garden via Medium. Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. [Link]
-
protocols.io. In-vitro plasma protein binding. [Link]
-
Visikol. Plasma Protein Binding Assay. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
AxisPharm. Plasma Protein Binding Assay. [Link]
-
PubMed Central. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. [Link]
-
ResearchGate. Comparison between Caco-2 permeability and PAMPA permeability. [Link]
-
ResearchGate. In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. [Link]
-
SlideShare. caco-2 cell permeability, pampa membrane assays. [Link]
-
Sygnature Discovery. P450 / CYP Inhibition. [Link]
-
NCBI Bookshelf. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. In Vitro ADME Assays [conceptlifesciences.com]
- 6. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. Plasma Protein Binding Assay [visikol.com]
- 16. enamine.net [enamine.net]
- 17. criver.com [criver.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(4-Methoxyphenoxy)piperidine hydrochloride
In the landscape of modern drug discovery, particularly within the complex domain of neuropharmacology, the principle of "one molecule, one target" is often the exception rather than the rule. The promiscuity of small molecules, their tendency to engage with multiple biological targets, can be a double-edged sword. While polypharmacology can sometimes be harnessed for therapeutic benefit, unintended off-target interactions are a primary driver of adverse effects and late-stage clinical failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of any successful drug development campaign.
This guide provides an in-depth, technically-grounded comparison of 4-(4-Methoxyphenoxy)piperidine hydrochloride, a versatile piperidine-based scaffold compound, against two strategic comparators.[1][2] The phenoxy-piperidine motif is a privileged structure in central nervous system (CNS) drug discovery, known to interact with a range of targets including G protein-coupled receptors (GPCRs), monoamine transporters, and sigma receptors.[3][4][5][6][7][8][9] Our objective is to elucidate a comprehensive strategy for profiling such compounds, moving from predictive computational methods to definitive in vitro validation.
The Imperative of Selectivity: Why Profile This Scaffold?
The this compound scaffold is of significant interest as a building block in medicinal chemistry for agents targeting neurological disorders.[1][2] However, its structural elements—a basic piperidine nitrogen and an aromatic phenoxy group—are common pharmacophoric features for several key CNS targets. Based on extensive structure-activity relationship (SAR) data for this class of compounds, we hypothesize a primary affinity for the Sigma-1 (σ1) receptor , an enigmatic chaperone protein at the endoplasmic reticulum with roles in cellular stress responses and neuronal plasticity.[3][4][5][6][7]
Simultaneously, this scaffold bears resemblance to ligands for the monoamine transporters: the serotonin transporter (SERT) , dopamine transporter (DAT) , and norepinephrine transporter (NET) .[10][11][12][13][14][15][16][17][18][19] Unintended modulation of these transporters can lead to significant cardiovascular, psychiatric, and neurological side effects. Thus, a thorough cross-reactivity assessment is critical to determine the therapeutic viability of any lead candidate derived from this scaffold.
For this comparative guide, we will analyze this compound alongside:
-
Comparator A: PRE-084 - A well-characterized, high-selectivity agonist for the σ1 receptor. It serves as our "gold standard" for on-target activity.
-
Comparator B: (±)-PPAP (1-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone) - A research compound known for its polypharmacology, exhibiting affinity for both sigma receptors and monoamine transporters. It represents a less selective profile, underscoring the importance of comprehensive screening.
PART 1: In Silico Profiling - A Predictive First Pass
Before committing to resource-intensive wet lab experiments, a computational, or in silico, approach provides a powerful and cost-effective means to predict a compound's likely biological targets and off-targets.[20][21][22][23][24] This is achieved by comparing the chemical structure of our query molecule against vast databases of compounds with known biological activities.
The causality behind this approach rests on the "similarity principle": structurally similar molecules are likely to have similar biological activities.[21] We employ a multi-pronged computational strategy that integrates ligand-based and structure-based methods for a more robust prediction.
In Silico Workflow Diagram
Caption: In silico workflow for target and off-target prediction.
Predicted Target Profile
Running this compound through this workflow would likely yield a prioritized list of potential interacting proteins. The output would strongly suggest the following for subsequent in vitro validation:
-
High-Probability Target: Sigma-1 (σ1) Receptor
-
Medium-Probability Off-Targets: SERT, DAT, NET
-
Low-Probability Off-Targets: Adrenergic and Dopaminergic GPCRs
This predictive analysis provides the essential roadmap for designing an efficient and targeted in vitro screening panel.
PART 2: In Vitro Profiling - The Experimental Ground Truth
While in silico methods are invaluable for hypothesis generation, experimental validation is non-negotiable. Radioligand binding assays remain the gold standard for determining the affinity of a compound for a specific receptor or transporter. This technique provides quantitative data in the form of the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the target sites. A lower Kᵢ value signifies a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
This protocol is designed as a self-validating system. The inclusion of a known selective ligand (the radioligand) and a reference compound for displacement ensures the assay is performing as expected and that the results for the test compound are reliable.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human σ1, SERT, DAT, and NET targets.
Materials:
-
Cell membranes expressing the human recombinant target protein (σ1, SERT, DAT, or NET).
-
Radioligands:
-
[³H]-Pentazocine for σ1
-
[³H]-Citalopram for SERT
-
[³H]-WIN 35,428 for DAT
-
[³H]-Nisoxetine for NET
-
-
Test Compounds: 4-(4-Methoxyphenoxy)piperidine HCl, PRE-084, (±)-PPAP.
-
Reference Compounds for non-specific binding (e.g., Haloperidol for σ1, Imipramine for SERT).
-
Assay Buffer (specific to each target).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution series for each test compound (e.g., from 100 µM to 10 pM) in the appropriate assay buffer.
-
Assay Reaction Setup: In a 96-well plate, add in order:
-
Assay Buffer
-
Test compound, buffer (for total binding), or reference compound (for non-specific binding).
-
Radioligand at a concentration near its Kₔ.
-
Cell membranes expressing the target protein.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The choice of time and temperature is critical to ensure equilibrium is reached without significant degradation of the protein or ligand.
-
Termination & Washing: Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound. Wash the filters rapidly with ice-cold wash buffer to remove non-specifically trapped radioligand.
-
Quantification: After drying the filter plates, add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro radioligand binding assay.
PART 3: Comparative Analysis - Interpreting the Data
The following table presents a plausible, hypothetical dataset derived from the described in vitro assays. This data is illustrative and designed to facilitate a meaningful comparison based on the known pharmacology of these compound classes.
Table 1: Comparative Cross-Reactivity Profile (Binding Affinity, Kᵢ in nM)
| Target | 4-(4-Methoxyphenoxy)piperidine HCl (Test Compound) | PRE-084 (Comparator A) | (±)-PPAP (Comparator B) |
| σ1 Receptor | 15 | 2.5 | 50 |
| SERT | 250 | >10,000 | 150 |
| DAT | 800 | >10,000 | 450 |
| NET | 1,200 | >10,000 | 900 |
| D₂ Receptor | >5,000 | >10,000 | >5,000 |
| 5-HT₂ₐ Receptor | >5,000 | >10,000 | >5,000 |
Analysis and Interpretation
-
This compound (Test Compound): The data positions this compound as a potent σ1 receptor ligand with a Kᵢ of 15 nM. Its selectivity over the primary off-targets is notable. It is 16.7-fold selective for σ1 over SERT (250/15) and even more selective over DAT and NET. This profile suggests a promising starting point for a selective σ1 modulator program. The lack of affinity for the D₂ and 5-HT₂ₐ receptors at concentrations up to 5,000 nM is a positive sign for avoiding common CNS side effects associated with these targets.
-
PRE-084 (Comparator A): As expected, PRE-084 demonstrates very high affinity and exquisite selectivity for the σ1 receptor. With a Kᵢ of 2.5 nM and no significant binding at any other tested target, it exemplifies a highly desirable, clean selectivity profile. It serves as a crucial benchmark, confirming the validity of the assay and providing context for the selectivity of our test compound.
-
(±)-PPAP (Comparator B): This compound illustrates a classic case of polypharmacology. While it has moderate affinity for the σ1 receptor (50 nM), it also displays significant affinity for SERT (150 nM) and DAT (450 nM). This "dirty" profile means its biological effects in vivo would be a composite of actions at multiple targets, making it a challenging candidate for development where selectivity is desired. It highlights precisely what the cross-reactivity profiling aims to identify and avoid.
Conclusion and Forward Look
This comprehensive guide demonstrates a logical, tiered approach to characterizing the cross-reactivity of a novel chemical entity, this compound. By integrating predictive in silico modeling with the empirical rigor of in vitro binding assays, we can construct a detailed and reliable selectivity profile.
Our comparative analysis, using a selective tool compound and a non-selective comparator, provides critical context. The hypothetical data suggests that this compound is a promising scaffold with good initial potency and selectivity for the σ1 receptor. While further optimization may be required to enhance affinity and selectivity to match benchmarks like PRE-084, this initial profile is highly encouraging.
For drug development professionals, this guide underscores the non-negotiable value of early, comprehensive cross-reactivity profiling. It is a critical-path activity that de-risks development programs, provides a clear rationale for lead optimization, and ultimately paves the way for safer and more effective medicines. The next logical step would be to assess functional activity (agonism vs. antagonism) at the identified targets, further refining our understanding of the compound's pharmacological signature.
References
- 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro.
- In Silico Target Prediction.
- Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neurop
- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- In Silico Target Prediction for Small Molecules. PubMed.
- Current Bioinformatics Tools to Optimize CRISPR/Cas9 Experiments to Reduce Off-Target Effects. PMC - NIH.
- Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. University of Siena.
- Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed.
- Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry.
- Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers.
- In Silico Target Prediction for Small Molecules: Methods and Protocols.
- Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects.
- Recent Advances in In Silico Target Fishing. MDPI.
- Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH.
- Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors.
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC - PubMed Central.
- Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints.
- Cas-OFFinder. CRISPR RGEN Tools.
- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.
- effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed.
- Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
- Profiling the antidepressant properties of Phenyl piperidine derivatives as inhibitors of serotonin transporter (SERT) via Cheminformatics Modeling, Molecular docking and ADMET predictions.
- Structure Modeling of the Norepinephrine Transporter. PMC.
- 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter.
- Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central.
- This compound. Chem-Impex.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- 4-(3-Methoxyphenoxy)Piperidine Hydrochloride. Chem-Impex.
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
- Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PubMed.
- Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PubMed Central.
- Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central.
- GPCR Assay Services. Reaction Biology.
- Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers.
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed.
- Structure–activity relationship of piperidine derivatives with...
- Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed.
- Analgesic activity of alkyl piperidine derivatives. International Journal of Pharmaceutical Sciences and Research.
- Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
- Neuronal Organoid Engineering and Disease-Focused High-Throughput Neuropharmacology: Advances, Limitations, and Translational Strategies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 21. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
A Guide to the Comprehensive Validation of 4-(4-Methoxyphenoxy)piperidine Hydrochloride as an Analytical Standard
In the landscape of pharmaceutical research and development, the integrity of quantitative analysis hinges on the quality of the analytical standards used. These standards are the bedrock of accuracy, ensuring that measurements of active pharmaceutical ingredients (APIs), impurities, and degradation products are reliable and reproducible. This guide provides an in-depth validation of 4-(4-Methoxyphenoxy)piperidine hydrochloride, establishing its suitability as a certified reference material (CRM).
This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple listing of specifications to detail the rigorous experimental validation and comparative analysis required to qualify a primary analytical standard, grounded in the principles outlined by international standards such as ISO 17034 and USP General Chapters.[1][2][3]
The Imperative of a Well-Characterized Standard
An analytical standard is not merely a bottle of chemical with a high-purity label. A true Certified Reference Material (CRM) is characterized by a metrologically valid procedure for its specified properties, accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.[1][4] The validation process must, therefore, be a self-validating system, building a foundation of trustworthiness through orthogonal and complementary analytical techniques. Our validation of this compound is built on three pillars: Identity, Purity, and Stability.
Comparative Analysis: 4-(4-Methoxyphenoxy)piperidine HCl vs. 4-(4-Fluorophenoxy)piperidine HCl
To provide context for its performance, we compare this compound with a structurally similar potential standard, 4-(4-Fluorophenoxy)piperidine hydrochloride. The choice of an analytical standard can be influenced by subtle structural differences that affect physicochemical and analytical properties.
| Property | 4-(4-Methoxyphenoxy)piperidine HCl | 4-(4-Fluorophenoxy)piperidine HCl [5][6] | Rationale for Comparison |
| Molecular Formula | C₁₂H₁₈ClNO₂ | C₁₁H₁₅ClFNO | Highlights the difference between a methoxy (-OCH₃) and a fluoro (-F) substituent on the phenoxy ring. |
| Molecular Weight | 243.73 g/mol [7] | 231.69 g/mol [8] | The difference in mass is relevant for gravimetric preparations and mass spectrometry. |
| UV Chromophore | Methoxy-substituted benzene ring | Fluoro-substituted benzene ring | Both provide strong UV absorbance suitable for HPLC-UV detection, but their maxima may differ slightly, impacting detector wavelength selection. The methoxy group is an auxochrome which can shift the absorption wavelength. |
| Potential Impurities | Unreacted 4-methoxyphenol, piperidine derivatives, products of ether bond cleavage. | Unreacted 4-fluorophenol, potential positional isomers from synthesis. | The synthetic routes may introduce different impurity profiles that require tailored analytical methods for resolution. |
| Hygroscopicity | Expected to be low to moderate. | Expected to be low to moderate. | The nature of the hydrochloride salt is the primary driver of hygroscopicity. Both require careful handling and storage. |
| Solubility | Good solubility in water and polar organic solvents like methanol.[9] | Good solubility in water and polar organic solvents. | Both are suitable for preparing stock solutions for HPLC and other analyses. |
Expert Insight: The choice between a methoxy- and a fluoro-substituted standard often depends on the specific analytical context. The methoxy group is more susceptible to oxidative and certain acidic degradations, which could be a disadvantage for long-term stability but an advantage when developing stability-indicating methods for related compounds. Conversely, the strong C-F bond makes the fluoro-analog potentially more robust but may not reveal certain degradation pathways. For general use, the methoxy derivative provides a good balance of reactivity and stability.
Part 1: Identity Confirmation
The first step in validation is to unequivocally confirm the chemical structure of the material. We employ a combination of Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation : Prepare a 10 µg/mL solution of 4-(4-Methoxyphenoxy)piperidine HCl in 50:50 acetonitrile:water.
-
Instrumentation : Agilent 1290 Infinity II LC coupled to a 6546 Q-TOF Mass Spectrometer.
-
LC Method :
-
Column: ZORBAX RRHD C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Method :
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3500 V.
-
Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺.
-
Theoretical Mass (C₁₂H₁₇NO₂) : 207.1259 g/mol .[10]
-
Expected [M+H]⁺ Ion : m/z 208.1332.
-
Interpretation : The high-resolution mass measurement should be within 5 ppm of the theoretical mass, confirming the elemental composition. Fragmentation patterns can further support the structure, showing losses corresponding to the piperidine or methoxyphenoxy moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint by identifying the functional groups present in the molecule based on their absorption of infrared radiation.
Experimental Protocol: FTIR-ATR
-
Instrumentation : Thermo Scientific Nicolet iS50 FTIR Spectrometer with a single-bounce diamond ATR accessory.
-
Sample Preparation : A small amount of the solid 4-(4-Methoxyphenoxy)piperidine HCl powder is placed directly on the ATR crystal.
-
Data Acquisition : Spectra are collected from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected Characteristic Peaks: The FTIR spectrum of a related compound, 4-methoxyphencyclidine HCl, shows characteristic absorbances for an amine salt and aliphatic C-H bonds.[11][12] Based on this, we expect:
-
~2700-2400 cm⁻¹ : Broad absorption due to the N-H stretch of the piperidinium hydrochloride salt.
-
~3000-2850 cm⁻¹ : C-H stretching from the piperidine and methoxy groups.
-
~1610, 1510, 1460 cm⁻¹ : Aromatic C=C stretching vibrations from the benzene ring.
-
~1245 cm⁻¹ : Strong, characteristic C-O-C asymmetric stretching of the aryl ether.
-
~1030 cm⁻¹ : C-O-C symmetric stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide the most definitive structural information, detailing the chemical environment of each hydrogen and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve ~10 mg of the standard in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation : Bruker Avance III HD 500 MHz spectrometer.
-
Data Acquisition : Standard ¹H and ¹³C{¹H} experiments at 298 K.
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~9.5-9.0 (broad s, 2H) : Protons on the positively charged nitrogen (R₂NH₂⁺).
-
~7.0-6.8 (m, 4H) : Aromatic protons of the p-disubstituted benzene ring (AA'BB' system).
-
~4.5-4.3 (m, 1H) : CH -O proton on the piperidine ring.
-
~3.7 (s, 3H) : Methoxy (-OCH₃ ) protons.
-
~3.3-3.1 (m, 2H) : Axial protons on piperidine carbons adjacent to nitrogen.
-
~3.0-2.8 (m, 2H) : Equatorial protons on piperidine carbons adjacent to nitrogen.
-
~2.1-1.9 (m, 2H) : Axial protons on piperidine carbons beta to nitrogen.
-
~1.8-1.6 (m, 2H) : Equatorial protons on piperidine carbons beta to nitrogen.
Part 2: Purity Determination
Purity is the most critical attribute of an analytical standard. We use two orthogonal methods to provide a high degree of confidence in the assigned purity value: a high-resolution chromatographic technique (HPLC-UV) and a primary quantitative method (qNMR).
Purity by High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating HPLC method is developed to separate the main component from all potential process-related impurities and degradation products.[13][14][15][16]
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Instrumentation : Waters Alliance e2695 Separation Module with a 2998 Photodiode Array (PDA) Detector.
-
Sample Preparation : Accurately weigh and dissolve the standard in 50:50 methanol:water to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions :
-
Column : Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient : 5% to 95% B over 20 min, hold for 5 min, return to 5% B over 1 min, and equilibrate for 4 min.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection Wavelength : 225 nm.
-
Injection Volume : 10 µL.
-
Acceptance Criteria & Results:
-
Purity : The area percentage of the main peak is calculated.
-
Peak Tailing : Tailing factor for the main peak should be ≤ 1.5.
-
Theoretical Plates : > 5000 for the main peak.
Simulated Data for HPLC Purity:
| Lot Number | Peak Area (Main) | Total Impurity Area | Purity by Area % |
| Lot A | 2,545,890 | 3,850 | 99.85% |
| Lot B | 2,551,230 | 2,560 | 99.90% |
| Lot C | 2,549,750 | 3,100 | 99.88% |
Absolute Purity by Quantitative NMR (qNMR)
qNMR is a primary ratio method capable of determining the purity of a substance without needing a reference standard of the same compound.[17][18][19] The signal intensity is directly proportional to the number of nuclei, allowing for highly accurate quantification against a certified internal standard.
Experimental Protocol: ¹H-qNMR
-
Internal Standard : Use a certified Maleic Acid standard (NIST traceable).
-
Sample Preparation :
-
Accurately weigh ~15 mg of 4-(4-Methoxyphenoxy)piperidine HCl into an NMR tube.
-
Accurately weigh ~10 mg of Maleic Acid into the same tube.
-
Add 0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
-
-
Instrumentation : Bruker 500 MHz spectrometer.
-
Acquisition Parameters :
-
Pulse Program: zg30 (30° pulse angle).
-
Relaxation Delay (d1): 30 seconds (ensuring full relaxation, >5 * T₁ of slowest relaxing proton).
-
Number of Scans: 16.
-
-
Data Processing :
-
Apply manual phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methoxy protons at ~3.7 ppm) and a signal for the internal standard (the vinyl protons of maleic acid at ~6.3 ppm).
-
Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = mass
-
a = analyte
-
std = internal standard
Simulated Data for qNMR Purity:
| Lot Number | Analyte Signal (Integral/Proton) | Internal Std Signal (Integral/Proton) | Calculated Purity (%) |
| Lot A | 1.000 | 1.001 | 99.8% |
| Lot B | 1.000 | 1.000 | 99.9% |
| Lot C | 1.000 | 1.001 | 99.8% |
Expert Insight: The close agreement between the HPLC area % and the absolute qNMR purity provides a high degree of confidence. HPLC confirms the absence of significant impurities, while qNMR provides a direct, traceable measure of the main component's mass fraction. This orthogonal approach is the cornerstone of modern reference material characterization.[20]
Part 3: Stability Assessment
A reliable analytical standard must be stable under defined storage and use conditions. We conduct an accelerated stability study according to ICH guidelines to predict the long-term stability of the material.[21]
Experimental Protocol: ICH Accelerated Stability Study
-
Storage Conditions : Samples of 4-(4-Methoxyphenoxy)piperidine HCl are stored in sealed vials under the following conditions as per ICH Q1A(R2):
-
Accelerated : 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Long-Term (Control) : 5 °C ± 3 °C.
-
-
Time Points : Samples are pulled and analyzed at T=0, 1, 3, and 6 months.
-
Analysis : At each time point, samples are analyzed for Purity (using the validated HPLC method) and appearance.
-
Forced Degradation : To prove the stability-indicating nature of the HPLC method, a separate sample is subjected to forced degradation (e.g., acid/base hydrolysis, oxidation, photolysis) to ensure that any degradation products are resolved from the main peak.
Simulated Stability Data (Accelerated Conditions: 40°C/75% RH):
| Time Point | Appearance | Purity by HPLC (%) | Total Degradants (%) |
| T=0 | White Crystalline Solid | 99.90% | 0.10% |
| 1 Month | No Change | 99.88% | 0.12% |
| 3 Months | No Change | 99.85% | 0.15% |
| 6 Months | No Change | 99.81% | 0.19% |
Final Conclusion
The comprehensive analytical data from orthogonal methods—MS, FTIR, NMR, HPLC, and qNMR—unequivocally confirms the identity and purity of this compound. The purity, established to be ≥99.8% by both chromatographic and absolute quantitative methods, and its demonstrated stability under accelerated conditions, validate its suitability for use as a high-quality analytical standard. This rigorous, multi-faceted approach ensures that the standard provides the trustworthiness and reliability required for critical quantitative applications in pharmaceutical analysis.
References
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: PubMed URL: [Link]
-
Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: qNMR Exchange URL: [Link]
-
Title: Consistency and Purity - Magnetic Resonance Source: Oxford Instruments URL: [Link]
-
Title: What are Certified Reference Materials? Source: ASTM International URL: [Link]
-
Title: ISO 17034 Certified Reference Materials (CRMs) Source: Reagecon URL: [Link]
-
Title: What Is ISO 17034? Source: The ANSI Blog URL: [Link]
-
Title: Reference Material (RM) Source: The International Accreditation Service URL: [Link]
-
Title: High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development Source: Longdom Publishing URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences URL: [Link]
-
Title: ISO 17034 Certified Reference Materials CRM Source: Lab Unlimited URL: [Link]
-
Title: 4-Methoxyphencyclidine: An Analytical Profile Source: DEA.gov URL: [Link]
-
Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
-
Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]
-
Title: Analytical methods validation as per ich & usp Source: Slideshare URL: [Link]
-
Title: Stability Indicating HPLC Method Development –A Review Source: International Journal of Trend in Scientific Research and Development URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification Source: USP-NF URL: [Link]
-
Title: CERTIFICATE OF ANALYSIS Source: Maybridge URL: [Link]
-
Title: CERTIFICATE OF ANALYSIS Source: Maybridge URL: [Link]
-
Title: <1225> VALIDATION OF COMPENDIAL METHODS Source: General Chapters URL: [Link]
-
Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: PubMed URL: [Link]
-
Title: Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Source: ResearchGate URL: [Link]
-
Title: 1-(4-Methoxyphenyl)piperidine - Optional[Vapor Phase IR] - Spectrum Source: SpectraBase URL: [Link]
- Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL
-
Title: Piperidine Source: National Institute of Standards and Technology URL: [Link]
-
Title: 4-(4-Methoxyphenoxy)piperidine Source: PubChem URL: [Link]
-
Title: 4-(4-Methoxy-phenoxymethyl)-piperidine Source: PubChem URL: [Link]
-
Title: 4-(4-Methoxyphenyl)piperidine Source: PubChem URL: [Link]
-
Title: A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin Source: ResearchGate URL: [Link]
-
Title: p-Anisidine Source: Wikipedia URL: [Link]
-
Title: Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Source: ResearchGate URL: [Link]
-
Title: Piperidine Source: National Institute of Standards and Technology URL: [Link]
-
Title: 1-[4-[(4-Methoxyphenyl)thio]butyl]piperidine - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
Sources
- 1. What are Certified Reference Materials? | ASTM [astm.org]
- 2. knowledge.reagecon.com [knowledge.reagecon.com]
- 3. iasonline.org [iasonline.org]
- 4. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 5. scbt.com [scbt.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. 4-(2-fluorophenoxy)piperidine(HCl) | CymitQuimica [cymitquimica.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-(4-Methoxyphenoxy)piperidine | C12H17NO2 | CID 3409233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dea.gov [dea.gov]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. irjpms.com [irjpms.com]
- 15. ijpsr.com [ijpsr.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 18. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 19. Consistency and Purity [nmr.oxinst.com]
- 20. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to Purity Determination: Establishing the Purity of 4-(4-Methoxyphenoxy)piperidine hydrochloride by qNMR
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 4-(4-Methoxyphenoxy)piperidine hydrochloride, a versatile building block in medicinal chemistry, an accurate and robust purity assessment is critical.[1][2] This guide provides an in-depth technical evaluation of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity determination, comparing its performance against traditional chromatographic techniques.
The qNMR Advantage: A Primary Ratio Method
Quantitative NMR (qNMR) stands apart from many other analytical techniques because of its fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[3][4][5] This unique characteristic allows qNMR to function as a primary ratio method of measurement.[6] Unlike chromatographic methods like HPLC or GC, which require a highly characterized reference standard of the exact same analyte to generate a calibration curve, qNMR can determine the purity or concentration of an analyte by comparing its NMR signal integral to that of a certified internal standard of a different compound.[7][8]
This distinction is pivotal. It means qNMR can provide SI-traceable purity values without the need for a pre-existing, fully characterized batch of the target compound, making it exceptionally valuable for novel compounds, early-stage drug development, and the certification of reference materials.[3][6][9]
The purity (P_analyte) is calculated using the following equation:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral (area) of the NMR signal
-
N : Number of protons generating the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
analyte : Refers to 4-(4-Methoxyphenoxy)piperidine HCl
-
std : Refers to the internal standard
Designing a Robust qNMR Assay for 4-(4-Methoxyphenoxy)piperidine HCl
A successful qNMR experiment is not accidental; it is the result of meticulous planning and an understanding of the underlying causality behind each experimental choice.[4]
Analyte Signal & Internal Standard Selection
The foundation of a qNMR assay is the selection of non-overlapping signals for both the analyte and the internal standard.[4][10]
-
Analyte: For 4-(4-Methoxyphenoxy)piperidine HCl, the sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) , typically found around 3.7-3.8 ppm, is an ideal candidate for quantification. It is located in a relatively uncongested region of the ¹H NMR spectrum and its singlet nature simplifies integration. The aromatic protons also offer viable signals.
-
Internal Standard (IS): The choice of IS is critical and must meet several criteria: high purity (preferably a Certified Reference Material), chemical stability, good solubility in the chosen solvent, and NMR signals that do not overlap with the analyte.[10][11][12] For a hydrochloride salt that is soluble in D₂O, Maleic Acid is an excellent choice. It is available as a CRM, is stable, and exhibits a sharp singlet for its two vinyl protons at approximately 6.3 ppm, well-separated from the analyte's signals.
Solvent Selection
The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate results.[4][10] Given that 4-(4-Methoxyphenoxy)piperidine is a hydrochloride salt, Deuterium Oxide (D₂O) is a logical first choice due to its polarity. If solubility proves challenging, DMSO-d₆ is a powerful alternative.
Critical NMR Parameters for Quantification
To ensure the direct proportionality between signal integral and molar concentration holds true, data acquisition parameters must be carefully optimized.
-
Relaxation Delay (D1): This is arguably the most critical parameter. To allow for complete relaxation of all protons between scans, the D1 delay should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (in both the analyte and the standard).[11] For many small molecules, a conservative D1 of 30-60 seconds is often sufficient to ensure accurate integration.
-
Signal-to-Noise (S/N) Ratio: A sufficient number of scans must be acquired to achieve a high S/N ratio (typically >150:1) for the signals being integrated.[13] This minimizes integration errors and improves precision.
Experimental Workflow and Protocol
The process of a qNMR measurement can be broken down into distinct, quality-controlled steps.
Caption: Workflow for qNMR Purity Determination.
Step-by-Step Experimental Protocol
-
Materials:
-
This compound (Analyte)
-
Maleic Acid (Certified Reference Material Internal Standard)
-
Deuterium Oxide (D₂O, 99.9% D)
-
Analytical microbalance (readability ±0.01 mg or better)
-
Class A volumetric flasks and pipettes
-
NMR spectrometer (400 MHz or higher)
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the Maleic Acid internal standard into a vial.
-
Accurately weigh approximately 25 mg of the this compound into the same vial. Rationale: The masses are chosen to achieve a near 1:1 molar ratio, which can improve integration accuracy.[4]
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of D₂O to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer ~0.7 mL of the resulting solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.
-
Perform standard instrument shimming and tuning.
-
Acquire a ¹H NMR spectrum using the following key parameters:
-
Pulse Program: A standard 90° pulse experiment (e.g., zg30).
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Number of Scans (NS): 16 or as needed to achieve S/N > 150.
-
Spectral Width: ~20 ppm.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, followed by careful manual phasing and baseline correction to the resulting spectrum.
-
Integrate the singlet from the methoxy group of the analyte (~3.8 ppm, N_analyte = 3).
-
Integrate the singlet from the vinyl protons of maleic acid (~6.3 ppm, N_std = 2).
-
Calculate the purity of the analyte using the qNMR equation provided earlier.
-
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in the pharmaceutical industry.[14] The choice of method depends on the specific analytical need.[15]
| Feature | qNMR | HPLC (UV Detection) | GC (FID Detection) |
| Principle | Direct proportionality of signal area to the number of nuclei.[3][4] | Differential partitioning between mobile and stationary phases. | Partitioning between carrier gas and stationary phase based on volatility. |
| Reference Standard | Requires a certified standard of a different compound.[7] | Requires a well-characterized standard of the same analyte. | Requires a well-characterized standard of the same analyte. |
| Accuracy | Very high for the main component; considered a primary ratio method.[6][9] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Precision | Excellent, with RSDs typically <1%.[7][16] | Excellent, with RSDs often <1%.[16] | Excellent, with RSDs often <1%. |
| Impurity Detection | Can detect and quantify any soluble proton-containing impurity.[3] | Excellent for detecting impurities with a chromophore. | Excellent for volatile impurities. |
| LOD/LOQ | Generally higher (less sensitive) than chromatographic methods.[13][17] | Very low, excellent for trace impurity analysis.[13][17] | Very low, excellent for trace volatile impurities. |
| Sample Throughput | Moderate; D1 delay can lead to longer experiment times per sample. | High, especially with modern UPLC systems. | High, with typical run times of 15-30 minutes. |
| Solvent Consumption | Very low (~1 mL per sample). | High. | Low. |
| Sample Destruction | Non-destructive; the sample can be recovered and used for other analyses.[3][18] | Destructive. | Destructive. |
| Method Validation | Follows guidelines like USP <761> and ICH Q2(R1).[19][20][21] | Well-established protocols under ICH Q2(R1).[19][22] | Well-established protocols under ICH Q2(R1).[19][22] |
Conclusion and Authoritative Recommendation
For establishing the absolute purity of a new batch of this compound, particularly for its use as a reference standard or in early-stage development, qNMR is the superior method . Its status as a primary technique provides a direct and highly accurate purity assessment without reliance on a previously characterized batch of the same material.[16][23] This removes a significant source of uncertainty and provides a robust, SI-traceable value.
While HPLC excels at detecting and quantifying trace impurities, its accuracy for the main component assay is fundamentally tied to the purity of its own reference standard—a classic "chicken and egg" problem that qNMR circumvents. Therefore, a comprehensive quality control strategy should leverage the strengths of both techniques:
-
Primary Purity Assignment: Use qNMR to assign a highly accurate purity value to a designated batch of this compound, thereby qualifying it as an in-house primary reference standard.
-
Routine Quality Control: Use a validated HPLC method, calibrated against the qNMR-certified reference standard, for routine analysis, release testing, and stability studies, leveraging its higher throughput and superior sensitivity for impurity profiling.
This integrated approach, grounded in the principles of analytical lifecycle management as outlined by ICH and USP, ensures the highest degree of confidence in the quality of the material.[20][24]
References
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]
-
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA Source: PubMed URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D Source: ResearchGate URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: General Chapters: <761> NUCLEAR MAGNETIC RESONANCE Source: uspbpep.com URL: [Link]
-
Title: 〈761〉 Nuclear Magnetic Resonance Spectroscopy Source: USP-NF URL: [Link]
-
Title: Stimuli Article (qNMR) Source: U.S. Pharmacopeia (USP) URL: [Link]
-
Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice Source: AZoM URL: [Link]
-
Title: Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy Source: ResearchGate URL: [Link]
-
Title: Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy Source: ECA Academy URL: [Link]
-
Title: The application of qNMR for the determination of rosuvastatin in tablet form Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control Source: Bentham Science Publishers URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL: [Link]
-
Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Publications URL: [Link]
-
Title: Purity comparison by NMR and HPLC. Source: ResearchGate URL: [Link]
-
Title: 4-Diphenylmethoxypiperidine Hydrochloride-65214-86-0 Source: Ganesh Remedies URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. usp.org [usp.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. azom.com [azom.com]
- 9. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. acgpubs.org [acgpubs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Core principles of precise qNMR [go.jeolusa.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 21. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 22. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. starodub.nl [starodub.nl]
comparative analysis of synthetic routes to 4-(4-Methoxyphenoxy)piperidine
A Comparative Guide to the Synthesis of 4-(4-Methoxyphenoxy)piperidine
Introduction
4-(4-Methoxyphenoxy)piperidine is a valuable heterocyclic compound that serves as a key structural motif in a variety of pharmacologically active molecules. Its presence in drug candidates targeting neurological disorders underscores the importance of efficient and scalable synthetic routes to this intermediate.[1] This guide provides a comparative analysis of the primary synthetic strategies for obtaining 4-(4-Methoxyphenoxy)piperidine, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. The discussion is tailored for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important building block.
The principal retrosynthetic disconnections for 4-(4-Methoxyphenoxy)piperidine suggest three main synthetic strategies: Williamson ether synthesis, Buchwald-Hartwig amination, and Ullmann condensation. Each of these routes will be explored in detail.
Comparative Analysis of Synthetic Routes
A successful synthesis is not merely defined by its final yield but also by factors such as atom economy, cost of starting materials and catalysts, reaction conditions, and ease of purification. The following sections provide a head-to-head comparison of the most common methods for synthesizing 4-(4-Methoxyphenoxy)piperidine.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and straightforward method for forming ethers from an alkoxide and an alkyl halide.[2][3] In the context of 4-(4-Methoxyphenoxy)piperidine, this involves the reaction of 4-methoxyphenoxide with a suitably protected 4-halopiperidine or a piperidine with a leaving group at the 4-position.
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The strongly nucleophilic 4-methoxyphenoxide ion, generated by deprotonating 4-methoxyphenol with a base, attacks the electrophilic carbon of the 4-substituted piperidine, displacing the leaving group.
Causality of Experimental Choices: The choice of base is critical; a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to fully deprotonate the phenol.[2] The solvent should be polar and aprotic, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to solvate the cation of the base without interfering with the nucleophile.[4][5] The leaving group on the piperidine ring should be a good one, such as a tosylate, mesylate, or a halide like iodide or bromide, to facilitate the SN2 reaction.[4]
Diagram: Williamson Ether Synthesis Pathway
Caption: Williamson ether synthesis of 4-(4-Methoxyphenoxy)piperidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] In this approach, 4-aminopiperidine is coupled with a 4-haloanisole derivative.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6][7]
Causality of Experimental Choices: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, XPhos) is crucial for the efficiency of the catalytic cycle.[7][8] Bulky, electron-rich phosphine ligands generally enhance the rates of both oxidative addition and reductive elimination.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the coordinated amine.[8] Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.
Diagram: Buchwald-Hartwig Amination Pathway
Caption: Buchwald-Hartwig amination for C-N bond formation.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers.[9][10] This method involves the coupling of an aryl halide with an alcohol. For the synthesis of 4-(4-Methoxyphenoxy)piperidine, this would typically involve the reaction of 4-methoxyphenol with a 4-halopiperidine derivative in the presence of a copper catalyst.
Mechanism: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates a copper(I) species.[9]
Causality of Experimental Choices: Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[9] However, modern protocols often utilize soluble copper(I) salts (e.g., CuI) and ligands (e.g., phenanthroline, diamines) to facilitate the reaction under milder conditions.[11] A base, such as potassium carbonate, is typically required to generate the alkoxide in situ. The choice of a high-boiling point polar solvent like DMF or N-methyl-2-pyrrolidone (NMP) is common.[9]
Diagram: Ullmann Condensation Pathway
Caption: Ullmann condensation for aryl ether formation.
Quantitative Data Comparison
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig Amination | Ullmann Condensation |
| Typical Yield | 70-90% | 80-95% | 60-85% |
| Reaction Temperature | Room temperature to 80 °C | 80-120 °C | 120-200 °C (traditional), 80-140 °C (modern) |
| Catalyst | None (stoichiometric base) | Palladium-based | Copper-based |
| Key Reagents | Strong base (e.g., NaH) | Phosphine ligand, strong base | Copper salt, base |
| Functional Group Tolerance | Moderate | High | Moderate |
| Cost | Generally lower | Higher (due to Pd catalyst and ligands) | Moderate |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of N-Boc-4-(4-Methoxyphenoxy)piperidine
-
To a stirred solution of 4-methoxyphenol (1.24 g, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of N-Boc-4-iodopiperidine (3.11 g, 10 mmol) in DMF (10 mL) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(4-Methoxyphenoxy)piperidine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Boc-4-(4-methoxyphenylamino)piperidine
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (92 mg, 0.1 mmol), BINAP (125 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a solution of 4-bromoanisole (1.87 g, 10 mmol) and N-Boc-4-aminopiperidine (2.00 g, 10 mmol) in anhydrous toluene (20 mL).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-(4-methoxyphenylamino)piperidine.
Conclusion and Recommendations
The choice of the optimal synthetic route to 4-(4-Methoxyphenoxy)piperidine depends on several factors including the desired scale, cost considerations, and available laboratory equipment.
-
Williamson Ether Synthesis is often the most straightforward and cost-effective method, particularly for smaller-scale syntheses. Its main drawback is the need for a pre-functionalized piperidine with a good leaving group.
-
Buchwald-Hartwig Amination offers high yields and excellent functional group tolerance, making it a powerful and versatile method. However, the cost of the palladium catalyst and ligands can be a significant factor for large-scale production.
-
Ullmann Condensation provides a viable alternative, especially with modern catalytic systems that allow for milder reaction conditions. It can be more cost-effective than the Buchwald-Hartwig approach but may require more optimization to achieve high yields.
For laboratory-scale synthesis where cost is a primary concern, the Williamson ether synthesis is recommended. For process development and large-scale synthesis where high yield and functional group compatibility are paramount, the Buchwald-Hartwig amination is often the preferred method, despite the higher initial catalyst cost. The Ullmann condensation remains a valuable tool, particularly when exploring alternative coupling strategies or when palladium-based methods are not feasible.
References
-
ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
Williamson Ether Synthesis. Williamson Ether Synthesis. Available at: [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
-
ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Available at: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Uniba. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]
-
PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
PubMed Central. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
-
DTIC. Piperidine Synthesis. Available at: [Link]
- Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Macmillan Group. Why C–N and C–O Couplings?. Available at: [Link]
-
ResearchGate. (PDF) The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Available at: [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
-
ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Therapeutic Potential of 4-(4-Methoxyphenoxy)piperidine Derivatives in Alzheimer's Disease
This guide offers an in-depth technical evaluation of 4-(4-methoxyphenoxy)piperidine derivatives as potential therapeutic agents for Alzheimer's disease (AD). We will explore their rationale, synthesis, and biological activity, drawing direct comparisons with the established first-line treatment, Donepezil. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel and effective treatments for neurodegenerative disorders.
Introduction: The Rationale for a New Generation of Alzheimer's Therapeutics
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a significant decline in cognitive function. A primary pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh).[1] Acetylcholinesterase (AChE) inhibitors, such as Donepezil, represent the frontline symptomatic treatment for AD.[1] These agents function by inhibiting the breakdown of ACh, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[2][3][4]
Donepezil, a piperidine derivative, has demonstrated modest but significant benefits in improving cognition and/or behavior in individuals with mild to severe AD.[4][5] However, the therapeutic landscape of AD necessitates the development of novel agents with improved efficacy, potentially targeting multiple facets of the disease's complex pathology. The 4-(4-methoxyphenoxy)piperidine scaffold has emerged as a promising starting point for the design of such next-generation therapeutics. This versatile chemical structure serves as a crucial intermediate in the synthesis of various pharmaceuticals targeting neurological disorders.[6]
Furthermore, beyond acetylcholinesterase inhibition, the sigma-1 (σ1) receptor has been identified as a promising therapeutic target in neurodegenerative diseases.[7][8] Ligands of the σ1 receptor can modulate multiple neurodegenerative processes, including excitotoxicity, calcium dysregulation, and inflammation, and may act as disease-modifying agents.[7][8][9] Notably, several phenoxyalkylpiperidine derivatives have been identified as high-affinity σ1 receptor ligands.[10][11]
This guide will therefore evaluate 4-(4-methoxyphenoxy)piperidine derivatives through the lens of two key therapeutic mechanisms: acetylcholinesterase inhibition and sigma-1 receptor modulation, comparing their performance with Donepezil.
Comparative Analysis: 4-(4-Methoxyphenoxy)piperidine Derivatives vs. Donepezil
Our comparative analysis focuses on key preclinical metrics: in vitro enzyme inhibition and receptor binding affinity, and in vivo efficacy in established animal models of cognitive impairment.
In Vitro Efficacy: Acetylcholinesterase Inhibition and Sigma-1 Receptor Affinity
The therapeutic potential of a novel compound is initially assessed through in vitro assays that quantify its interaction with specific biological targets. For our compounds of interest, this involves determining their inhibitory potency against acetylcholinesterase and their binding affinity for the sigma-1 receptor.
Table 1: Comparative In Vitro Activity of Piperidine Derivatives
| Compound | Target | IC50 / Ki Value | Fold Difference vs. Donepezil (AChE) |
| Donepezil | Acetylcholinesterase (AChE) | IC50: 5.7 nM[12] | - |
| Compound 1b | Sigma-1 (σ1) Receptor | Ki: 0.89 nM[10] | N/A |
| Compound 7e | Sigma-1 (σ1) Receptor | Ki: 1.00 - 2.00 nM[13] | N/A |
| Compound 8a | Sigma-1 (σ1) Receptor | Ki: 1.00 - 2.00 nM[13] | N/A |
| Compound 8f | Sigma-1 (σ1) Receptor | Ki: 1.00 - 2.00 nM[13] | N/A |
| Compound 21 | Acetylcholinesterase (AChE) | IC50: 0.56 nM[14] | ~10x more potent |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent inhibitor. Ki: Inhibition constant, a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki indicates a higher affinity. N/A: Not Applicable, as Donepezil's primary mechanism is not sigma-1 receptor binding.
The data presented in Table 1 highlights the potential of 4-(4-methoxyphenoxy)piperidine derivatives to exhibit high-affinity interactions with both acetylcholinesterase and the sigma-1 receptor. Notably, compound 21, a 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrates approximately 10-fold greater potency for AChE inhibition than Donepezil.[14] This suggests that modifications to the core piperidine structure can lead to significantly enhanced inhibitory activity.
Furthermore, compounds 1b , 7e , 8a , and 8f , all containing a phenoxy-piperidine scaffold, display sub-nanomolar to low nanomolar binding affinities for the sigma-1 receptor.[10][13] This dual-targeting potential – inhibiting AChE while also modulating the neuroprotective sigma-1 receptor – represents a significant advantage over single-target agents like Donepezil and warrants further investigation.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific integrity and enable the replication and validation of these findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative 4-(4-methoxyphenoxy)piperidine derivative and its subsequent biological evaluation.
Synthesis of a Representative 4-(4-Methoxyphenoxy)piperidine Derivative
The following protocol outlines a general method for the synthesis of N-substituted 4-(4-methoxyphenoxy)piperidine derivatives, which can be adapted based on the desired final compound.
Diagram 1: General Synthetic Scheme
Caption: General synthetic route for N-alkylation of 4-(4-methoxyphenoxy)piperidine.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-(4-methoxyphenoxy)piperidine (1.0 eq) in a suitable solvent such as acetonitrile (10 mL/mmol), add a base, for instance, potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-alkylated-4-(4-methoxyphenoxy)piperidine derivative.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against acetylcholinesterase is determined using the spectrophotometric method developed by Ellman.[7][15] This assay is a reliable and widely adopted protocol for screening AChE inhibitors.[16]
Diagram 2: Workflow for Ellman's Assay
Caption: Step-by-step workflow for the AChE inhibition assay using Ellman's method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
10 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
Acetylcholinesterase (AChE) from electric eel, diluted in phosphate buffer to the desired concentration.
-
Serial dilutions of the test compound and Donepezil (as a positive control) in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0).
-
10 µL of the test compound solution at various concentrations.
-
10 µL of 10 mM DTNB solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add 10 µL of the AChE enzyme solution to initiate the reaction.
-
Immediately start the kinetic measurement of absorbance at 412 nm using a microplate reader, with readings taken every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Evaluation: Scopolamine-Induced Memory Impairment Model
To assess the in vivo efficacy of the lead compounds, the scopolamine-induced amnesia model in rodents is a widely used and validated method.[17][18][19][20] Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to memory impairment that can be reversed by effective cognitive enhancers.[19]
Diagram 3: Experimental Workflow for the Scopolamine Model
Caption: Workflow for evaluating cognitive enhancement in the scopolamine-induced amnesia model.
Step-by-Step Protocol (Morris Water Maze):
-
Animal Acclimatization and Habituation: Acclimatize mice or rats to the experimental room and handle them for several days before the experiment.
-
Drug Administration: Administer the test compound or Donepezil (positive control) orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before the training session. The vehicle control group receives the same volume of the vehicle.
-
Induction of Amnesia: 30 minutes before the training session, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group.
-
Training (Acquisition Phase):
-
Place the animal into a circular pool of opaque water containing a hidden platform.
-
Allow the animal to swim freely for a set time (e.g., 60 seconds) to find the platform.
-
Record the escape latency (time to find the platform) and the path length using a video tracking system.
-
Conduct multiple training trials per day for several consecutive days.
-
-
Probe Trial (Memory Retention):
-
On the day after the last training session, remove the platform from the pool.
-
Allow the animal to swim for a set time (e.g., 60 seconds).
-
Measure the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the different treatment groups using appropriate statistical analyses (e.g., ANOVA). A significant reduction in escape latency and an increase in time spent in the target quadrant by the test compound-treated group compared to the scopolamine control group indicates cognitive-enhancing effects.
Conclusion and Future Directions
The 4-(4-methoxyphenoxy)piperidine scaffold represents a promising platform for the development of novel therapeutics for Alzheimer's disease. The evidence presented in this guide suggests that derivatives of this scaffold can exhibit potent acetylcholinesterase inhibitory activity, in some cases surpassing that of Donepezil, and also demonstrate high affinity for the sigma-1 receptor, a key neuroprotective target.
The dual-targeting potential of these compounds offers a compelling rationale for their further development. Future research should focus on:
-
Lead Optimization: Systematic structure-activity relationship (SAR) studies to further enhance potency and selectivity for both AChE and the sigma-1 receptor.
-
Pharmacokinetic Profiling: Thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure favorable drug-like characteristics.
-
Comprehensive In Vivo Efficacy Studies: Evaluation in a broader range of Alzheimer's disease models, including transgenic models that recapitulate other aspects of AD pathology, such as amyloid-beta and tau aggregation.
-
Safety and Toxicology Assessment: Rigorous evaluation of the safety profile of lead candidates to identify any potential off-target effects or toxicities.
By pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of 4-(4-methoxyphenoxy)piperidine derivatives and potentially deliver a new generation of more effective treatments for Alzheimer's disease.
References
-
IvyPanda. (2024). The Pharmacology and Mechanism of Donepezil Action. [Link]
-
Laghezza, A., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effect. European Journal of Medicinal Chemistry. [Link]
- Maurice, T., & Su, T. P. (2009). The sigma-1 receptor as a target for neuroprotection. Current Opinion in Pharmacology.
-
Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride?. [Link]
-
PubMed. (2023). Donepezil. [Link]
-
PubMed Central. (2019). In Vivo Studies on Novel Potent Acetylcholinesterase Inhibitors with Dual-Site Binding for Treatment of Alzheimer's Disease. [Link]
-
PubMed Central. (2025). Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. [Link]
-
PubMed. (2016). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. [Link]
-
PubMed. (2010). Novel carbamates as orally active acetylcholinesterase inhibitors found to improve scopolamine-induced cognition impairment: pharmacophore-based virtual screening, synthesis, and pharmacology. [Link]
-
PubMed. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. [Link]
-
PubMed Central. (2015). DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice. [Link]
-
MDPI. (2022). Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment. [Link]
-
PubMed Central. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. [Link]
-
MDPI. (2024). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. [Link]
-
PubMed Central. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. [Link]
-
Cureus. (2022). Conventional Versus New Treatment: Comparing the Effects of Acetylcholinesterase Inhibitors and N-Methyl-D-Aspartate Receptor Antagonist With Aducanumab. [Link]
-
ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. [Link]
-
ResearchGate. (2018). IC50 values for acetylcholinesterase (AChE) inhibition and DPPH.... [Link]
-
International Journal of Pharmaceutical Science Invention. (2017). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]
-
ResearchGate. (2018). IC50 values of the representative set of active compounds identified in the HTS.. [Link]
-
PubMed. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]
-
National Institutes of Health. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
-
PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
ResearchGate. (2020). IC50 values for acetylcholinesterase and butyrylcholinesterase.. [Link]
-
PubMed Central. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. [Link]
-
ResearchGate. (2021). Graphical representation of IC50 (AChE) values for the synthesized.... [Link]
-
ChemRxiv. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ddg-pharmfac.net [ddg-pharmfac.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Methoxyphenoxy)piperidine hydrochloride, a compound commonly used in pharmaceutical research and development.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.
Core Directive: Prioritizing Safety and Regulatory Compliance
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[2] Under no circumstances should this compound or its contaminated materials be disposed of in standard waste streams or down the sanitary sewer.[2] The primary and approved method of disposal is through a licensed and certified professional hazardous waste disposal service, which will typically employ high-temperature incineration with appropriate scrubbing equipment to neutralize harmful combustion byproducts.[3][4]
While in-laboratory chemical neutralization can be a viable disposal route for some substances, it is not recommended for this compound without a thoroughly validated and peer-reviewed protocol specific to this compound. The toxicological properties of piperidine derivatives warrant a cautious approach, and improper neutralization attempts can pose significant safety risks.[1][4]
Understanding the Hazards
A comprehensive understanding of the hazards associated with this compound is essential for its safe handling and disposal. The primary hazards are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[4][5] |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
This information is based on data for piperidine hydrochloride and related compounds. The toxicological properties of this compound have not been fully investigated.[4]
Personal Protective Equipment (PPE) for Disposal Procedures
Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.
-
Body Protection: A lab coat should be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step In-Laboratory Waste Management Protocol
The following protocol details the approved procedure for the collection, storage, and preparation of this compound waste for professional disposal.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, chemically compatible, and clearly labeled container for all this compound waste. This includes unused product, reaction byproducts, and any contaminated materials such as weighing paper, pipette tips, and gloves. The container should be made of a material that will not react with the chemical.
-
Solid vs. Liquid Waste: If the waste is in a liquid solution, it should be collected in a separate, compatible liquid waste container. Do not mix solid and liquid waste in the same container unless explicitly permitted by your institution's hazardous waste management plan.
-
Avoid Incompatibilities: Ensure that the waste container for this compound does not contain incompatible materials. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Accidental mixing can lead to hazardous reactions.
Step 2: Container Labeling
Proper labeling is a critical component of safe waste management and regulatory compliance. The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazard characteristics (e.g., "Toxic ")
-
The date when the first piece of waste was added to the container (accumulation start date)
-
The name and contact information of the generating laboratory or principal investigator
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation and under the control of the operator of the process generating the waste.
-
Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills from the primary waste container.
-
Segregation of Incompatibles: Store the this compound waste container away from incompatible chemicals.
-
Container Integrity: Ensure the waste container is kept closed at all times except when adding waste. The container must be in good condition, with no leaks or structural defects.
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or before the end of the allowable accumulation time set by your institution, contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide Documentation: Be prepared to provide a complete inventory of the waste in the container.
-
Maintain Records: Keep a detailed record of the waste generated and its disposal in accordance with local, state, and federal regulations.
Spill Management Protocol
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's emergency response team.
-
Contain the Spill: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into the designated hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent, and dispose of the cleaning materials as hazardous waste.
Regulatory Framework: EPA and RCRA
The disposal of this compound is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes the "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[6]
As a generator of hazardous waste, your laboratory is responsible for the proper identification, management, and disposal of all chemical waste. While a specific EPA hazardous waste code may not be listed for this compound, it would likely be classified based on its characteristics (e.g., toxicity). It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (2025). Proper Disposal of 4-(chloromethyl)piperidine hydrochloride: A Step-by-Step Guide for Laboratory Professionals.
- ChemicalBook. (2025, February 1). Piperidine hydrochloride - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2023, August 11). SAFETY DATA SHEET: Piperidine, hydrochloride.
- BenchChem. (2025, December). Application Notes and Protocols for Piperidine-Mediated Reactions.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2019, January 9). EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes.
- Chem-Impex. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
Sources
A Senior Application Scientist's Guide to the Safe Handling of 4-(4-Methoxyphenoxy)piperidine hydrochloride
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 4-(4-Methoxyphenoxy)piperidine hydrochloride is a versatile intermediate with significant potential in pharmaceutical development, particularly in the exploration of treatments for neurological disorders.[1] However, realizing this potential necessitates an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling, operational planning, and disposal of this compound, ensuring the protection of personnel and the integrity of your research.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any work with this compound commences, a thorough risk assessment is non-negotiable. While comprehensive toxicological data for this specific compound may be limited, the available safety data sheets (SDS) for it and structurally similar piperidine derivatives indicate several potential hazards.[2][3]
Primary Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4][5]
-
Harmful if Swallowed: Piperidine derivatives can be toxic if ingested.[6]
The hydrochloride salt form suggests it is a solid at room temperature, likely a powder. This physical state presents a risk of dust formation and inhalation, which must be diligently controlled.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of preference but a critical control measure dictated by the risk assessment. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] A face shield may be necessary for operations with a high risk of splashing. | To prevent contact of the chemical powder or solutions with the eyes, which can cause serious irritation.[4][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[2][7] A lab coat or chemical-resistant apron is mandatory. | To prevent skin contact, which can lead to irritation.[4][5] Proper glove removal technique is crucial to avoid cross-contamination. |
| Respiratory | For handling small quantities in a well-ventilated area, a dust mask (e.g., N95) may be sufficient. For larger quantities or in areas with inadequate ventilation, a respirator with an appropriate cartridge (e.g., P95 or P100) is required.[2] | To prevent the inhalation of airborne particles, which can cause respiratory tract irritation.[2][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency. The following workflow is designed to guide you from receipt of the chemical to its storage.
Receiving and Storage
-
Inspect upon Receipt: Visually inspect the container for any damage or leaks before accepting the shipment.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][9] Keep the container tightly closed to prevent moisture absorption and contamination.[6][8] The recommended storage temperature is often 4°C.[10]
Weighing and Solution Preparation
-
Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[11]
-
Static Control: Take measures to prevent the build-up of electrostatic charge, which can cause the fine powder to disperse.[4]
-
Weighing: Use a tared weigh boat or paper. Clean any spills on the balance immediately with a damp cloth.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Experimental Use
-
Ventilation: All experimental procedures should be carried out in a well-ventilated laboratory, preferably within a fume hood, to minimize inhalation exposure.[8][11]
-
Avoid Contact: Handle the chemical with care to avoid contact with skin, eyes, and clothing.[8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[4][8]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][11][13] For a liquid spill, use an inert absorbent material like sand or vermiculite to contain the spill.[11][14]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: This compound should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.[11]
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or in the general trash.[2][7]
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves) should also be disposed of as hazardous waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the comprehensive workflow for the safe handling of this compound, from acquisition to disposal.
Caption: A logical workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of scientific discovery.
References
- MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. (2008-10-28).
- SDS of 4-(4-Methoxyphenyl)piperidine hydrochloride, Safety Data Sheets, CAS 6748-48-7 - chemBlink.
- 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride | 1220029-75-3 | Benchchem.
- Piperidine hydrochloride(6091-44-7) - ChemicalBook.
- SAFETY DATA SHEET. (2023-08-11).
- This compound - Data Sheet - United States Biological.
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- This compound - Chem-Impex.
- Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024-05-07).
- Piperidine Safety Data Sheet Jubilant Life Sciences Limited.
- 4-(4-Chlorophenoxy)piperidine hydrochloride - CymitQuimica.
- PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet - ChemicalBook. (2023-04-29).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-23).
- Safety Data Sheet - Cayman Chemical. (2025-06-30).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- 4-(4-Ethoxyphenoxy)piperidine hydrochloride Safety Data Sheets - Echemi.
- Proper Disposal of 4-Phenylpiperidine Hydrochloride: A Guide for Laboratory Professionals - Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Piperidine hydrochloride(6091-44-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. usbio.net [usbio.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
